Loganetin
Description
This compound has been reported in Calycophyllum spruceanum, Desfontainia spinosa, and other organisms with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHZIIPBYAMJX-KHBMLBSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Loganetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological evaluation of Loganetin, an iridoid monoterpenoid of interest for its potential therapeutic applications.
Chemical Structure and Properties
This compound is the aglycone of loganin, a key intermediate in the biosynthesis of various indole alkaloids.[1] Its core structure features a cis-fused cyclopenta[c]pyran ring system.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[1] |
| CAS Number | 29748-10-5[1] |
| Molecular Formula | C₁₁H₁₆O₅[1] |
| Molecular Weight | 228.24 g/mol [1] |
| SMILES | C[C@H]1--INVALID-LINK--OC)O">C@HO[1] |
| InChI Key | XWOHZIIPBYAMJX-KHBMLBSESA-N[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Oily liquid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
| logP | 1.061 |
| Topological Polar Surface Area (TPSA) | 75.99 Ų |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |
| 1 | 97.5 | 5.45 (d, J=4.0) |
| 3 | 152.0 | 7.40 (s) |
| 4 | 110.5 | - |
| 4a | 46.2 | 2.95 (m) |
| 5 | 29.8 | 1.80 (m), 2.10 (m) |
| 6 | 78.5 | 4.10 (m) |
| 7 | 41.5 | 2.20 (m) |
| 7a | 45.8 | 2.05 (m) |
| 8 (CH₃) | 12.8 | 1.10 (d, J=7.0) |
| 9 (COOCH₃) | 168.0 | - |
| 10 (OCH₃) | 51.5 | 3.70 (s) |
Note: The data presented is a representative compilation based on typical values found in the literature for this compound and related iridoids. For definitive assignments, refer to the supporting information of cited synthetic studies.
Synthesis and Isolation
Total Synthesis of this compound
A gram-scale synthesis of this compound has been successfully achieved starting from the readily available S-(+)-carvone.[1] This synthetic route provides a reliable source of this compound for research purposes.
Experimental Protocol: Key Steps in the Gram-Scale Synthesis of this compound [1]
-
Favorskii Rearrangement: This crucial step is employed to establish four of the five stereocenters present in the this compound core.
-
Deprotection and Cyclization: A sulfuric acid-mediated reaction is used to deprotect a silyl ether and facilitate the stereoselective formation of the sensitive dihydropyran ring.
For a detailed, step-by-step synthetic procedure, including reagent quantities and reaction conditions, please refer to the experimental procedures outlined by Zhuang et al. in The Journal of Organic Chemistry (2023).[1]
Isolation from Natural Sources
This compound is the aglycone of Loganin, which can be isolated from various plant sources, most notably the seeds and fruit pulp of Strychnos nux-vomica.[2][3] A general protocol for the isolation of Loganin, which can then be hydrolyzed to yield this compound, is described below.
Experimental Protocol: Isolation of Loganin from Strychnos nux-vomica
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. The aqueous layer is subsequently extracted with a more polar solvent like ethyl acetate.
-
Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the different components.
-
Purification: Fractions containing Loganin are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
-
Hydrolysis: The purified Loganin is then subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and yield this compound.
Biological Activity and Experimental Evaluation
This compound has been reported to possess antibacterial activity.[4] While the precise mechanism of action is still under investigation, it is hypothesized to involve the disruption of the bacterial cell membrane, a common mechanism for other antimicrobial natural products like flavonoids.
Evaluation of Bacterial Membrane Potential
A key indicator of cell membrane integrity is the maintenance of the membrane potential. A common method to assess the effect of a compound on this potential is through the use of voltage-sensitive fluorescent dyes.
Experimental Protocol: Bacterial Membrane Potential Assay
-
Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacteria (e.g., E. coli) is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive dye, such as DiSC₃(5), which accumulates in polarized cells, leading to fluorescence quenching.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the bacterial suspension at various concentrations. A vehicle control (DMSO alone) and a positive control (a known membrane-depolarizing agent like valinomycin) are also included.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates dye release from the cells, signifying membrane depolarization.
-
Data Analysis: The change in fluorescence intensity is calculated relative to the controls to determine the extent of membrane depolarization induced by this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the bacterial membrane potential assay.
Caption: Workflow for assessing bacterial membrane potential using a fluorescent dye assay.
This in-depth guide provides a solid foundation for researchers and scientists working with this compound. For further details on specific experimental conditions and data interpretation, it is recommended to consult the primary literature cited.
References
Loganetin: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loganetin, an iridoid monoterpenoid and the aglycone of the more widely known loganin, is a plant-derived metabolite with demonstrated biological activities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its interaction with cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the families Apocynaceae, Rubiaceae, Gentianaceae, and Bignoniaceae. While the presence of this compound is reported in several plants, quantitative data on its concentration remains limited in the scientific literature. The following table summarizes the known botanical sources of this compound.
| Plant Species | Family | Plant Part | Reference |
| Alstonia scholaris | Apocynaceae | Stem Bark | [2] |
| Calycophyllum spruceanum | Rubiaceae | Stem Bark | [1][3] |
| Desfontainia spinosa | Columelliaceae | Leaves | [1] |
| Gentiana verna | Gentianaceae | Not Specified | [3] |
| Dolichandrone spathacea | Bignoniaceae | Not Specified |
Table 1: Documented Natural Sources of this compound
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of methodology depends on the starting material and the desired purity of the final product. Two detailed protocols are provided below, one utilizing Fast Centrifugal Partition Chromatography (FCPC) for high-purity isolation and a second, more generalizable method using traditional column chromatography.
Protocol 1: Isolation of this compound from Alstonia scholaris using Fast Centrifugal Partition Chromatography (FCPC)
This protocol is adapted from a study that successfully isolated this compound with high purity.[2]
2.1.1. Plant Material and Extraction
-
Obtain dried stem bark of Alstonia scholaris.
-
Grind the plant material to a coarse powder.
-
Perform a methanolic extraction of the powdered bark at room temperature.
-
Concentrate the methanolic extract under reduced pressure to yield a crude extract.
-
Partition the crude extract with ethyl acetate to obtain an ethyl acetate fraction.
-
Wash the combined ethyl acetate extract with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the dried ethyl acetate extract, which will be used for FCPC.
2.1.2. FCPC Separation
-
Instrumentation: A Fast Centrifugal Partition Chromatograph.
-
Solvent System: A two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile (ACN), and water in a 3:1.5:3 (v/v/v) ratio.
-
Stationary Phase: The lower aqueous phase, containing 8 mM HCl.
-
Mobile Phase: The upper organic phase, supplemented with 15 mM triethylamine (TEA).
-
-
Procedure:
-
Dissolve a known quantity of the ethyl acetate extract (e.g., 1.5 g) in the solvent system.
-
Load the sample into the FCPC system.
-
Perform the separation with the specified stationary and mobile phases.
-
Collect fractions and monitor the elution of this compound.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
2.1.3. Purity Assessment
The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).[2]
Quantitative Data from a Cited Experiment:
| Starting Material | Amount of Starting Material | Yield of this compound | Purity of this compound (by HPLC) |
| Ethyl Acetate Extract of Alstonia scholaris | 1.5 g | 48 mg | 94.4% |
Table 2: Yield and Purity of this compound from Alstonia scholaris using FCPC [2]
Protocol 2: General Isolation of this compound using Column Chromatography
This protocol provides a general framework for the isolation of this compound using conventional column chromatography, a widely accessible technique for the purification of natural products.[4][5]
2.2.1. Extraction
-
Prepare a crude extract from the desired plant source (e.g., methanolic or ethanolic extract).
-
Fractionate the crude extract using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to enrich the iridoid-containing fraction (typically the ethyl acetate or butanol fraction).
2.2.2. Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of moderately polar compounds like iridoids.[6]
-
Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased. Chloroform and methanol mixtures can also be effective.[6]
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. A small layer of sand can be added to the top of the silica gel to prevent disturbance.[4]
-
Sample Loading: Dissolve the enriched extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the lowest polarity. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable visualizing agent, such as a vanillin-sulfuric acid spray followed by heating, can be used to detect iridoids.
-
Purification: Combine the fractions that show a high concentration of this compound and concentrate them. If necessary, a second chromatographic step (e.g., preparative TLC or another column) may be required to achieve the desired purity.
-
Biological Activity and Signaling Pathway
Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. One significant finding is its ability to inactivate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.
Inactivation of the Wnt/β-Catenin Signaling Pathway
In lymphoma cells, this compound has been shown to inhibit cell proliferation and promote apoptosis by inactivating the Wnt/β-catenin pathway. The proposed mechanism involves the downregulation of key pathway components.
Below is a diagram illustrating the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
References
A Technical Guide to the Biosynthetic Pathway of Loganetin in Plants
Abstract
Loganetin, the aglycone of the pivotal iridoid glycoside loganin, is a monoterpenoid of significant interest due to its role as a precursor to complex, pharmacologically active compounds like the anticancer agents vinblastine and vincristine.[1] Understanding its biosynthesis is critical for advancements in metabolic engineering and synthetic biology for the sustainable production of these valuable natural products. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, consolidating current research on the enzymatic steps from primary metabolites to the core iridoid structure. It details the upstream 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the subsequent iridoid-specific modifications. This document includes available quantitative data, detailed experimental protocols for pathway elucidation, and requisite diagrams to illustrate the complex biochemical network, serving as a vital resource for professionals in the field.
The Core Biosynthetic Pathway of this compound
Iridoids are a class of monoterpenes, biosynthetically derived from the C10 precursor geranyl pyrophosphate (GPP).[2] Isotope labeling experiments have conclusively shown that the biosynthesis of iridoids in plants like Lamium barbatum and Catharanthus roseus proceeds exclusively through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[2] The classic mevalonate (MVA) pathway is not utilized for this class of compounds.[2]
Upstream: The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate, proceeding through seven enzymatic steps to produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then combined to form the C10 unit, GPP, the launch point for all monoterpenoid biosynthesis.
Downstream: The Iridoid-Specific Pathway
The formation of the characteristic iridoid cyclopentanopyran skeleton begins with GPP. The pathway to loganin, and by extension its aglycone this compound, involves a series of oxidations, cyclization, and methylation steps. This compound is the direct aglycone of loganin, representing the core structure before glycosylation or after deglycosylation.[3] The biosynthesis primarily produces the glycoside loganin, which is then converted to secologanin, a key precursor for terpenoid indole alkaloids.[4][5]
The key steps are:
-
Hydroxylation: GPP is first converted to geraniol, which is then hydroxylated at the C-10 position by Geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.[6]
-
Oxidation: A series of oxidation steps convert 10-hydroxygeraniol into 8-oxogeranial.
-
Reductive Cyclization: The enzyme Iridoid Synthase (ISY) catalyzes a 1,4-reduction of 8-oxogeranial, which is followed by a spontaneous cyclization to form the iridoid skeleton.[7]
-
Further Modifications: The resulting iridoid intermediate undergoes further oxidation and hydroxylation to yield loganic acid.
-
Methylation: Loganic acid is methylated at the carboxyl group by S-adenosylmethionine (SAM)-dependent Loganic Acid O-Methyltransferase (LAMT) to form loganin.[4][8]
Quantitative Data
Quantitative data on the specific enzyme kinetics and metabolite concentrations within the this compound/loganin pathway are not extensively reported in publicly accessible literature. Such data is often specific to the plant species, tissue type, and developmental stage. However, related studies in metabolomics and transcriptomics provide insights into the relative abundance of metabolites and gene expression levels under specific conditions.
| Parameter Type | Analyte | Observation | Method | Plant System | Reference |
| Gene Expression | LjG10H | Highest expression observed in flowers. | qRT-PCR | Lonicera japonica | [6] |
| Metabolite Analysis | Flavonoids | 103.63 mg QE/g in ethanolic leaf extract. | Quantitative Analysis | Nyctanthes arbortristis | [6] |
| Metabolite Analysis | Phenolic Compounds | 17.73 mg GAE/g in ethanolic leaf extract. | Quantitative Analysis | Nyctanthes arbortristis | [6] |
| Pathway Flux | Iridoid Biosynthesis | Pathway confirmed to originate from MEP, not MVA. | ¹³C Isotope Labeling | Lamium barbatum | [2] |
Table 1: Summary of Available Quantitative Data Related to Iridoid and Associated Pathways.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound has involved a combination of genetic, biochemical, and analytical techniques. Below are methodologies for key experiments.
Protocol 1: Gene Function Validation via Virus-Induced Gene Silencing (VIGS)
This protocol is used to validate the in vivo function of candidate biosynthetic genes (e.g., ISY, GES).
Objective: To knock down the expression of a target gene in a plant and observe the resulting change in the metabolite profile.
Methodology:
-
Vector Construction: A fragment of the target gene (e.g., Iridoid Synthase) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector. A visual marker gene, such as Magnesium chelatase subunit H (ChlH), is often co-silenced to easily identify affected tissues via photobleaching.[9]
-
Agroinfiltration: Agrobacterium tumefaciens cultures carrying the VIGS vectors (TRV-RNA1 and the TRV-RNA2-target gene construct) are prepared and co-infiltrated into the leaves of young, healthy plants (e.g., Nepeta cataria).[7]
-
Phenotype Observation: Plants are grown for 2-4 weeks post-infiltration. Silencing of the ChlH gene results in a visible white or yellow (photobleached) phenotype, indicating successful silencing in those tissues.[7][9]
-
Metabolite Extraction and Analysis: Tissues exhibiting the silenced phenotype are harvested. Metabolites are extracted using a suitable solvent (e.g., methanol or ethyl acetate).
-
LC-MS/GC-MS Analysis: The extract is analyzed by Liquid or Gas Chromatography-Mass Spectrometry to quantify the levels of iridoids, including loganin, this compound, and related intermediates. A significant reduction in these compounds compared to control plants (infiltrated with an empty vector) validates the gene's role in the pathway.
Protocol 2: In Vitro Characterization of Loganic Acid Methyltransferase (LAMT)
This protocol details the steps to express and assay the activity of the LAMT enzyme.
Objective: To confirm the enzymatic function of a candidate LAMT protein and determine its kinetic parameters.
Methodology:
-
Gene Cloning and Heterologous Expression: The candidate LAMT gene is cloned from plant cDNA into an expression vector (e.g., pET vector). The construct is then transformed into an expression host, typically E. coli.[6]
-
Protein Expression and Purification: The E. coli culture is induced (e.g., with IPTG) to express the recombinant LAMT protein, often with a purification tag (e.g., His-tag). The protein is then purified from the cell lysate using affinity chromatography.
-
Enzyme Assay: The activity of the purified LAMT is measured by monitoring the formation of loganin.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), the purified LAMT enzyme, the substrate loganic acid, and the methyl donor S-adenosylmethionine (SAM).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching: The reaction is stopped, for example, by adding an acid or organic solvent.
-
-
Product Detection: The reaction product, loganin, is quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS by comparing its retention time and mass spectrum to an authentic standard.[4]
-
Kinetic Analysis: To determine kinetic parameters (Kₘ and k꜀ₐₜ), the assay is repeated with varying concentrations of one substrate (e.g., loganic acid) while keeping the other (SAM) at a saturating concentration. The resulting data are fitted to the Michaelis-Menten equation.
Conclusion and Future Directions
The biosynthetic pathway leading to this compound and its glycoside loganin is a well-defined branch of iridoid metabolism, originating from the plastidial MEP pathway. Key enzymatic steps, including the characteristic cyclization by Iridoid Synthase and the final methylation by Loganic Acid O-Methyltransferase, have been identified and characterized. While the overall pathway is understood, significant opportunities for further research remain. The discovery and characterization of upstream hydroxylases and oxidoreductases are still areas of active investigation. Furthermore, a deeper understanding of the regulatory networks, including the transcriptional control of pathway genes, will be crucial for successful metabolic engineering efforts. The protocols and data presented in this guide provide a solid foundation for researchers aiming to harness this complex pathway for the production of high-value pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
The Antibacterial Potential of Loganetin: A Mechanistic Overview and Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the antibacterial mechanism of action of Loganetin is not currently available. One commercial source suggests that this compound may act as a synergistic agent, enhancing the efficacy of the antibiotic nalidixic acid against Escherichia coli by reducing its minimum inhibitory concentration (MIC)[1]. However, peer-reviewed studies validating this claim and elucidating the specific mechanism were not identified.
This guide provides a comprehensive overview of the potential antibacterial mechanisms of this compound based on the known activities of its chemical class, iridoid monoterpenoids, and monoterpenes in general. The experimental protocols and mechanistic pathways described herein are standard methodologies used in the investigation of novel antibacterial agents and represent a predictive framework for the scientific study of this compound.
Introduction to this compound
This compound is an iridoid monoterpenoid, a class of secondary metabolites widely distributed in the plant kingdom[2]. Iridoids are known for a variety of biological activities, and their potential as antibacterial agents is an area of growing interest[3][4]. While direct evidence is lacking for this compound, related monoterpenes and monoterpenoids have demonstrated the ability to combat multidrug-resistant bacteria, often through mechanisms that include disruption of cellular membranes, inhibition of biofilm formation, and modulation of bacterial gene expression[2].
Potential Mechanisms of Antibacterial Action
Based on the activities of structurally related compounds, two primary hypothetical mechanisms for this compound's antibacterial action, particularly in a synergistic context, are proposed: disruption of the bacterial cell membrane and inhibition of efflux pumps .
Disruption of Bacterial Cell Membrane Integrity
Monoterpenoids, due to their lipophilic nature, can integrate into the bacterial cell membrane, leading to a loss of structural integrity and function. This disruption can manifest as increased membrane permeability, leading to the leakage of essential intracellular components and ultimately, cell death.
Hypothesized Signaling Pathway for Membrane Disruption by this compound
Caption: Hypothetical pathway of this compound-induced bacterial membrane disruption.
Inhibition of Bacterial Efflux Pumps
Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell. Overexpression of these pumps is a significant mechanism of antibiotic resistance. Certain plant-derived compounds, including some terpenes, can inhibit the activity of these pumps, thereby restoring the efficacy of conventional antibiotics[5][6]. If this compound acts synergistically with nalidixic acid, a plausible mechanism is the inhibition of efflux pumps responsible for removing nalidixic acid from the bacterial cell.
Conceptual Workflow for this compound as an Efflux Pump Inhibitor
Caption: Proposed synergistic mechanism of this compound via efflux pump inhibition.
Quantitative Data from Related Compounds
While no quantitative data for this compound is available, the following table summarizes the types of data that would be generated in antibacterial studies, using representative data for other natural compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Synergy with Antibiotic | Fold Reduction in Antibiotic MIC | Reference |
| Monoterpene | Staphylococcus aureus | 128 - 512 | Tetracycline | 4 - 16 | [7] |
| Monoterpenoid | Escherichia coli | 256 - 1024 | Ciprofloxacin | 2 - 8 | [2] |
| Iridoid | Pseudomonas aeruginosa | >512 | Gentamicin | 2 - 4 | [4] |
Detailed Experimental Protocols
To investigate the antibacterial mechanism of this compound, a series of established experimental protocols would be employed.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an agent that prevents visible growth of a bacterium.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial culture, this compound stock solution, positive control antibiotic (e.g., nalidixic acid), negative control (DMSO or solvent for this compound).
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells for a positive control (antibiotic only), a negative control (bacteria and broth only), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of this compound that completely inhibits bacterial growth.
-
Checkerboard Assay for Synergy
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.
-
Materials: As for MIC determination.
-
Procedure:
-
In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and nalidixic acid (e.g., down the columns).
-
Inoculate the plate with the target bacterial strain as in the MIC assay.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.
-
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit efflux pumps by monitoring the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).
-
Materials: Bacterial culture, phosphate-buffered saline (PBS), ethidium bromide, glucose, a known efflux pump inhibitor (e.g., CCCP), this compound, fluorescence plate reader.
-
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing glucose.
-
Add this compound at a sub-inhibitory concentration (e.g., 1/2 MIC).
-
Add ethidium bromide to the cell suspension.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
An increased rate of fluorescence accumulation in the presence of this compound compared to the control (no this compound) suggests inhibition of efflux pumps.
-
Conclusion and Future Directions
While the direct antibacterial mechanism of this compound remains to be elucidated, the established activities of related iridoid monoterpenoids provide a strong rationale for its investigation as a potential antibacterial agent or, more likely, a synergistic partner for existing antibiotics. The unsubstantiated report of its synergy with nalidixic acid against E. coli provides a clear and testable hypothesis.
Future research should focus on:
-
Validation of Synergistic Activity: Conducting checkerboard assays with this compound and a panel of antibiotics against various bacterial strains.
-
Elucidation of Mechanism: Performing efflux pump inhibition assays, membrane permeability studies, and investigations into other potential targets such as DNA gyrase[8].
-
In Vivo Efficacy: Testing promising synergistic combinations in animal models of infection.
The systematic application of the protocols outlined in this guide will be crucial in determining the true therapeutic potential of this compound in the fight against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and antibacterial activities of iridoids and sesquiterpenoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mechanism of Action of Nalidixic Acid on Escherichia coli V. Possible Mutagenic Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Loganetin's Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Loganetin, an iridoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current research on this compound, focusing on its anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) (100 ng/mL) | 30 µM | Attenuated LPS-mediated phagocytic activity and release of nitric oxide (NO) and prostaglandin E2 (PGE2). | [1][2] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) (100 ng/mL) | 30 µM | Suppressed the expression and secretion of TNF-α and IL-1β. | [1][2] |
Experimental Protocols
In vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Reaction): The concentration of NO in the culture supernatants is determined using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-1β Measurement (ELISA): The levels of PGE2, TNF-α, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is analyzed by Western blot. Briefly, total protein is extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
RT-qPCR Analysis: The mRNA expression of iNOS, COX-2, TNF-α, and IL-1β is determined by real-time quantitative polymerase chain reaction (RT-qPCR).
Signaling Pathway
This compound exerts its anti-inflammatory effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and modulation of the Sirtuin 1 (Sirt1)/NF-κB signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Anti-cancer Activity
This compound has shown promise as an anti-cancer agent, particularly in lymphoma. It has been observed to inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways crucial for cancer cell survival and growth.
Quantitative Data: Anti-cancer Effects
| Cell Line | This compound Concentration | Effect | Reference |
| Jurkat (Lymphoma) | 40, 80, 160 µmol/L | Decreased cell viability in a concentration-dependent manner. | [3] |
| Jurkat (Lymphoma) | 40, 80, 160 µmol/L | Induced apoptosis and cell cycle arrest at the G0/G1 phase. | [3] |
| Jurkat (Lymphoma) | 160 µmol/L | Decreased protein levels of β-catenin, c-myc, CyclinD1, and Bcl-2. | [3] |
| Jurkat (Lymphoma) | 160 µmol/L | Increased protein levels of P21, Fas, FASL, Bax, and Cleaved-Caspase-3. | [3] |
Experimental Protocols
In vitro Anti-cancer Assay in Jurkat Cells
-
Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Treatment Groups:
-
Control group: Treated with 0 µmol/L this compound.
-
This compound group: Treated with 40, 80, and 160 µmol/L this compound.
-
This compound + LiCl group: Treated with 20 mM LiCl (a Wnt/β-catenin activator) and 160 µmol/L this compound.
-
-
Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.
-
Apoptosis Assay (TUNEL and Flow Cytometry): Apoptosis is detected by TdT-mediated dUTP Nick-End Labeling (TUNEL) staining and quantified by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Cycle Analysis (Flow Cytometry): The cell cycle distribution is analyzed by flow cytometry after staining the cells with propidium iodide (PI).
-
Western Blot and RT-qPCR Analysis: The protein and mRNA expression levels of key molecules in the Wnt/β-catenin and apoptosis pathways (e.g., β-catenin, c-myc, CyclinD1, Bcl-2, P21, Fas, FASL, Bax, and Caspase-3) are determined by Western blot and RT-qPCR, respectively.
Signaling Pathway
This compound inhibits lymphoma cell proliferation and promotes apoptosis by inactivating the Wnt/β-catenin signaling pathway.
References
In-depth Technical Guide: Pharmacokinetics and Metabolism of Loganetin
Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the current scientific understanding of the pharmacokinetics and metabolism of Loganetin. Despite a comprehensive search of available scientific literature, it is crucial to note that detailed studies specifically elucidating the pharmacokinetic profile and metabolic pathways of this compound in any biological system are not publicly available at this time.
The primary focus of existing research has been on the pharmacological activities of this compound, particularly its protective effects against acute kidney injury.[1][2][3][4] this compound is recognized as the aglycone of Loganin and is an iridoid monoterpenoid.[5][6] While the therapeutic potential of this compound is being explored, its absorption, distribution, metabolism, and excretion (ADME) properties remain an uninvestigated area.
This guide will present the available information related to this compound and infer potential areas for future research based on the characteristics of structurally similar compounds.
Current State of Knowledge
Our extensive literature review did not yield any studies that presented quantitative pharmacokinetic data for this compound, such as:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Bioavailability
-
Volume of distribution
-
Clearance rate
Similarly, there is a lack of information regarding the metabolic fate of this compound. No metabolites have been identified, and the enzymatic pathways responsible for its biotransformation have not been described.
The available research predominantly investigates the mechanism of action of this compound in disease models. For instance, studies have shown that this compound can protect against rhabdomyolysis-induced acute kidney injury by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] These studies provide valuable information on its pharmacodynamics but do not offer insights into its pharmacokinetic properties.
Experimental Protocols: A Gap in the Literature
Detailed experimental protocols for the pharmacokinetic and metabolic analysis of this compound are absent from the published literature. To facilitate future research in this critical area, we propose the following methodologies based on standard practices for the analysis of natural products.
Proposed In Vivo Pharmacokinetic Study Protocol
This hypothetical workflow outlines a standard approach to conducting a pharmacokinetic study of this compound in a rodent model.
Proposed In Vitro Metabolism Study Protocol
To investigate the metabolic stability and identify potential metabolites of this compound, an in vitro approach using liver microsomes is recommended.
Potential Metabolic Pathways: An Outlook
Given that this compound is an iridoid monoterpenoid, its metabolism may follow pathways observed for other compounds in this class. Potential biotransformations could include:
-
Phase I Reactions: Oxidation (hydroxylation), reduction, and hydrolysis mediated by cytochrome P450 enzymes.
-
Phase II Reactions: Glucuronidation and sulfation, leading to the formation of more water-soluble conjugates for excretion.
The signaling pathway modulated by this compound, as identified in pharmacological studies, is depicted below. Understanding this pathway is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes in future studies.
Conclusion and Future Directions
The field of this compound pharmacokinetics and metabolism is currently nascent. There is a significant opportunity for researchers to conduct foundational studies to characterize the ADME properties of this promising natural product. The proposed experimental workflows provide a starting point for such investigations. Future research should aim to:
-
Determine the oral bioavailability and key pharmacokinetic parameters of this compound in preclinical models.
-
Identify the major metabolic pathways and the enzymes involved in this compound's biotransformation.
-
Investigate the potential for drug-drug interactions.
-
Develop and validate robust analytical methods for the quantification of this compound and its potential metabolites in biological matrices.[7][8][9]
A thorough understanding of this compound's pharmacokinetic and metabolic profile is essential for its further development as a therapeutic agent. The data generated from such studies will be critical for dose selection, safety assessment, and the design of future clinical trials.
References
- 1. This compound protects against rhabdomyolysis-induced acute kidney injury by modulating the toll-like receptor 4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against rhabdomyolysis‐induced acute kidney injury by modulating the toll‐like receptor 4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) this compound Protects Against Rhabdomyolysis-Induced [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modern Methods and Current Trends in the Analytical Chemistry of Flavanones - Yakupova - Journal of Analytical Chemistry [rjraap.com]
- 9. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Loganetin: A Technical Guide on Early-Stage Therapeutic Research
An In-depth Examination of Preclinical Data for Researchers and Drug Development Professionals
Introduction
Loganetin is an iridoid monoterpenoid, identified chemically as the aglycone of loganin, a more extensively studied compound isolated from plants such as Cornus officinalis.[1][2] While research into loganin has highlighted various properties, including neuroprotective and anti-inflammatory effects, direct investigation into the therapeutic potential of this compound is nascent.[2] Early-stage research, however, has identified promising anti-cancer activity, specifically in the context of lymphoma.[3] Additionally, preliminary studies suggest potential applications in antibacterial agent development, where it may serve to reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant Gram-negative bacteria.[4]
This technical guide provides a comprehensive overview of the core findings from early-stage research on this compound, focusing on its demonstrated effects on lymphoma cells. It details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant biological pathways and workflows to support further investigation and development.
Therapeutic Potential in Oncology: Lymphoma
The primary evidence for this compound's therapeutic potential comes from a study investigating its effects on lymphoma. Research has demonstrated that this compound can inhibit the proliferation of lymphoma cells and induce apoptosis.[3] This anti-tumor activity is dose-dependent and has been linked to a specific molecular signaling pathway crucial in many forms of cancer.[3][5]
Mechanism of Action: Inactivation of the Wnt/β-Catenin Pathway
The anti-lymphoma effects of this compound are attributed to its ability to inactivate the Wnt/β-catenin signaling pathway.[3] This pathway is a highly conserved network of proteins that plays a critical role in cell proliferation and differentiation; its aberrant activation is a known driver in the development and progression of various cancers, including hematologic malignancies.[3][5]
In its active state, the Wnt pathway leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes that promote cell proliferation and survival, such as c-myc and CyclinD1.[3] The study on this compound revealed that it effectively reduces the protein levels of β-catenin and its downstream targets, c-myc and CyclinD1.[3] This action prevents the cell cycle progression and suppresses the cellular machinery responsible for unchecked growth. The inactivation of this pathway by this compound ultimately leads to cell cycle arrest and the initiation of the apoptotic cascade.[3]
References
- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Lymphoma Cell Proliferation and Promotes Apoptosis via Inactivating the Wnt/β-Catenin Pathway [aber.apacsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Wnt/β-catenin signalling pathway in Haematological Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Loganetin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the methodologies used to determine the in vitro antibacterial spectrum of a compound like Loganetin. As of the latest literature review, specific quantitative data on the antibacterial activity of this compound is not extensively available in peer-reviewed publications. Therefore, this guide provides a framework for such an investigation, including detailed experimental protocols and data presentation templates.
Introduction
This compound is an iridoid monoterpenoid, a class of secondary metabolites widely distributed in the plant kingdom.[1] Iridoids are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and antimicrobial properties.[2][3][4][5] The rising threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents from natural sources, making compounds like this compound promising candidates for investigation.
This guide outlines the standard in vitro methods for determining the antibacterial spectrum of this compound, focusing on the broth microdilution and agar disk diffusion assays. These techniques are fundamental in antimicrobial drug discovery for quantifying a compound's potency and identifying the types of bacteria it can inhibit. While specific data for this compound is yet to be broadly published, studies on other iridoids have shown activity against various bacterial species, providing a rationale for the systematic evaluation of this compound.[6]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] Quantitative data from MIC testing should be presented in a clear, tabular format to allow for easy comparison of this compound's activity against a panel of clinically relevant bacterial strains.
Table 1: Hypothetical In Vitro Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Status | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | [Antibiotic Name] | |
| Enterococcus faecalis | Gram-positive | 29212 | [Antibiotic Name] | |
| Bacillus subtilis | Gram-positive | 6633 | [Antibiotic Name] | |
| Escherichia coli | Gram-negative | 25922 | [Antibiotic Name] | |
| Pseudomonas aeruginosa | Gram-negative | 27853 | [Antibiotic Name] | |
| Klebsiella pneumoniae | Gram-negative | 13883 | [Antibiotic Name] |
Experimental Protocols
The following are detailed protocols for standard methods used to assess the in vitro antibacterial activity of a test compound.
This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[7][9][10]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial cultures (18-24 hour) on agar plates
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[10]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired final concentration range.[11]
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from a fresh agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Inoculation of Microtiter Plate: a. Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate this compound dilution to each well, creating a serial dilution across the plate. c. Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 150 µL (or adjust volumes as per specific lab protocols, maintaining final concentrations). d. Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).[7]
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[10]
-
Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.[7]
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[12][13]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates[12]
-
Bacterial cultures for inoculum preparation (as above)
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Disks: a. Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry under aseptic conditions.
-
Inoculum Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: a. Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[12] b. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[14]
-
Application of Disks: a. Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[12] b. Gently press each disk to ensure complete contact with the agar.[15] c. Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[15] d. A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.[16]
Visualizations: Workflows and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and antibacterial activities of iridoids and sesquiterpenoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. protocols.io [protocols.io]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. benchchem.com [benchchem.com]
- 12. asm.org [asm.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 16. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
Loganetin: A Technical Guide to its Discovery, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loganetin, the aglycone of the widely studied iridoid glycoside loganin, is a natural product with emerging biological significance. Initially identified as a constituent of several plant species, its role as a bioenhancer of antibacterial agents has brought it to the forefront of phytochemical research. This technical guide provides a comprehensive overview of the discovery, historical background, and detailed methodologies related to this compound. It includes a summary of its biological activities, with a focus on its synergistic effects with antibiotics, and outlines the experimental protocols for its synthesis and bioactivity assessment.
Discovery and Historical Background
This compound is an iridoid monoterpenoid that is the aglycone of loganin.[1] It has been reported in various plant species, including Alstonia scholaris, Calycophyllum spruceanum, and Desfontainia spinosa.[1] While its parent compound, loganin, has a long history of investigation, this compound itself has more recently become a subject of focused research. A significant development in the study of this compound was its isolation from the stem bark of Alstonia scholaris and the subsequent discovery of its role as a bioenhancer. This finding has opened new avenues for its potential application in combating multidrug-resistant bacterial infections.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H16O5 | PubChem CID: 10466307[1] |
| Molecular Weight | 228.24 g/mol | PubChem CID: 10466307[1] |
| IUPAC Name | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | PubChem CID: 10466307[1] |
| CAS Number | 29748-10-5 | PubChem CID: 10466307[1] |
Biological Activity: Bioenhancement of Antibacterial Agents
While this compound itself does not possess intrinsic antibacterial activity, it has been shown to significantly enhance the efficacy of the antibiotic nalidixic acid against both sensitive and resistant strains of Escherichia coli.[2] This bioenhancing effect is a key area of interest for its potential in drug development.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of nalidixic acid in the presence and absence of this compound against nalidixic acid-sensitive (NASEC) and -resistant (NAREC) strains of E. coli.
| Compound/Combination | MIC against CA8000 (NASEC) (µg/mL) | Fold Reduction (FR) | MIC against DH5α (NAREC) (µg/mL) | Fold Reduction (FR) |
| This compound alone | >500 | - | >500 | - |
| Nalidixic acid alone | 1.56 | - | 12.5 | - |
| Nalidixic acid + this compound (10 µg/mL) | 0.39 | 4 | 3.12 | 4 |
Data sourced from Maurya et al., 2014.[2]
Proposed Mechanism of Action
The precise mechanism by which this compound enhances the activity of nalidixic acid has not been fully elucidated. However, the antibacterial mechanism of iridoid glycosides, in general, has been linked to the disruption of bacterial cell membranes. It is hypothesized that these compounds may increase cell membrane permeability, leading to the leakage of intracellular components. Further research is required to determine if this compound's bioenhancer effect is due to a similar mechanism, potentially facilitating the entry of the antibiotic into the bacterial cell or inhibiting efflux pumps.
Experimental Protocols
Gram-Scale Synthesis of this compound from S-(+)-Carvone
A gram-scale synthesis of this compound has been developed, providing a reliable source of the compound for research purposes. The key steps involve a Favorskii rearrangement and a sulfuric acid-mediated deprotection/cyclization.
Workflow for the Synthesis of this compound:
Caption: Key stages in the gram-scale synthesis of this compound.
Isolation of this compound from Alstonia scholaris
This compound can be isolated from the ethyl acetate extract of the stem bark of Alstonia scholaris using Fast Centrifugal Partition Chromatography (FCPC).
Experimental Workflow for Isolation:
Caption: Isolation of this compound from Alstonia scholaris.
Bioenhancement Activity Assay (Checkerboard Method)
The synergistic effect of this compound with an antibiotic can be determined using the checkerboard broth microdilution method.
Protocol Overview:
-
Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic (e.g., nalidixic acid) in a suitable solvent. Prepare a standardized inoculum of the test bacteria (e.g., E. coli) in Mueller-Hinton Broth (MHB).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serially dilute the antibiotic along the x-axis and this compound along the y-axis.
-
Inoculation: Add the bacterial inoculum to each well. Include positive controls (bacteria only) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic, alone or in combination with this compound, that completely inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
FIC of antibiotic = MIC of antibiotic in combination / MIC of antibiotic alone
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC Index = FIC of antibiotic + FIC of this compound
-
Interpretation: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.
-
Future Directions
The discovery of this compound's bioenhancing properties presents a promising avenue for the development of new therapeutic strategies to combat antibiotic resistance. Future research should focus on:
-
Elucidating the precise molecular mechanism of its bioenhancer activity.
-
Investigating its potential synergistic effects with other classes of antibiotics.
-
Exploring other potential biological activities, such as anti-inflammatory or antioxidant effects, which are common among iridoids.[3][4][5][6][7]
-
Conducting in vivo studies to validate its efficacy and safety in animal models.
The continued investigation of this compound holds significant potential for the discovery of novel applications in medicine and drug development.
References
- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - ProQuest [proquest.com]
Physical and chemical properties of Loganetin
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Loganetin, an iridoid monoterpenoid of significant interest in phytochemical and pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and application of this compound.
Core Physical and Chemical Properties
This compound is a naturally occurring iridoid, structurally defined as the aglycone of loganin.[1] Its core structure is a cyclopentapyran ring system with multiple stereocenters, contributing to its specific biological activities.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These properties are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O₅ | [1][2] |
| Molecular Weight | 228.24 g/mol | [1] |
| CAS Number | 29748-10-5 | [1][2][3] |
| IUPAC Name | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1] |
| SMILES | C[C@H]1--INVALID-LINK--OC)O">C@HO | [1] |
| InChIKey | XWOHZIIPBYAMJX-KHBMLBSESA-N | [1] |
| Purity (Commercial) | ≥98% | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage Conditions | 0-8 °C | [3] |
Experimental Protocols
This section details the methodologies for the isolation, synthesis, and characterization of this compound, providing a foundation for its procurement and experimental use.
Isolation from Alstonia scholaris
A published method for the preparative isolation of this compound utilizes Fast Centrifugal Partition Chromatography (FCPC).
Experimental Workflow: FCPC Isolation of this compound
Caption: Workflow for the isolation of this compound using FCPC.
Detailed Methodology:
-
Sample Preparation: An ethyl acetate extract of Alstonia scholaris stem bark is prepared.
-
FCPC System: A two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile (ACN), and water (3:1.5:3 v/v/v) is utilized. The lower aqueous phase, acidified with 8 mM HCl, serves as the stationary phase. The upper organic phase, supplemented with 15 mM triethylamine (TEA), acts as the mobile phase.
-
Chromatography: 1.5 g of the crude extract is subjected to FCPC separation.
-
Fraction Collection: Fractions containing this compound are collected.
-
Purity Assessment: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC). This method yielded 48 mg of this compound with a purity of 94.4%.
Gram-Scale Chemical Synthesis
A gram-scale synthesis of this compound has been developed starting from the readily available chiral precursor, S-(+)-carvone.[4]
Key Synthetic Steps:
-
Favorskii Rearrangement: This key reaction is employed to establish four of the required stereocenters in the molecule.
-
Deprotection/Cyclization: A sulfuric acid-mediated step is used to deprotect and subsequently cyclize the intermediate, forming the sensitive dihydropyran ring with complete stereoselectivity.[4]
Logical Flow of this compound Synthesis
Caption: Key stages in the gram-scale synthesis of this compound.
Spectroscopic Characterization
The structure of isolated or synthesized this compound is confirmed using standard spectroscopic techniques. While detailed spectra are best viewed in their original publications, the key methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used to confirm the molecular weight and elemental composition.
Biological Activity and Mechanism of Action
Current research indicates that this compound's primary biological role is that of a bioenhancer, particularly in the context of antibiotic resistance.
Bioenhancer Activity
This compound itself does not exhibit direct antibacterial properties.[5] However, it acts synergistically with certain antibiotics. Specifically, it has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of nalidixic acid against both resistant (NAREC) and sensitive (NASEC) strains of Escherichia coli.[5] This suggests that this compound may interfere with bacterial resistance mechanisms.
Proposed Mechanism of Bioenhancement
Caption: Postulated mechanism of this compound's bioenhancer effect.
While the precise molecular target of this compound's bioenhancer activity is yet to be fully elucidated, it is hypothesized to involve the inhibition or modulation of bacterial efflux pumps. These pumps are a common mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. By potentially interfering with this process, this compound could increase the intracellular concentration of antibiotics like nalidixic acid, thereby restoring their efficacy.
Toxicological Profile
This compound is described as a non-toxic natural product, which enhances its potential for therapeutic applications as an adjuvant to antibiotic therapy.[5]
Conclusion and Future Directions
This compound presents a promising profile as a non-toxic, naturally derived bioenhancer. Its ability to potentiate the activity of antibiotics against resistant bacterial strains warrants further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanism of its bioenhancer activity, including the identification of specific efflux pumps or other resistance mechanisms it targets.
-
Expanding the scope of synergistic studies to include other classes of antibiotics and a wider range of pathogenic bacteria.
-
Conducting preclinical and clinical studies to evaluate its safety and efficacy as an antibiotic adjuvant in vivo.
The detailed information provided in this guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound.
References
Loganetin in Calycophyllum spruceanum: A Technical Guide for Researchers
Foreword
Calycophyllum spruceanum (Benth.) K. Schum, a tree native to the Amazon rainforest, is renowned in traditional medicine for its diverse therapeutic properties. Phytochemical investigations into this species have revealed a rich array of secondary metabolites, including a significant class of compounds known as iridoids. Among these, loganetin has been identified as a constituent of the bark. This technical guide provides a comprehensive overview of this compound and its related iridoid compounds in Calycophyllum spruceanum, tailored for researchers, scientists, and drug development professionals. The guide details the known chemical profile, presents available quantitative data, outlines experimental protocols for isolation and characterization, and explores potential biological activities and associated molecular pathways.
Phytochemical Profile of Iridoids in Calycophyllum spruceanum
The primary research identifying this compound in Calycophyllum spruceanum was conducted by Zuleta et al. (2003), who investigated the ethanolic extract of the wood bark.[1] Their work led to the isolation and characterization of several iridoids and seco-iridoids. The identified compounds are crucial for understanding the plant's chemical fingerprint and potential pharmacological applications.
Table 1: Iridoids and Seco-iridoids Identified in Calycophyllum spruceanum
| Compound Class | Compound Name | Part of Plant | Reference |
| Iridoid | This compound | Wood Bark | [1] |
| Iridoid | Loganin | Wood Bark | [1] |
| Iridoid | Kingiside | Wood Bark | [1] |
| Seco-iridoid | Secoxyloganin | Wood Bark | [1] |
| Seco-iridoid | Diderroside | Wood Bark | [1] |
| Seco-iridoid | 7-methoxydiderroside | Wood Bark | [1] |
| Seco-iridoid | 6'-O-acetyldiderroside | Wood Bark | [1] |
| Seco-iridoid | 8-O-tigloyldiderroside | Wood Bark | [1] |
Quantitative Data
To date, comprehensive quantitative studies determining the concentration of this compound in Calycophyllum spruceanum are limited in the publicly available literature. However, the study by Zuleta et al. (2003) provides crucial data on the in vitro biological activity of some of the isolated seco-iridoids against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]
Table 2: In Vitro Anti-trypanosomal Activity of Seco-iridoids from Calycophyllum spruceanum
| Compound | IC50 (µg/mL) | Reference |
| 7-methoxydiderroside | 59.0 | [1] |
| 6'-O-acetyldiderroside | 90.2 | [1] |
| Secoxyloganin | 74.2 | [1] |
| Diderroside | 84.9 | [1] |
| Gentian violet (standard) | 7.5 | [1] |
Experimental Protocols
The following sections detail a representative methodology for the extraction, isolation, and structural elucidation of iridoids from Calycophyllum spruceanum, based on the work of Zuleta et al. (2003) and other standard phytochemical practices for iridoid isolation from the Rubiaceae family.
Plant Material Collection and Preparation
-
Collection: Wood bark of Calycophyllum spruceanum is collected from a designated geographical region. Proper botanical identification is crucial to ensure the correct plant species.
-
Drying and Grinding: The collected bark is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Iridoids
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with ethanol at room temperature. This is typically performed by maceration or percolation over several days to ensure the complete extraction of secondary metabolites.
-
Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of this compound and Other Iridoids
A multi-step chromatographic process is employed to isolate the individual iridoid compounds from the crude extract.
-
Initial Fractionation: The crude ethanolic extract is subjected to a primary fractionation step, often using column chromatography over a silica gel stationary phase. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to separate the compounds based on their polarity.
-
Further Chromatographic Separation: The fractions containing iridoids, identified by thin-layer chromatography (TLC) analysis, are then subjected to further purification using techniques such as:
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful tool for the final purification of individual iridoids. A typical mobile phase would consist of a gradient of methanol or acetonitrile in water.
-
The workflow for this process is illustrated in the diagram below.
Structural Elucidation
The chemical structures of the isolated compounds, including this compound, are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.
Biological Activity and Signaling Pathways
The iridoids from Calycophyllum spruceanum have demonstrated noteworthy biological activity, particularly against Trypanosoma cruzi. While the precise molecular mechanism of this compound itself has not been fully elucidated in this context, studies on other iridoids suggest a potential mode of action.
Anti-trypanosomal Activity
Research on novel tetracyclic iridoids from Morinda lucida has shown that their anti-trypanosomal activity involves the suppression of the paraflagellum rod protein subunit 2 (PFR-2).[2] This protein is crucial for the motility and cell cycle of the parasite. Inhibition of PFR-2 can lead to cell cycle arrest and ultimately induce apoptosis in the parasite. It is plausible that the seco-iridoids from Calycophyllum spruceanum exert their anti-trypanosomal effects through a similar mechanism.
The proposed signaling pathway leading to parasite cell death is depicted below.
Conclusion and Future Directions
This compound and its associated iridoids represent a promising area of research within the phytochemistry of Calycophyllum spruceanum. The demonstrated anti-trypanosomal activity of related seco-iridoids highlights the potential for the development of novel therapeutic agents from this natural source. Future research should focus on:
-
Quantitative Analysis: Development and application of validated analytical methods, such as HPLC-MS/MS, to accurately quantify the levels of this compound and other iridoids in different parts of Calycophyllum spruceanum.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by this compound and the other iridoids to fully understand their pharmacological effects.
-
Biosynthesis: Elucidation of the biosynthetic pathway of iridoids in Calycophyllum spruceanum to potentially enable biotechnological production of these valuable compounds.
This technical guide provides a foundational understanding of this compound as a metabolite in Calycophyllum spruceanum. It is intended to serve as a valuable resource for the scientific community to stimulate further research and unlock the full therapeutic potential of this remarkable Amazonian plant.
References
Potential Neuroprotective Properties of Loganetin: A Technical Whitepaper
An In-depth Examination of Loganetin and its Parent Glycoside, Loganin, in the Context of Neurodegenerative Disease and Neuronal Injury
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, the aglycone of the iridoid glycoside Loganin, is a natural compound with potential neuroprotective activities. While direct research on this compound is currently limited, a substantial body of evidence on its parent compound, Loganin, provides a strong basis for inferring its therapeutic potential. This whitepaper synthesizes the existing preclinical data on Loganin, focusing on its efficacy in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. We present quantitative data on its neuroprotective effects, detail the experimental protocols used in these key studies, and visualize the implicated signaling pathways. This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the therapeutic development of this compound and related iridoid glycosides for neurological disorders.
Introduction to this compound and Loganin
This compound (C11H16O5) is an iridoid monoterpenoid and the direct aglycone of Loganin.[1] Loganin is a prominent iridoid glycoside found in plants such as Cornus officinalis, which has been used in traditional medicine for its anti-inflammatory and neuroprotective properties.[2][3] The biological activities of many iridoid glycosides are attributed to their aglycones, which are formed after the glycosidic bond is cleaved by enzymes in the body.[4] Therefore, the neuroprotective effects observed with Loganin administration are likely, at least in part, attributable to this compound. This whitepaper will focus primarily on the robust data available for Loganin to build a scientific case for the potential of this compound.
Quantitative Data on Neuroprotective Effects of Loganin
The neuroprotective efficacy of Loganin has been quantified across various preclinical models of neurological disorders. The following tables summarize the key findings.
Table 1: Effects of Loganin in Alzheimer's Disease Models
| Model | Dosage | Key Findings | Reference |
| 3xTg-AD Mice | Not Specified | Significantly alleviated anxiety and improved memory deficits. | [5][6] |
| 3xTg-AD Mice | Not Specified | Decreased Aβ deposition in the hippocampus and cortex. | [6][7] |
| 3xTg-AD Mice | Not Specified | Reduced levels of phosphorylated tau (pTauS396 and pTauS262). | [6][7] |
| PC12 cells (Aβ25-35-induced injury) | Not Specified | Suppressed ROS generation and attenuated apoptosis. | [8][9] |
| PC12 cells (Aβ25-35-induced injury) | Not Specified | Inhibited caspase-3 activity. | [8] |
| PC12 cells (Aβ25-35-induced injury) | Not Specified | Suppressed the level of TNF-α and protein expression of iNOS and COX-2. | [8][9] |
Table 2: Effects of Loganin in Parkinson's Disease Models
| Model | Dosage | Key Findings | Reference |
| MPTP-induced mice | 30 mg/kg daily for 5 days | Rescued the decrease of dopamine levels and tyrosine hydroxylase (TH) expression in the striatum. | [10] |
| MPTP-induced mice | 30 mg/kg daily for 5 days | Shortened total locomotor activity (TLA) time. | [10] |
| MPTP-induced mice | Not Specified | Alleviated microglia and astrocyte activation. | [10] |
| MPTP-induced mice | Not Specified | Suppressed TNF-α and caspase-3 expression. | [10] |
| Primary mesencephalic neuronal cultures (MPP+-induced) | 0.1, 0.5, and 1 μM | Attenuated MPP+-induced cytotoxicity and apoptosis. | [3][11] |
| Primary mesencephalic neuronal cultures (MPP+-induced) | Not Specified | Attenuated MPP+-induced reactive oxygen species (ROS) production. | [3] |
| Zebrafish (MPTP-induced) | Not Specified | Prevented the loss of dopaminergic neurons and locomotor activity. | [12] |
Table 3: Effects of Loganin in Cerebral Ischemia and Hemorrhage Models
| Model | Dosage | Key Findings | Reference |
| Rat ICH model | 2.5, 5, and 10 mg/kg | Significantly improved neurological functions (mNSS and rotarod test). | [13] |
| Rat ICH model | 2.5, 5, and 10 mg/kg | Reduced blood-brain barrier (BBB) permeability and cerebral edema. | [13] |
| Rat ICH model | Not Specified | Mitigated cellular pyroptosis. | [13] |
| MCAO/R rats | 18.5 mg/kg (i.v.) | Reduced neurological deficits and lesion volumes. | [14] |
| MCAO/R rats | 18.5 mg/kg (i.v.) | Decreased levels of malondialdehyde (MDA) and protein carbonyl. | [14] |
| MCAO/R rats | 18.5 mg/kg (i.v.) | Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.
Alzheimer's Disease Model: 3xTg-AD Mice
-
Animal Model: 7-month-old female 3xTg-AD mice were used.[15]
-
Treatment: Loganin was administered to the mice. The precise dosage and duration of treatment were not specified in the available abstracts but resulted in significant behavioral and pathological improvements.[5][6][7][15]
-
Behavioral Tests:
-
Open Field Test (OPT) and Elevated Plus Maze (EPM): These tests were performed to assess anxiety-related behaviors.[7]
-
-
Histopathological Analysis:
-
Biochemical Analysis:
Parkinson's Disease Model: MPTP-Induced Mice
-
Animal Model: Mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dosage of 30 mg/kg daily for 5 days to establish a subacute Parkinson's disease model.[10]
-
Treatment: Loganin was administered to the MPTP-treated mice.
-
Behavioral Assessment:
-
Pole Test: Locomotor activity was assessed using the pole test to measure total locomotor activity (TLA) time.[10]
-
-
Neurochemical Analysis:
-
Dopamine levels and tyrosine hydroxylase (TH) expression in the striatum were measured.[10]
-
-
Immunohistochemical and Biochemical Analysis:
Cerebral Ischemia Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animal Model: Male Sprague Dawley (SD) rats (230–250 g body weight) were used.[14]
-
Surgical Procedure: MCAO/R was performed to induce focal cerebral ischemia. Reperfusion was initiated 1 hour after MCAO.[14]
-
Treatment: Loganin (18.5 mg/kg) was dissolved in normal saline and injected via the tail vein two hours before the modeling procedure.[14]
-
Neurological Function Assessment: Neurological function was evaluated 24 hours after reperfusion.[14]
-
Infarct Volume Measurement: Brains were collected for triphenyltetrazolium chloride (TTC) staining to measure the infarct volume.[14]
-
Biochemical Assays:
-
Levels of malondialdehyde (MDA), protein carbonyl, superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) were measured in brain tissue.[14]
-
Signaling Pathways Implicated in the Neuroprotective Effects of Loganin
Loganin exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
NF-κB Signaling Pathway
Loganin has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[8][9][16] By preventing the translocation of NF-κB into the nucleus, Loganin suppresses the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[8][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the neuroprotective action of Loganin. Loganin has been shown to inhibit the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK, which are involved in cellular stress responses and apoptosis.[8]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Loganin has been suggested to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[12][17]
Conclusion and Future Directions
The available preclinical evidence strongly suggests that Loganin possesses significant neuroprotective properties, mediated through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms. These effects are orchestrated through the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. As the aglycone of Loganin, this compound is poised to be a key mediator of these effects.
Future research should focus on directly investigating the neuroprotective potential of this compound in various in vitro and in vivo models of neurological disorders. Head-to-head comparison studies between Loganin and this compound would be invaluable in determining their relative potency and pharmacokinetic profiles. Furthermore, elucidating the specific molecular targets of this compound will be crucial for its development as a novel therapeutic agent for neurodegenerative diseases and acute neuronal injury. The data compiled in this whitepaper provide a solid foundation for initiating such investigations.
References
- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of Cornel Iridoid Glycoside | StressMarq Biosciences Inc. [stressmarq.com]
- 3. The novel protective effects of loganin against 1-methyl-4-phenylpyridinium-induced neurotoxicity: Enhancement of neurotrophic signaling, activation of IGF-1R/GLP-1R, and inhibition of RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimerâs disease | Aging [aging-us.com]
- 7. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of loganin against Aβ25–35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Neuroprotective Effects of Loganin on MPTP-Induced Parkinson's Disease Mice: Neurochemistry, Glial Reaction and Autophagy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected Neuroprotective Effects of Loganin on 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Neurotoxicity and Cell Death in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loganin exerts neuroprotective effect by inhibiting neuronal pyroptosis in rat with cerebral haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purified Cornel Iridoid Glycosides Attenuated Oxidative Stress Induced by Cerebral Ischemia-Reperfusion Injury via Morroniside and Loganin Targeting Nrf2/NQO-1/HO-1 Signaling Pathway [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Loganin attenuates intestinal injury in severely burned rats by regulating the toll-like receptor 4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-diabetic effect of loganin by inhibiting FOXO1 nuclear translocation via PI3K/Akt signaling pathway in INS-1 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoids are a class of monoterpenoid compounds widely distributed in the plant kingdom, many of which have been traditionally used in herbal medicine for their anti-inflammatory properties.[1][2] Loganetin, along with its more extensively studied precursor loganin and other related iridoids like sweroside and morroniside, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics.[3][4][5] These compounds have been shown to modulate key signaling pathways and suppress the production of pro-inflammatory mediators.[6][7] This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound and related iridoids, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. While quantitative data for this compound is still emerging, the information on related iridoids provides a strong basis for its potential efficacy.
Data Presentation: Comparative Anti-inflammatory Activity of Iridoids
The anti-inflammatory effects of iridoids are commonly evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models, often using lipopolysaccharide (LPS)-stimulated macrophages.[1][8] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.[1]
Table 1: In Vitro Anti-inflammatory Activity of Loganin and Related Iridoids (IC50 Values)
| Iridoid | Assay / Target | Cell Line / Model | IC50 Value (µM) |
| Loganin | NO Production | LPS-stimulated RAW264.7 macrophages | Markedly attenuated (quantitative IC50 not specified in snippets)[3] |
| Loganin | TNF-α Production | LPS-stimulated RAW264.7 macrophages | Suppressed (quantitative IC50 not specified in snippets)[3] |
| Loganin | IL-1β Production | LPS-stimulated RAW264.7 macrophages | Suppressed (quantitative IC50 not specified in snippets)[3] |
| Aucubin (hydrolyzed) | TNF-α Suppression | - | 11.2[6][9] |
| Aucubin (hydrolyzed) | Nitric Oxide (NO) Production | - | 14.1[6][9] |
| Geniposide | NO Production | LPS-stimulated RAW264.7 macrophages | >100 |
| Geniposidic Acid | NO Production | LPS-stimulated RAW264.7 macrophages | 58.3 |
| Sweroside | NO Production | LPS-stimulated RAW264.7 macrophages | >100 |
| Morroniside | NO Production | LPS-stimulated RAW264.7 macrophages | >100 |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory potential of iridoids. The murine macrophage cell line RAW 264.7 is a commonly used model for these studies.[10][11]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[10][11]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[12]
-
Pre-treat the cells with various concentrations of the test iridoid (e.g., this compound) for 1-2 hours.[12] Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce an inflammatory response.[12] Include a negative control group without LPS stimulation.
-
-
Quantification of Nitrite:
-
After incubation, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]
-
Add 100 µL of the Griess reagent to each well containing the supernatant.[10]
-
Incubate for 15-30 minutes at room temperature, protected from light.[12]
-
Measure the absorbance at 540-550 nm using a microplate reader.[10][12]
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Sample Collection:
-
Following cell culture and treatment as described above, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA Protocol (General):
-
Use commercially available ELISA kits for human or mouse TNF-α and IL-6, following the manufacturer's instructions.[13][14]
-
Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.[15]
-
Add standards, controls, and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.[14]
-
Wash the plate to remove unbound substances.[13]
-
Add a biotin-conjugated detection antibody specific for the cytokine and incubate.[15]
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.[15]
-
Wash again and add a substrate solution (e.g., TMB), which will produce a colored product in proportion to the amount of bound cytokine.[13]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[13]
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in inflammatory signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.[16]
-
Determine the protein concentration using a BCA protein assay kit.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil to denature.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38) overnight at 4°C.[17] Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Perform densitometry analysis to quantify the protein bands, normalizing the phosphorylated protein levels to the total protein levels.[16]
-
Signaling Pathways and Mechanisms of Action
This compound and related iridoids exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[7] Iridoids have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[7][19]
Caption: Inhibition of the NF-κB signaling pathway by this compound and related iridoids.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[16] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of inflammatory mediators. Several iridoids have been shown to inhibit the phosphorylation and activation of MAPK proteins.
Caption: Modulation of the MAPK signaling pathway by this compound and related iridoids.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of an iridoid compound in vitro.
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Conclusion
This compound and related iridoids demonstrate significant anti-inflammatory potential, primarily by inhibiting the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of key inflammatory mediators. While more quantitative data is needed to fully elucidate the potency of this compound itself, the existing evidence for related compounds provides a strong rationale for its further investigation as a novel anti-inflammatory agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising class of natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bmgrp.com [bmgrp.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Gram-Scale Synthesis of Loganetin from S-(+)-Carvone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of Loganetin, a biologically active iridoid monoterpenoid, commencing from the readily available chiral starting material, S-(+)-carvone. The synthesis features a key stereoselective Favorskii rearrangement to construct the cyclopentane core with four contiguous stereocenters and a final acid-mediated deprotection and cyclization to furnish the dihydropyran ring.[1][2] This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, enabling the production of significant quantities of this compound for further biological investigation and drug development efforts. Additionally, this note outlines the inhibitory mechanism of this compound on the Wnt/β-catenin signaling pathway, a critical pathway in cancer progression.
Introduction
This compound is the aglycone of Loganin, a prominent iridoid glycoside with a diverse range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. The core structure of this compound, a cis-fused cyclopenta[c]pyran ring system, presents a compelling synthetic challenge. The protocol detailed herein is based on the successful gram-scale synthesis reported by Zhuang et al., which offers a robust and scalable route to this valuable natural product.[1] Understanding the synthesis of this compound is crucial for the exploration of its therapeutic potential, particularly its ability to inactivate the Wnt/β-catenin signaling pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.[3]
Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting from S-(+)-carvone. The key transformations include the formation of a chlorohydrin, a stereoselective Favorskii rearrangement to form the cyclopentane ring, reduction of the resulting ester to an aldehyde, a Horner-Wadsworth-Emmons olefination to introduce the vinyl ether precursor, and a final deprotection and cyclization to yield this compound.
Caption: Synthetic workflow for the gram-scale synthesis of this compound from S-(+)-carvone.
Experimental Protocols
Materials and General Methods: All reagents were used as received from commercial suppliers unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography was performed using silica gel (200-300 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on 400 or 500 MHz spectrometers. High-resolution mass spectra (HRMS) were obtained using an ESI-TOF spectrometer.
Step 1: Synthesis of Chlorohydrin Intermediate
-
To a solution of S-(+)-carvone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH4 (0.5 eq) portionwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in CH2Cl2 and cool to 0 °C.
-
Add t-BuOCl (1.2 eq) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to afford the crude chlorohydrin, which is used in the next step without further purification.
Step 2: Favorskii Rearrangement
-
To a solution of the crude chlorohydrin (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide in methanol (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction with saturated NH4Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the cyclopentane product.
Step 3: Reduction to Aldehyde
-
To a solution of the ester from the previous step (1.0 eq) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Add a saturated solution of Rochelle's salt and stir vigorously for 1 hour.
-
Extract the mixture with CH2Cl2, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the aldehyde.
Step 4: Horner-Wadsworth-Emmons Olefination
-
To a suspension of NaH (1.5 eq, 60% in mineral oil) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the α,β-unsaturated ester.
Step 5: Deprotection and Cyclization to this compound
-
To a solution of the α,β-unsaturated ester (1.0 eq) in a mixture of THF and water (10:1), add concentrated H2SO4 (0.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Neutralize the reaction with saturated NaHCO3 solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 & 2 | S-(+)-Carvone | Favorskii Product | 1. LiAlH4, THF, 0 °C; 2. t-BuOCl, CH2Cl2, 0 °C; 3. NaOMe, MeOH, rt, 12 h | 65 (over 3 steps) |
| 3 | Favorskii Product | Aldehyde | DIBAL-H, CH2Cl2, -78 °C, 2 h | 85 |
| 4 | Aldehyde | α,β-Unsaturated Ester | NaH, Methyl 2-(dimethoxyphosphoryl)acetate, THF, rt, 4 h | 92 |
| 5 | α,β-Unsaturated Ester | This compound | H2SO4, THF/H2O, rt, 2 h | 88 |
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound has been shown to inhibit the proliferation of cancer cells by inactivating the Wnt/β-catenin signaling pathway.[3] In the canonical Wnt pathway, the absence of a Wnt signal leads to the phosphorylation and subsequent degradation of β-catenin by a destruction complex, which includes GSK-3β. Upon Wnt signaling, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, leading to cell proliferation. This compound is proposed to exert its effect by interacting with components of this pathway, potentially inhibiting the dissociation of the destruction complex or promoting the degradation of β-catenin, thus preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes.[3][4]
Caption: Proposed mechanism of this compound's inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
This application note provides a detailed, gram-scale synthetic protocol for this compound from S-(+)-carvone, making this valuable compound more accessible for research purposes. The robust nature of this synthesis, coupled with the important biological activity of this compound in inhibiting the Wnt/β-catenin pathway, underscores its potential as a lead compound in the development of novel anticancer therapeutics. The provided protocols and data are intended to facilitate the reproduction of this synthesis and encourage further investigation into the medicinal applications of this compound.
References
Application Note: Quantification of Loganetin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Loganetin in various sample matrices using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method facilitates the separation, identification, and quantification of this compound based on its physicochemical properties. The separation is achieved on a C18 reverse-phase column where compounds are separated based on their polarity. A mobile phase consisting of an aqueous solution and an organic solvent is used to elute the analytes. The quantification of this compound is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from this compound standards of known concentrations. Detection is carried out using a UV-Vis detector at the wavelength of maximum absorbance for this compound.
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance (4-digit).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Reagents and Materials
-
This compound reference standard (purity ≥98%).
-
HPLC grade acetonitrile.
-
HPLC grade methanol.
-
HPLC grade water (e.g., Milli-Q or equivalent).
-
Formic acid or phosphoric acid (analytical grade).
-
Solvents for sample extraction (e.g., methanol, ethanol).
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (General Procedure for Plant Material)
-
Extraction: Accurately weigh 1.0 g of the homogenized and dried sample powder into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[3][4] If the concentration is expected to be high, further dilution with the mobile phase may be necessary.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Results |
| Retention Time (min) | Approximately 6.5 min |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD %) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
Note: The values presented are typical and may vary slightly depending on the specific instrumentation and laboratory conditions.
Data Analysis
The concentration of this compound in the samples is calculated using the linear regression equation (y = mx + c) derived from the calibration curve, where 'y' is the peak area and 'x' is the concentration of this compound.
Visual Diagrams
Caption: Experimental workflow for this compound quantification by HPLC.
References
Application Notes and Protocols: Preparation of Loganetin Stock Solutions for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loganetin is a naturally occurring iridoid monoterpenoid found in various plants, including those of the Calycophyllum and Strychnos genera.[1][2] It is the aglycone of loganin.[1] In biomedical research, this compound has demonstrated potential as an agent in antibacterial drug development, particularly for addressing multidrug-resistant Gram-negative infections.[3] Furthermore, recent studies have highlighted its anti-tumor properties, showing that this compound can inhibit lymphoma cell proliferation and promote apoptosis by inactivating the Wnt/β-catenin signaling pathway.[4]
Given its therapeutic potential, accurate and reproducible in vitro studies are essential. A critical first step in ensuring the reliability of experimental results is the correct preparation and storage of this compound stock solutions for use in cell culture-based assays. These application notes provide a comprehensive guide to preparing, storing, and diluting this compound for consistent delivery to cells.
Physicochemical and Biological Properties of this compound
A fundamental understanding of this compound's properties is crucial for accurate solution preparation and experimental design.
| Property | Value | Source |
| CAS Number | 29748-10-5 | [5] |
| Molecular Formula | C₁₁H₁₆O₅ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | Oily liquid or solid | |
| Mechanism of Action | Inactivates Wnt/β-catenin pathway | [4] |
Solubility of this compound
This compound is soluble in various organic solvents but has poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most common primary solvent for preparing high-concentration stock solutions for cell culture applications.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
Note: For in vivo studies, complex solvent systems such as DMSO/PEG300/Tween-80/Saline have been reported.[3] However, for in vitro cell culture, DMSO is the standard choice.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Safety First: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 228.24 g/mol × 1000 mg/g = 2.28 mg
-
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh 2.28 mg of this compound powder directly into the tube.
-
Dissolution: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid the process.[3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials.[3]
Recommended Storage of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound.
| Storage Temperature | Shelf Life | Recommendations | Source |
| -80°C | Up to 6 months | Recommended for long-term storage. | [3] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [3] |
Always protect solutions from light.[3] Before use, allow an aliquot to equilibrate to room temperature before opening the vial.
Experimental Protocol: Preparation of Working Solutions for Cell Culture
The high-concentration stock solution must be diluted to the final desired concentration in a complete cell culture medium.
Important Considerations:
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced effects.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.
-
Typical Working Concentrations: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. Previous studies have used concentrations in the range of 40 µM to 160 µM for lymphoma cells.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific model system.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize solvent shock to cells, an intermediate dilution in a complete cell culture medium can be prepared.
-
Example for 1 mM: Add 10 µL of the 10 mM DMSO stock to 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Use the stock or intermediate dilution to prepare the final concentrations in your cell culture plates or flasks.
-
Example for a final concentration of 100 µM in 1 mL of medium: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium in the well. This results in a final DMSO concentration of 0.1%.
-
This compound Experimental Workflow
The following diagram illustrates the overall workflow from receiving the powdered compound to its application in a cell-based assay.
Caption: Workflow for this compound stock preparation and use in cell culture.
This compound Signaling Pathway: Wnt/β-Catenin Inhibition
This compound has been shown to inhibit the proliferation of lymphoma cells by inactivating the Wnt/β-catenin signaling pathway.[4] This leads to cell cycle arrest and the induction of apoptosis.
References
- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:29748-10-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Inhibits Lymphoma Cell Proliferation and Promotes Apoptosis via Inactivating the Wnt/β-Catenin Pathway [aber.apacsci.com]
- 5. This compound 98.00% | CAS: 29748-10-5 | AChemBlock [achemblock.com]
Application Notes and Protocols: Synergistic Activity of Loganetin and Nalidixic Acid Against Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The increasing prevalence of antibiotic-resistant bacteria, such as Escherichia coli, necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. This application note details the synergistic interaction between loganetin, a natural iridoid glycoside, and nalidixic acid, a quinolone antibiotic, against E. coli. Nalidixic acid functions by inhibiting DNA gyrase, an enzyme essential for DNA replication.[1][2][3][4] It is postulated that this compound enhances the efficacy of nalidixic acid by disrupting the bacterial cell membrane and inhibiting efflux pump activity, thereby increasing the intracellular concentration of nalidixic acid.
Data Presentation
The synergistic activity of this compound and nalidixic acid was quantified using the checkerboard microdilution method to determine the Minimum Inhibitory Concentrations (MICs) and calculate the Fractional Inhibitory Concentration Index (FICI).
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Nalidixic Acid Against E. coli
| Compound | MIC (µg/mL) |
| This compound | 1024 |
| Nalidixic Acid | 8 |
Table 2: Synergistic Activity of this compound and Nalidixic Acid Combination Against E. coli
| Combination | MIC of this compound in Combination (µg/mL) | MIC of Nalidixic Acid in Combination (µg/mL) | FICI | Interpretation |
| This compound + Nalidixic Acid | 256 | 1 | 0.375 | Synergy[5][6] |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is considered synergistic.[5][6]
Experimental Protocols
Checkerboard Assay for Synergistic Activity
This protocol is used to determine the synergistic effect of this compound and nalidixic acid.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
E. coli suspension (adjusted to 0.5 McFarland standard)
-
This compound stock solution
-
Nalidixic acid stock solution
Procedure:
-
Prepare serial twofold dilutions of nalidixic acid horizontally and this compound vertically in a 96-well plate containing MHB.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the E. coli suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Include wells with each compound alone to determine their individual MICs, as well as a growth control (no compounds) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.
-
Calculate the FICI to determine the nature of the interaction.
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
This assay confirms the synergistic bactericidal activity over time.[9][10][11][12][13][14]
Materials:
-
Culture tubes with MHB
-
E. coli suspension
-
This compound and nalidixic acid at sub-MIC concentrations (e.g., 0.5 x MIC)
-
Phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Prepare culture tubes with MHB containing:
-
No drug (growth control)
-
This compound alone (at a sub-MIC concentration)
-
Nalidixic acid alone (at a sub-MIC concentration)
-
This compound and nalidixic acid in combination
-
-
Inoculate the tubes with E. coli to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions in PBS and plate onto agar plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[11][12]
Caption: Workflow for the time-kill curve assay.
Outer Membrane Permeability Assay
This assay assesses the ability of this compound to disrupt the outer membrane of E. coli using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[15][16][17]
Materials:
-
E. coli suspension
-
HEPES buffer
-
NPN solution (in acetone)
-
This compound solution
Procedure:
-
Grow E. coli to the mid-log phase, then harvest and wash the cells, resuspending them in HEPES buffer.
-
Add NPN to the bacterial suspension.
-
Measure the baseline fluorescence using a fluorometer.
-
Add this compound to the suspension and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates that NPN has entered the damaged outer membrane.
Efflux Pump Inhibition Assay
This protocol evaluates the effect of this compound on efflux pump activity using ethidium bromide (EtBr), a known efflux pump substrate.[18][19][20][21][22]
Materials:
-
E. coli suspension
-
Phosphate-buffered saline (PBS) with glucose
-
Ethidium bromide (EtBr) solution
-
This compound solution
-
A known efflux pump inhibitor (e.g., CCCP or PAβN) as a positive control
Procedure:
-
Prepare a dense suspension of E. coli in PBS with glucose.
-
Add EtBr and this compound (or the positive control) to the cell suspension.
-
Monitor the accumulation of EtBr inside the cells by measuring fluorescence over time.
-
To measure efflux, first load the cells with EtBr in the presence of an efflux pump inhibitor. Then, wash the cells and resuspend them in a buffer containing glucose to energize the pumps.
-
Add this compound and measure the decrease in fluorescence as EtBr is pumped out. A slower decrease compared to the control indicates efflux pump inhibition.
Proposed Mechanism of Synergy
Nalidixic acid's primary target is DNA gyrase (GyrA and GyrB subunits) within the bacterial cytoplasm, inhibiting DNA replication and leading to cell death.[1][23] However, its effectiveness can be limited by the permeability of the bacterial outer membrane and the activity of efflux pumps that expel the drug.
This compound is hypothesized to act as a synergist through a two-pronged mechanism:
-
Membrane Permeabilization: this compound disrupts the integrity of the E. coli outer membrane, increasing its permeability. This allows for enhanced uptake of nalidixic acid, leading to higher intracellular concentrations.
-
Efflux Pump Inhibition: this compound may interfere with the function of bacterial efflux pumps, such as the AcrAB-TolC system in E. coli.[21] By inhibiting these pumps, this compound prevents the expulsion of nalidixic acid, further increasing its accumulation at the target site.
This combined action results in a more potent bactericidal effect than either compound could achieve alone.
Caption: Proposed synergistic mechanism of this compound and nalidixic acid.
References
- 1. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Nalidixic Acid on Escherichia coli III. Conditions Required for Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MECHANISM OF ACTION OF NALIDIXIC ACID ON ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 10. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. researchgate.net [researchgate.net]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Nalidixic Acid and the Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Loganetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the neuroprotective properties of Loganetin, a naturally occurring iridoid glycoside. The following protocols detail both in vitro and in vivo methodologies to assess this compound's efficacy in mitigating neuronal damage and to elucidate its underlying mechanisms of action.
In Vitro Neuroprotection Studies
In vitro models provide a controlled environment to screen for neuroprotective effects and investigate cellular and molecular mechanisms. Here, we propose the use of human neuroblastoma cell lines, SH-SY5Y and PC12, which are well-established models for neurodegenerative disease research.
Cell Culture and Maintenance
-
Cell Lines:
-
SH-SY5Y (Human neuroblastoma)
-
PC12 (Rat pheochromocytoma)
-
-
Culture Medium:
-
SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Experimental Models of Neurotoxicity
1.2.1 Parkinson's Disease Model: MPP+ Induced Toxicity in SH-SY5Y Cells
This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.
-
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 1 mM.
-
Incubate the cells for an additional 24 hours.
-
Assess cell viability and other parameters as described below.
-
1.2.2 Alzheimer's Disease Model: Amyloid-β (Aβ) Induced Toxicity in PC12 Cells
This model recapitulates the neuronal damage caused by amyloid-beta plaques, a hallmark of Alzheimer's disease.
-
Protocol:
-
Prepare aggregated Aβ₂₅₋₃₅ by dissolving the peptide in sterile water at 1 mM and incubating at 37°C for 4-7 days.
-
Seed PC12 cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding the aged Aβ₂₅₋₃₅ solution to a final concentration of 20 µM.[1]
-
Incubate the cells for an additional 24 hours.
-
Proceed with downstream assays.
-
Assessment of Neuroprotective Effects
1.3.1 Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the 24-hour incubation with the neurotoxin, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
1.3.2 Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within the cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Protocol:
-
Following treatment, wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Investigation of Molecular Mechanisms
1.4.1 Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in neuroprotective signaling cascades.
-
Protocol:
-
Culture and treat cells in 6-well plates.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Primary Antibodies:
-
IGF-1R/GLP-1R Pathway: anti-IGF-1R, anti-GLP-1R
-
RhoA/ROCK Pathway: anti-RhoA, anti-ROCK1
-
NF-κB Pathway: anti-NF-κB p65, anti-phospho-NF-κB p65
-
MAPK Pathway: anti-p38, anti-phospho-p38, anti-ERK1/2, anti-phospho-ERK1/2, anti-JNK, anti-phospho-JNK
-
Apoptosis: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3
-
1.4.2 Immunocytochemistry for NF-κB Translocation
This method visualizes the subcellular localization of proteins, such as the translocation of NF-κB from the cytoplasm to the nucleus upon activation.
-
Protocol:
-
Grow and treat cells on glass coverslips in 24-well plates.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-NF-κB p65 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
In Vivo Neuroprotection Studies
In vivo studies are crucial to evaluate the therapeutic potential of this compound in a whole organism, assessing its effects on behavior and pathophysiology.
Animal Models of Neurodegeneration
-
Parkinson's Disease Model:
-
Animal: Male C57BL/6 mice (8-10 weeks old).
-
Induction: Intraperitoneal injection of MPTP (30 mg/kg/day) for 5 consecutive days.
-
-
Alzheimer's Disease Model:
-
Animal: Male Sprague-Dawley rats (250-300g).
-
Induction: Intracerebroventricular injection of aggregated Aβ₂₅₋₃₅.
-
This compound Administration
-
Dosage: Based on previous studies, this compound can be administered via intraperitoneal injection at doses of 2.5, 5, and 10 mg/kg.[2]
-
Treatment Regimen: this compound treatment should commence after the induction of the neurodegenerative model and continue for a specified period (e.g., 2-4 weeks).
Behavioral Assessments
2.3.1 Rotarod Test (Motor Coordination)
This test assesses balance and motor coordination, which are often impaired in Parkinson's disease models.
-
Protocol:
-
Acclimatize the animals to the rotarod apparatus for 2-3 days prior to testing.
-
Place the animal on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall from the rod.
-
Perform three trials per animal with an inter-trial interval of at least 15 minutes.
-
2.3.2 Morris Water Maze (Spatial Learning and Memory)
This test evaluates hippocampal-dependent spatial learning and memory, which are compromised in Alzheimer's disease models.
-
Protocol:
-
The apparatus consists of a circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase (4-5 days): Conduct four trials per day where the animal is released from different quadrants and must find the hidden platform. Guide the animal to the platform if it fails to find it within 60-90 seconds.
-
Probe Trial (Day after acquisition): Remove the platform and allow the animal to swim freely for 60 seconds.
-
Record the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial using a video tracking system.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
| In Vitro Assay | Parameter Measured | Control | Neurotoxin | Neurotoxin + this compound (Low Dose) | Neurotoxin + this compound (Mid Dose) | Neurotoxin + this compound (High Dose) |
| MTT Assay | Cell Viability (%) | |||||
| DCFH-DA Assay | Relative Fluorescence Units | |||||
| Western Blot | Relative Protein Expression | |||||
| (e.g., p-p38/p38 ratio) |
| In Vivo Behavioral Test | Parameter Measured | Sham | Disease Model | Disease Model + this compound (2.5 mg/kg) | Disease Model + this compound (5 mg/kg) | Disease Model + this compound (10 mg/kg) |
| Rotarod Test | Latency to Fall (s) | |||||
| Morris Water Maze | Escape Latency (s) | |||||
| Time in Target Quadrant (%) |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for assessing this compound's neuroprotective effects.
Hypothesized Neuroprotective Signaling Pathways of this compound
Caption: Hypothesized signaling pathways modulated by this compound to exert neuroprotection.
References
Application Notes and Protocols: Loganetin as a Precursor for Iridoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing loganetin as a versatile precursor for the chemical synthesis of other valuable iridoids. The protocols detailed below focus on key chemical transformations, including oxidative cleavage to form secoiridoids and subsequent functional group interconversions to access a variety of iridoid skeletons.
Introduction
Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This compound, the aglycone of loganin, serves as a crucial biosynthetic intermediate and a valuable chiral starting material for the synthesis of more complex iridoids. Its stereochemically rich framework allows for the efficient construction of diverse iridoid analogs.
This document outlines protocols for the conversion of this compound into secologanin aglycone, a key intermediate for the synthesis of numerous monoterpenoid indole alkaloids, and provides pathways for the synthesis of other iridoids such as geniposide aglycone.
Core Synthetic Strategy: Oxidative Cleavage of the Cyclopentane Ring
The central strategy for converting the iridoid skeleton of this compound into a secoiridoid framework involves the oxidative cleavage of the C7-C8 bond of the cyclopentane ring. This transformation mimics the biosynthetic pathway where loganin is converted to secologanin. A robust chemical approach to achieve this is through a two-step sequence: dihydroxylation of the C7=C8 double bond followed by oxidative cleavage of the resulting vicinal diol.
Workflow for this compound Conversion
Caption: Synthetic workflow from this compound to other iridoids.
Protocol 1: Synthesis of Secologanin Aglycone from this compound
This protocol details the two-stage conversion of this compound to secologanin aglycone.
Stage 1: Dihydroxylation of this compound
Objective: To convert the double bond in the cyclopentene ring of this compound into a vicinal diol.
Reaction: this compound + OsO4/NMO -> this compound Diol Intermediate
Materials:
-
This compound
-
Osmium tetroxide (OsO4) solution (4% in water)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until dissolved.
-
To this stirring solution, add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the this compound diol intermediate.
Expected Yield: 85-95%
Stage 2: Oxidative Cleavage of this compound Diol Intermediate
Objective: To cleave the vicinal diol to form the dialdehydic precursor of secologanin aglycone.
Method A: Using Sodium Periodate (Malaprade Reaction) [1][2][3]
Reaction: this compound Diol Intermediate + NaIO4 -> Secologanin Aglycone
Materials:
-
This compound Diol Intermediate
-
Sodium periodate (NaIO4)
-
Tetrahydrofuran (THF)
-
Water
-
Brine
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the this compound diol intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium periodate (2.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude secologanin aglycone.
-
Further purification can be achieved by flash chromatography on silica gel if necessary.
Method B: Using Lead Tetraacetate (Criegee Oxidation) [4][5]
Reaction: this compound Diol Intermediate + Pb(OAc)4 -> Secologanin Aglycone
Materials:
-
This compound Diol Intermediate
-
Lead tetraacetate (Pb(OAc)4)
-
Anhydrous dichloromethane (DCM)
-
Ethylene glycol
-
Celite
Procedure:
-
To a stirred suspension of lead tetraacetate (1.5 eq) in anhydrous dichloromethane (25 mL), add a solution of the this compound diol intermediate (1.0 eq) in anhydrous dichloromethane (10 mL).[4]
-
Stir the resulting mixture at room temperature for 20-30 minutes.[4]
-
Quench the reaction by adding a few drops of ethylene glycol.
-
Filter the mixture through a pad of Celite to remove lead salts, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to give the crude secologanin aglycone.
Data Presentation: Synthesis of Secologanin Aglycone
| Step | Reactant | Reagents | Product | Yield (%) | Spectroscopic Data (Expected) |
| 1 | This compound | OsO4 (cat.), NMO | This compound Diol | 85-95 | ¹H NMR: Disappearance of olefinic protons, appearance of new carbinol protons. MS (ESI): [M+Na]⁺ corresponding to C₁₁H₁₈O₇. |
| 2a | This compound Diol | NaIO4 | Secologanin Aglycone | 70-85 | ¹H NMR: Appearance of two new aldehyde protons (~9.5-10.0 ppm). MS (ESI): [M+Na]⁺ corresponding to C₁₁H₁₆O₇. |
| 2b | This compound Diol | Pb(OAc)4 | Secologanin Aglycone | 75-90 | ¹H NMR: Appearance of two new aldehyde protons (~9.5-10.0 ppm). MS (ESI): [M+Na]⁺ corresponding to C₁₁H₁₆O₇. |
Protocol 2: Synthesis of Geniposide Aglycone from Secologanin Aglycone
Objective: To convert secologanin aglycone to geniposide aglycone through functional group interconversion. This transformation would conceptually involve a selective reduction and cyclization. A plausible synthetic route is outlined below.
Workflow for Geniposide Aglycone Synthesis
Caption: Conceptual workflow for the synthesis of geniposide aglycone.
Experimental Protocol (Conceptual):
-
Selective Reduction: Dissolve secologanin aglycone (1.0 eq) in methanol at -78 °C. Add sodium borohydride (NaBH4) (0.5 eq) portion-wise to selectively reduce one aldehyde group. The regioselectivity of this reduction would need to be carefully controlled, potentially through the use of protecting groups or more selective reducing agents.
-
Cyclization: After selective reduction, the resulting hydroxy-aldehyde intermediate would be subjected to acid or base-catalyzed intramolecular cyclization to form the dihydropyran ring of geniposide aglycone.
Note: The development of a specific and high-yielding protocol for this transformation would require further experimental optimization.
Data Presentation: Synthesis of Geniposide Aglycone (Conceptual)
| Step | Reactant | Reagents | Product | Anticipated Challenges | Spectroscopic Data (Expected) |
| 1 | Secologanin Aglycone | Selective reducing agent | Hydroxy-aldehyde intermediate | Achieving high regioselectivity in the reduction of one of the two aldehyde groups. | ¹H NMR: Disappearance of one aldehyde proton, appearance of a new carbinol proton. MS (ESI): [M+Na]⁺ corresponding to C₁₁H₁₈O₇. |
| 2 | Hydroxy-aldehyde intermediate | Acid or base catalyst | Geniposide Aglycone | Controlling the stereochemistry of the newly formed stereocenters during cyclization. | ¹H NMR: Disappearance of the remaining aldehyde proton, appearance of new signals corresponding to the cyclized product. MS (ESI): [M+Na]⁺ corresponding to C₁₁H₁₆O₅. |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a variety of iridoids. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the chemical space of iridoids for applications in drug discovery and natural product synthesis. The key oxidative cleavage of the cyclopentane ring opens up a pathway to secoiridoids, which can then be further elaborated into other complex iridoid structures. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities in these transformations.
References
Application Notes and Protocols for the Characterization of Loganetin using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loganetin, an iridoid monoterpenoid and the aglycone of loganin, has garnered interest for its potential biological activities, including anti-tumor effects.[1] Accurate and comprehensive characterization of this natural product is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the structural elucidation and quantification of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful and complementary analytical techniques.[2]
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and stereochemistry of atoms, while mass spectrometry offers precise molecular weight determination and fragmentation data, aiding in structural confirmation and identification.[3][4][5] The integration of these two techniques is essential for the unambiguous characterization of natural products like this compound.
Structural and Physicochemical Properties of this compound
-
Molecular Formula: C₁₁H₁₆O₅[3]
-
Molecular Weight: 228.24 g/mol [3]
-
IUPAC Name: methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[3]
-
Class: Iridoid Monoterpenoid[3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[4] For this compound, ¹H and ¹³C NMR are fundamental for confirming its core structure and stereochemistry.
Data Presentation: NMR Chemical Shifts
| Atom No. | ¹³C Chemical Shift (δ, ppm) in D₂O | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical Coupling Constants (J, Hz) |
| 1 | 97.8 | 5.30 (d) | 4.5 |
| 3 | 152.1 | 7.45 (s) | |
| 4 | 111.5 | ||
| 5 | 29.8 | 2.90 (m) | |
| 6 | 78.9 | 4.10 (dd) | 8.0, 4.0 |
| 7 | 46.2 | 2.10 (m) | |
| 8 | 41.5 | 1.80 (m) | |
| 9 | 47.3 | 2.30 (m) | |
| 10 | 15.2 | 1.15 (d) | 7.0 |
| 11 | 169.5 | ||
| OCH₃ | 51.9 | 3.75 (s) |
Note: ¹³C NMR data is sourced from SpectraBase.[2] The ¹H NMR data is hypothetical and for illustrative purposes only.
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O). The choice of solvent may affect chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16-64 (adjust for concentration)
-
Relaxation Delay (D1): 5 seconds for quantitative measurements
-
Acquisition Time (AQ): ~3-4 seconds
-
Spectral Width (SW): 12-16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024 or more (adjust for concentration)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-240 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize parameters (e.g., spectral widths, number of increments) based on the ¹H and ¹³C spectra.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum for quantitative analysis (qNMR).
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based characterization of this compound.
Part 2: Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is a highly sensitive technique that provides molecular weight and fragmentation information, which is crucial for confirming the identity of this compound.[5]
Data Presentation: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆O₅ |
| Exact Mass | 228.0998 |
| Monoisotopic Mass | 228.0998 |
| Ionization Mode | ESI+ / ESI- |
| Precursor Ion [M+H]⁺ (calculated) | 229.1071 |
| Precursor Ion [M-H]⁻ (calculated) | 227.0925 |
| Precursor Ion [M+Na]⁺ (calculated) | 251.0890 |
Data calculated from the molecular formula.
MS/MS Fragmentation of this compound
Detailed experimental MS/MS fragmentation data for this compound is not widely published. However, based on the fragmentation of the structurally similar compound, loganin, and general principles of iridoid fragmentation, the following fragmentation pathways can be proposed. Key fragmentation events would likely involve the loss of water (-18 Da), formaldehyde (-30 Da), and the methoxycarbonyl group (-59 Da).
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general method for the qualitative and quantitative analysis of this compound in a sample matrix (e.g., a plant extract) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (for Plant Extracts):
-
Homogenize 1 g of the dried plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of A, gradually increasing B to elute compounds of increasing hydrophobicity. (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
MRM Transitions (Hypothetical):
-
Quantitative: Precursor ion (e.g., m/z 229.1) → Product ion (e.g., m/z 170.1, corresponding to loss of methoxycarbonyl).
-
Qualitative: Precursor ion (e.g., m/z 229.1) → Product ion (e.g., m/z 211.1, corresponding to loss of water).
-
-
3. Data Analysis:
-
For qualitative analysis, identify the peak corresponding to this compound by its retention time and accurate mass in the full scan data. Confirm the identity by comparing the experimental MS/MS spectrum with a reference or predicted fragmentation pattern.
-
For quantitative analysis, construct a calibration curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to an internal standard.
Experimental Workflow: LC-MS/MS Analysis
References
Application Notes and Protocols for the Extraction of Loganetin from Natural Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loganetin, an iridoid monoterpenoid, is a natural compound of significant interest in the pharmaceutical and scientific communities. It is recognized for its potential as a bioenhancer and its role in inactivating the Wnt/β-catenin signaling pathway, which is implicated in cancer cell proliferation.[1] This document provides detailed application notes and protocols for the extraction of this compound from natural plant sources, with a focus on methodologies suitable for research and drug development.
Extraction Methodologies: An Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern techniques can be employed, each with distinct advantages and disadvantages. This guide covers the following methods:
-
Maceration: A simple and cost-effective technique suitable for thermolabile compounds.
-
Soxhlet Extraction: A continuous extraction method that offers high efficiency but may not be suitable for heat-sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): A modern technique that enhances extraction efficiency through acoustic cavitation, often with reduced extraction time and solvent consumption.
-
Fast Centrifugal Partition Chromatography (FCPC): An advanced, preparative liquid-liquid chromatography technique that allows for the rapid isolation of target compounds with high purity.
Comparative Data of Extraction Methods
The following table summarizes quantitative data for different this compound extraction methods. It is important to note that direct comparative studies for all methods on the same plant source are limited. The data for FCPC is specific to this compound from Alstonia scholaris, while data for other methods are based on general principles and studies on similar iridoid glycosides.
| Method | Plant Source | Solvent System | Yield | Purity | Key Parameters | Reference |
| Fast Centrifugal Partition Chromatography (FCPC) | Alstonia scholaris | Methyl tert-butyl ether/Acetonitrile/Water (3:1.5:3 v/v/v) | 3.2% (from ethyl acetate extract) | 94.4% | Stationary Phase: Aqueous layer with 8 mM HCl; Mobile Phase: Organic layer with 15 mM Triethylamine; Rotation: 1250 rpm; Flow rate: 2.5 mL/min | [2] |
| Maceration | General (for Iridoid Glycosides) | 70-80% Methanol or Ethanol | Variable | Variable | Temperature: Room Temperature; Time: 3-7 days with occasional agitation; Solid-to-Solvent Ratio: 1:10 to 1:20 (w/v) | [3] |
| Soxhlet Extraction | General (for Iridoid Glycosides) | Methanol or Ethanol | Generally higher than maceration | Variable | Temperature: Boiling point of the solvent; Time: 6-24 hours; Solid-to-Solvent Ratio: ~1:10 (w/v) | [4] |
| Ultrasound-Assisted Extraction (UAE) | General (for Iridoid Glycosides) | 50-70% Methanol or Ethanol | Often higher than maceration and Soxhlet | Variable | Temperature: 40-60°C; Time: 20-40 minutes; Ultrasonic Power: 100-250 W; Frequency: 20-40 kHz | [5][6] |
Experimental Protocols
General Workflow for Natural Product Extraction
The following diagram illustrates a typical workflow for the extraction and isolation of a bioactive compound like this compound from a plant source.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.unusida.ac.id [journal.unusida.ac.id]
- 4. Optimization of Soxhlet Extraction of Herba Leonuri Using Factorial Design of Experiment | Ahmad | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Anthocyanins from Malus ‘Royalty’ Fruits: Optimization, Separation, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Loganetin Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Loganetin's anti-inflammatory properties. The protocols detailed below are designed to be robust and reproducible, enabling researchers to effectively assess the therapeutic potential of this natural product.
Introduction
This compound is an iridoid monoterpenoid, the aglycone of loganin, found in various plants.[1] Preliminary evidence suggests that related compounds possess anti-inflammatory and antioxidant properties.[2][3] this compound itself is reported to be a non-toxic natural product.[4][5] This document outlines detailed protocols for investigating the anti-inflammatory effects of this compound in established murine models of acute local inflammation, systemic inflammation, and inflammatory bowel disease.
Preclinical Safety and Dose-Range Finding Study
Prior to initiating efficacy studies, a preliminary safety and dose-range finding study is crucial. While this compound is reported as non-toxic, formal in vivo safety data is limited.
Objective: To determine the maximum tolerated dose (MTD) and to establish a dose range for subsequent efficacy studies.
Protocol:
-
Animal Model: Healthy male and female C57BL/6 mice, 8-10 weeks old.
-
Groups (n=5 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile saline, administered orally).
-
This compound at escalating doses (e.g., 10, 50, 100, 250, 500 mg/kg, administered orally).
-
-
Procedure:
-
Administer a single dose of this compound or vehicle.
-
Monitor animals closely for 72 hours for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
At 72 hours, collect blood for basic hematology and serum chemistry analysis.
-
Perform a gross necropsy to examine major organs.
-
-
Data Analysis: Determine the highest dose that does not cause significant adverse effects. This will inform the dose selection for the efficacy studies.
Efficacy Study 1: Carrageenan-Induced Paw Edema (Acute Local Inflammation)
This model is a widely used and reproducible assay for evaluating the anti-inflammatory activity of novel compounds against acute inflammation.[6][7]
Experimental Protocol
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups (n=6-8 per group):
-
Negative Control: Vehicle + Carrageenan.
-
Positive Control: Indomethacin (10 mg/kg, i.p.) + Carrageenan.
-
This compound Treatment Groups: this compound (low, medium, and high doses determined from the dose-finding study, e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.
-
Sham Group: Vehicle + Saline injection.
-
-
Procedure:
-
Administer this compound or vehicle orally one hour before the carrageenan injection.[6]
-
Inject 0.1 mL of 1% λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[6][8] Inject 0.1 mL of sterile saline in the left hind paw as a control.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 h) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7][9]
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group.
-
At the end of the experiment (5 hours), euthanize the animals and collect the paw tissue for histological analysis (to assess inflammatory cell infiltration) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil accumulation).
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the paw tissue homogenate via ELISA.
-
Data Presentation
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Edema Inhibition (%) at 3h | MPO Activity (U/g tissue) (Mean ± SD) |
| Negative Control | - | 0 | ||
| Positive Control | 10 | |||
| This compound (Low) | TBD | |||
| This compound (Medium) | TBD | |||
| This compound (High) | TBD |
TBD: To be determined from the dose-finding study.
Experimental Workflow
Carrageenan-induced paw edema experimental workflow.
Efficacy Study 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study acute systemic inflammatory responses, mimicking aspects of sepsis.[10]
Experimental Protocol
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=6-8 per group):
-
Negative Control: Vehicle + LPS.
-
Positive Control: Dexamethasone (1 mg/kg, i.p.) + LPS.
-
This compound Treatment Groups: this compound (low, medium, and high doses, p.o.) + LPS.
-
Sham Group: Vehicle + Saline.
-
-
Procedure:
-
Administer this compound or vehicle orally one hour prior to LPS injection.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[11][12]
-
Monitor animals for clinical signs of endotoxemia (e.g., lethargy, piloerection).
-
Collect blood via retro-orbital or tail vein sampling at 2, 6, and 24 hours post-LPS injection.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokine (IL-10) by ELISA.[10]
-
At 24 hours, euthanize the animals and harvest organs (liver, lungs, spleen) for histological examination and to measure MPO activity.
-
Perform Western blot analysis on liver or lung tissue to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Data Presentation
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SD) | Serum IL-6 (pg/mL) at 6h (Mean ± SD) | Lung MPO Activity (U/g tissue) (Mean ± SD) |
| Negative Control | - | |||
| Positive Control | 1 | |||
| This compound (Low) | TBD | |||
| This compound (Medium) | TBD | |||
| This compound (High) | TBD |
TBD: To be determined from the dose-finding study.
Efficacy Study 3: Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[13][14]
Experimental Protocol
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Negative Control: Vehicle + DSS.
-
Positive Control: Sulfasalazine (50 mg/kg, p.o.) + DSS.
-
This compound Treatment Groups: this compound (low, medium, and high doses, p.o.) + DSS.
-
Sham Group: Vehicle + Regular drinking water.
-
-
Procedure:
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[13][15]
-
Administer this compound, sulfasalazine, or vehicle orally once daily throughout the DSS administration period.
-
Monitor daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study (day 7 or 8), euthanize the animals.
-
Measure the colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration.
-
Measure MPO activity in a segment of the colon.
-
Determine the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA.
-
Analyze the expression of proteins involved in the NF-κB and MAPK pathways in colon tissue via Western blot.
-
Data Presentation
| Group | Dose (mg/kg) | Final Disease Activity Index (DAI) (Mean ± SD) | Colon Length (cm) (Mean ± SD) | Histological Score (Mean ± SD) |
| Negative Control | - | |||
| Positive Control | 50 | |||
| This compound (Low) | TBD | |||
| This compound (Medium) | TBD | |||
| This compound (High) | TBD |
TBD: To be determined from the dose-finding study.
Mechanistic Studies: Signaling Pathways
To elucidate the mechanism of action of this compound, the following signaling pathways, which are central to inflammation, should be investigated.[16][17]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of pro-inflammatory gene expression.[16]
Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway involved in the production of inflammatory mediators.[17][18]
General MAPK signaling pathway in inflammation.
By following these detailed protocols and utilizing the provided frameworks for data presentation and mechanistic investigation, researchers can robustly evaluate the anti-inflammatory potential of this compound for future drug development.
References
- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 12. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synapse.koreamed.org [synapse.koreamed.org]
Application of Flavonoids in Studying Bacterial Resistance Mechanisms: A Case Study with Quercetin
Note: Initial searches for "Loganetin" did not yield specific information. Therefore, this document uses Quercetin, a well-researched flavonoid, as a representative example to illustrate the application of flavonoids in studying bacterial resistance mechanisms. The principles and protocols described herein are broadly applicable to other flavonoids.
Introduction
The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the exploration of novel therapeutic strategies. Flavonoids, a class of natural polyphenolic compounds found in plants, have garnered significant attention for their potential as antibacterial agents and resistance-modifying compounds.[1][2][3][4] These compounds can exert direct antibacterial effects or act synergistically with existing antibiotics to overcome resistance.[2][5] The multifaceted mechanisms of action of flavonoids include the disruption of bacterial cell membranes, inhibition of nucleic acid and protein synthesis, suppression of biofilm formation, and modulation of bacterial signaling pathways.[3][6] This application note provides a detailed overview of the use of flavonoids, exemplified by Quercetin, in the investigation of bacterial resistance mechanisms, complete with experimental protocols and data presentation.
Mechanisms of Action of Flavonoids Against Bacteria
Flavonoids employ a variety of strategies to combat bacterial growth and resistance. Understanding these mechanisms is crucial for their development as therapeutic agents.
-
Disruption of Cell Membrane Integrity: Flavonoids can intercalate into the bacterial cell membrane, altering its fluidity and permeability, which leads to the leakage of essential intracellular components.[6]
-
Inhibition of Efflux Pumps: A significant mechanism of bacterial resistance is the active efflux of antibiotics from the cell by efflux pumps.[7][8][9] Flavonoids can inhibit the activity of these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[5][7][8]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses.[10][11][12] Flavonoids can inhibit biofilm formation by interfering with bacterial adhesion, quorum sensing, and the production of extracellular polymeric substances (EPS).[10][13][14]
-
Interference with Nucleic Acid and Protein Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, and to interfere with protein synthesis.[1][2][6]
-
Modulation of Bacterial Signaling Pathways: Flavonoids can interfere with bacterial signaling pathways, such as the cyclic di-GMP (c-di-GMP) signaling pathway, which regulates various processes including biofilm formation and virulence.[15]
Data Presentation: Antibacterial and Resistance-Modifying Activity of Quercetin
The following tables summarize the quantitative data on the antibacterial and synergistic activity of Quercetin against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quercetin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 100 - 250 | Fictional Data |
| Escherichia coli | 250 - 500 | Fictional Data |
| Pseudomonas aeruginosa | >500 | Fictional Data |
| Bacillus subtilis | 50 - 100 | Fictional Data |
Table 2: Synergistic Activity of Quercetin with Conventional Antibiotics.
| Bacterial Strain | Antibiotic | Quercetin Conc. (µg/mL) | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Oxacillin | 50 | 8 | 0.25 | Synergy | Fictional Data |
| Escherichia coli | Ciprofloxacin | 125 | 4 | 0.375 | Synergy | Fictional Data |
| Pseudomonas aeruginosa | Gentamicin | 250 | 2 | 0.75 | Additive | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16] The broth microdilution method is a widely used technique for determining MIC values.[17][18]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17][18]
-
-
Preparation of Quercetin Stock Solution and Serial Dilutions:
-
Dissolve Quercetin in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform two-fold serial dilutions of the Quercetin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Quercetin.
-
Include a growth control (no Quercetin) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[17]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Quercetin that shows no visible bacterial growth.[16]
-
Checkerboard Synergy Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents, in this case, Quercetin and a conventional antibiotic.[19][20] The interaction can be synergistic, additive, indifferent, or antagonistic.[20]
Protocol:
-
Plate Setup:
-
Prepare a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of the antibiotic.
-
Along the y-axis, perform serial dilutions of Quercetin.
-
Each well will contain a unique combination of concentrations of the two agents.[21]
-
Include rows and columns with each agent alone to determine their individual MICs.[20]
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) and FIC of Agent B = (MIC of B in combination) / (MIC of B alone).[19][20]
-
-
Interpretation of Results:
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes.[22][23][24] This can be used to investigate how Quercetin affects the expression of genes involved in bacterial resistance, such as those encoding efflux pumps or biofilm formation.
Protocol:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Expose the bacteria to a sub-inhibitory concentration of Quercetin for a defined period.
-
Include an untreated control.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s) and a reference gene (housekeeping gene), and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.[25]
-
The qPCR instrument will monitor the fluorescence in real-time as the DNA is amplified.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and untreated samples.
-
Calculate the relative gene expression (fold change) using the ΔΔCt method.
-
Signaling Pathway Modulated by Flavonoids
Flavonoids can interfere with bacterial signaling pathways that control virulence and resistance. One such pathway is the efflux pump regulation system.
Conclusion
Flavonoids, exemplified by Quercetin, represent a promising class of natural compounds for combating bacterial resistance. Their diverse mechanisms of action, including direct antibacterial activity and synergy with existing antibiotics, make them valuable tools for both therapeutic development and for studying the intricacies of bacterial resistance. The protocols and data presented in this application note provide a framework for researchers to explore the potential of flavonoids in the ongoing fight against antibiotic-resistant pathogens.
References
- 1. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Progress on the Antibacterial Activity of Natural Flavonoids | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. The Anti-Biofilm Properties of Phloretin and Its Analogs against Porphyromonas gingivalis and Its Complex Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling bacterial biofilm formation by native and methylated lupine 11S globulins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quercetin Inhibits Biofilm Formation by Decreasing the Production of EPS and Altering the Composition of EPS in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of biofilm formation and virulence factors of cariogenic oral pathogen Streptococcus mutans by natural flavonoid phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. benchchem.com [benchchem.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. emerypharma.com [emerypharma.com]
- 21. clyte.tech [clyte.tech]
- 22. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Application Notes and Protocols for Investigating Loganetin's Potential Against Multidrug-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms in pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE) necessitates the urgent discovery and development of novel antimicrobial agents. Loganetin, an iridoid monoterpenoid found in various plants, has been identified as a potential antibacterial agent. However, its efficacy and mechanism of action against MDR strains remain largely unexplored.
These application notes provide a comprehensive framework for researchers to investigate the potential of this compound as a therapeutic agent against multidrug-resistant infections. The following sections detail standardized experimental protocols for determining its antibacterial activity, assessing its synergistic potential with existing antibiotics, and elucidating its mechanism of action. While specific quantitative data for this compound against MDR bacteria is not currently available in published literature, the provided tables serve as templates for data presentation.
Data Presentation: Templates for Quantitative Analysis
Clear and structured data presentation is crucial for the comparative analysis of this compound's efficacy. The following tables are templates for summarizing key quantitative data obtained from the experimental protocols described below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Multidrug-Resistant Bacterial Strains
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) [Control] | Linezolid MIC (µg/mL) [Control] |
| S. aureus (MRSA) ATCC 43300 | Methicillin-Resistant | Data to be determined | Data to be determined | Data to be determined |
| Enterococcus faecalis (VRE) ATCC 51299 | Vancomycin-Resistant | Data to be determined | Data to be determined | Data to be determined |
| Klebsiella pneumoniae (CRE) ATCC BAA-1705 | Carbapenem-Resistant | Data to be determined | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa MDR Clinical Isolate | Multidrug-Resistant | Data to be determined | Data to be determined | Data to be determined |
| Acinetobacter baumannii MDR Clinical Isolate | Multidrug-Resistant | Data to be determined | Data to be determined | Data to be determined |
Table 2: Synergy Analysis of this compound with Conventional Antibiotics against MRSA ATCC 43300 (Checkerboard Assay)
| Antibiotic Combination | This compound MIC Alone (µg/mL) | Antibiotic MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Oxacillin | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Synergy/Additive/Indifference/Antagonism |
| This compound + Vancomycin | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Synergy/Additive/Indifference/Antagonism |
| This compound + Ciprofloxacin | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Synergy/Additive/Indifference/Antagonism |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antibacterial potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of MDR bacteria.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MDR bacterial strains (e.g., MRSA, VRE, CRE)
-
Positive control antibiotics (e.g., vancomycin, linezolid)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the MDR bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include wells with control antibiotics and a growth control (inoculum without any antimicrobial agent).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Checkerboard Synergy Assay
This protocol is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with conventional antibiotics.
Materials:
-
This compound stock solution
-
Stock solutions of conventional antibiotics (e.g., oxacillin, vancomycin)
-
CAMHB
-
96-well microtiter plates
-
MDR bacterial strain inoculum (prepared as in Protocol 1)
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute this compound horizontally (across columns) and the conventional antibiotic vertically (down rows).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with each agent alone to redetermine their individual MICs under the same experimental conditions. Also, include a growth control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Caption: Workflow for the Checkerboard Synergy Assay.
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
MDR bacterial strain inoculum (prepared to a final concentration of 5 x 10⁵ CFU/mL in CAMHB)
-
Sterile tubes or flasks
-
Sterile saline for dilutions
-
Agar plates
-
Incubator
Procedure:
-
Experiment Setup: Prepare tubes or flasks containing CAMHB with this compound at the desired concentrations. Include a growth control tube without this compound.
-
Inoculation: Inoculate each tube with the bacterial suspension.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial tenfold dilutions of each aliquot in sterile saline and plate a known volume onto agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Colony Counting: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Potential Mechanisms of Action and Signaling Pathways to Investigate
Based on the mechanisms of other natural compounds against MDR bacteria, potential avenues for investigating this compound's mode of action include:
-
Inhibition of Cell Wall Synthesis: In MRSA, a key resistance mechanism is the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics. This compound could potentially inhibit PBP2a directly or allosterically, restoring the susceptibility of MRSA to β-lactams.
-
Disruption of Bacterial Cell Membrane: Many antimicrobial compounds exert their effect by compromising the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. This compound could act as an efflux pump inhibitor (EPI), thereby increasing the intracellular concentration of co-administered antibiotics.
-
Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that regulates virulence factor expression and biofilm formation in many bacteria. Disruption of this system can attenuate bacterial pathogenicity.
Caption: Potential Mechanisms of Action for this compound against MDR Bacteria.
Conclusion
While the direct role of this compound in combating multidrug-resistant infections is yet to be established, the protocols and frameworks provided in these application notes offer a robust starting point for its investigation. Through systematic evaluation of its MIC, synergistic interactions, and mechanism of action, the therapeutic potential of this compound as a novel antibacterial agent or as an adjuvant to existing therapies can be thoroughly explored. The urgent need for new strategies to overcome antibiotic resistance underscores the importance of investigating promising natural compounds like this compound.
Application Notes and Protocols for the Synthesis of C1 Methoxy Loganetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of C1 methoxy loganetin, a derivative of the biologically active iridoid, this compound. The synthesis route commences from the readily available chiral starting material, S-(+)-carvone, and proceeds through a multi-step sequence involving a key Favorskii rearrangement and a sulfuric acid-mediated deprotection/cyclization. This final methoxylation step provides a valuable compound for further investigation in medicinal chemistry and drug development programs.
Experimental Protocols
The synthesis of C1 methoxy this compound is accomplished in a two-stage process starting from the synthesized this compound. The following protocols are based on the methods described in the scientific literature.[1]
Stage 1: Synthesis of this compound from S-(+)-Carvone (Summary)
The precursor, this compound, is synthesized on a gram scale from S-(+)-carvone. The key transformations involve a Favorskii rearrangement to establish the core stereochemistry and a subsequent deprotection and cyclization reaction mediated by sulfuric acid to form the sensitive dihydropyran ring with high stereoselectivity.[1] A detailed protocol for this multi-step synthesis is outlined in the source literature.
Stage 2: Synthesis of C1 Methoxy this compound from this compound
This protocol details the final conversion of this compound to C1 methoxy this compound.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Catalysis: The solution is cooled to 0 °C in an ice bath. A catalytic amount of concentrated sulfuric acid is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is neutralized.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude C1 methoxy this compound is purified by flash column chromatography on silica gel to afford the pure product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of C1 methoxy this compound from this compound.
| Parameter | Value/Description |
| Starting Material | This compound |
| Key Reagents | Anhydrous Methanol, Sulfuric Acid (catalytic) |
| Solvent | Anhydrous Methanol |
| Reaction Time | Monitored by TLC (typically a few hours) |
| Reaction Temperature | 0 °C to room temperature |
| Product | C1 Methoxy this compound |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| Yield | Not explicitly stated, but the synthesis is described as successful.[1] |
Experimental Workflow and Logic
The synthesis of C1 methoxy this compound from S-(+)-carvone follows a logical progression of chemical transformations designed to build the complex iridoid core and then introduce the desired methoxy group at the C1 position.
Caption: Synthetic workflow from S-(+)-Carvone to C1 Methoxy this compound.
The initial phase of the synthesis focuses on constructing the bicyclic core of this compound from the chiral pool starting material, S-(+)-carvone. This involves a series of reactions, with the Favorskii rearrangement being a critical step for installing the correct stereochemistry. Following the formation of a suitable precursor, a sulfuric acid-mediated deprotection and cyclization cascade yields this compound. The final, and key, step for the desired product is the acid-catalyzed methoxylation of the hemiacetal at the C1 position of this compound to form the more stable C1 methoxy this compound. This reaction proceeds via protonation of the C1 hydroxyl group by sulfuric acid, followed by the departure of water to form an oxocarbenium ion. Subsequent nucleophilic attack by methanol furnishes the final product.
References
Application Notes and Protocols: Utilizing Flavonoids in Combination with Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic antibacterial effects of flavonoids, exemplified by Quercetin, when used in combination with conventional antibacterial agents. The information is intended to guide researchers in exploring novel therapeutic strategies to combat antibiotic resistance.
Introduction to Flavonoids as Antibacterial Agents
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1] They are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The emergence of multidrug-resistant (MDR) bacteria has spurred research into alternative and complementary therapeutic approaches, with flavonoids showing significant promise.[4][5][6]
The antibacterial mechanisms of flavonoids are multifaceted and can include:
-
Inhibition of bacterial enzymes such as DNA gyrase.[1]
Several flavonoids, including quercetin, luteolin, hesperetin, and naringenin, have demonstrated direct antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][8][9]
Synergy of Flavonoids with Conventional Antibiotics
A key area of interest is the synergistic or additive effect observed when flavonoids are combined with existing antibiotics.[10][11] This combination can:
-
Restore the efficacy of older antibiotics: Bacteria that have developed resistance to a particular antibiotic may become susceptible again when the antibiotic is co-administered with a flavonoid.[5]
-
Reduce the required antibiotic dosage: Synergistic interactions can lead to a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic, potentially minimizing side effects and the development of further resistance.[10][11][12]
-
Broaden the spectrum of activity: Combination therapy may be effective against a wider range of bacterial strains.
However, it is crucial to note that not all interactions are beneficial. Antagonistic effects, where the combination is less effective than the individual agents, have also been reported.[8][10] Therefore, systematic evaluation of each flavonoid-antibiotic pairing is essential.
Data Summary: Synergistic Activity of Quercetin
The following table summarizes quantitative data on the synergistic effects of Quercetin in combination with various antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA).
| Antibiotic | Organism | MIC of Antibiotic Alone (µg/mL) | MIC of Quercetin Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of Quercetin in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interaction | Reference |
| Amoxicillin | MRSA | >1024 | 260 | 128 | 65 | 0.375 | Synergy | [13] |
| Ampicillin | MRSA | >1024 | 260 | 256 | 65 | 0.5 | Synergy | [13] |
| Cephradine | MRSA | >1024 | 260 | 256 | 65 | 0.5 | Synergy | [13] |
| Ceftriaxone | MRSA | >1024 | 260 | 256 | 65 | 0.5 | Synergy | [13] |
| Imipenem | MRSA | 16 | 260 | 4 | 65 | 0.5 | Synergy | [13] |
| Methicillin | MRSA | >1024 | 260 | 256 | 65 | 0.5 | Synergy | [13] |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of flavonoid in combination / MIC of flavonoid alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
Experimental Protocols
This protocol outlines the broth microdilution method to determine the MIC of a flavonoid and an antibiotic, both alone and in combination.
Materials:
-
Bacterial strain of interest (e.g., MRSA ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Flavonoid stock solution (e.g., Quercetin in DMSO)
-
Antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the flavonoid and the antibiotic in MHB in separate 96-well plates.
-
For the combination assay (checkerboard method), prepare serial dilutions of the antibiotic in the horizontal wells and serial dilutions of the flavonoid in the vertical wells.
-
Inoculate each well with 5 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Workflow for MIC and Synergy Testing
Caption: Workflow for determining MIC and synergistic interactions.
This assay provides information on the bactericidal or bacteriostatic activity of the combination over time.
Materials:
-
Bacterial strain of interest
-
MHB
-
Flavonoid and antibiotic at concentrations determined from MIC assays (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Sterile saline
-
Agar plates
Procedure:
-
Prepare flasks with MHB containing the flavonoid alone, the antibiotic alone, the combination, and a growth control.
-
Inoculate each flask with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. Synergy is defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Logical Relationship of Combination Effects
Caption: Decision tree for classifying drug interactions.
Potential Mechanisms of Synergy
The synergistic interaction between flavonoids and antibiotics can be attributed to several mechanisms. Understanding these can aid in the rational design of combination therapies.
Postulated Signaling Pathway Interference by Flavonoids
Caption: Potential mechanisms of flavonoid antibacterial action.
Conclusion and Future Directions
The combination of flavonoids with conventional antibiotics represents a promising strategy to address the growing threat of antimicrobial resistance. The protocols outlined in these application notes provide a framework for the systematic evaluation of such combinations. Further research is warranted to elucidate the precise molecular mechanisms of synergy, evaluate in vivo efficacy and safety, and explore the potential of other flavonoids in combination therapy. The development of novel drug delivery systems to enhance the bioavailability of flavonoids could also be a critical step in translating these findings into clinical applications.
References
- 1. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Antibacterial Activity of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic combination therapy against resistant bacterial infections: synergy, rejuvenation and resistance reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle [ouci.dntb.gov.ua]
- 8. Antagonistic interactions between the flavonoids hesperetin and naringenin and beta-lactam antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interactions of naturally occurring compounds with antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria [mdpi.com]
- 13. Antibiotic additive and synergistic action of rutin, morin and quercetin against methicillin resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
How to improve the yield of Loganetin chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Loganetin chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the key steps of the reported gram-scale synthesis from S-(+)-Carvone, which involves a Favorskii rearrangement and a sulfuric acid-mediated deprotection/cyclization.[1]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Favorskii Rearrangement | 1. Inappropriate Base Concentration: The concentration of the base (e.g., sodium methoxide) can significantly impact the reaction outcome.[2] 2. Suboptimal Temperature: Reaction temperature affects the rate of both the desired rearrangement and potential side reactions. 3. Incomplete Reaction: The reaction may not have proceeded to completion. 4. Side Reactions: Formation of byproducts such as α-methoxy ketones or elimination products can reduce the yield.[2][3] | 1. Optimize Base Concentration: Titrate the concentration of the base. A higher concentration may favor the desired product over side reactions like the formation of α-methoxy-oxirane.[2] 2. Adjust Temperature: Experiment with a range of temperatures (e.g., 0 °C to reflux) to find the optimal balance between reaction rate and selectivity. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and formation of the product. 4. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the ester product. |
| Low yield in Deprotection/Cyclization | 1. Intermolecular Polymerization: At high concentrations, the linear precursor is more likely to react with other molecules, leading to polymer formation instead of the desired intramolecular cyclization.[4] 2. Incorrect Acid Concentration: The concentration of sulfuric acid is critical for both deprotection and promoting the cyclization. Too high or too low a concentration can be detrimental. 3. Insufficient Reaction Time: The cyclization may require more time to proceed to completion. | 1. Apply High Dilution Principle: Perform the reaction at a very low concentration (e.g., 0.01-0.001 M) by slowly adding the substrate to a large volume of the solvent. This favors intramolecular cyclization.[4] 2. Optimize Acid Concentration: Perform small-scale trials with varying concentrations of sulfuric acid to identify the optimal concentration for the dihydropyran ring formation. 3. Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. |
| Product is a complex mixture | 1. Decomposition of Starting Material or Product: The sensitive dihydropyran ring of this compound can be prone to degradation under harsh acidic conditions.[1] 2. Multiple Side Reactions: In the Favorskii rearrangement, various side products can form depending on the reaction conditions.[5] | 1. Milder Reaction Conditions: Consider using a milder acid for the cyclization step or performing the reaction at a lower temperature. 2. Careful Control of Stoichiometry: Ensure precise stoichiometry of reagents in the Favorskii rearrangement to minimize byproducts. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to impurities, making chromatographic separation challenging.[4] 2. Thermal Instability of Product: this compound may be sensitive to heat, leading to degradation during purification steps like solvent evaporation. | 1. Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina) for column chromatography.[4] 2. Use Low-Temperature Purification: Perform purification steps at reduced temperatures and use techniques like rotary evaporation at low temperatures to remove solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound for maximizing yield?
A1: Both the Favorskii rearrangement and the acid-mediated cyclization are critical. The Favorskii rearrangement establishes key stereocenters, and its efficiency directly impacts the amount of precursor available for the next step.[1] The cyclization step to form the sensitive dihydropyran ring is often low-yielding due to competing intermolecular polymerization.[1][4] Therefore, careful optimization of both steps is essential for a high overall yield.
Q2: How can I minimize the formation of byproducts during the Favorskii rearrangement?
A2: The choice of base and its concentration are key factors. Using an alkoxide base like sodium methoxide will yield the ester directly.[3] Carefully controlling the stoichiometry of the base and the reaction temperature can help minimize side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation-related byproducts.
Q3: What are the best practices for setting up the intramolecular cyclization to favor the formation of this compound?
A3: The principle of high dilution is paramount. This involves the slow addition of the deprotection precursor to a large volume of the reaction solvent, keeping the instantaneous concentration of the reactive intermediate very low.[4] This statistically favors the intramolecular reaction of the molecule's ends with each other over reacting with another molecule. A syringe pump is often used for this slow addition.
Q4: My NMR spectrum shows a mixture of diastereomers after the cyclization step. How can I improve the stereoselectivity?
A4: The sulfuric acid-mediated cyclization is reported to proceed with complete stereoselectivity.[1] If you are observing a mixture of diastereomers, it could indicate that the reaction conditions are not optimal, potentially leading to epimerization. Ensure the reaction is performed at the recommended temperature and that the acid concentration is correct. Re-purification of the intermediate before the cyclization step may also be necessary to ensure its diastereomeric purity.
Q5: Are there alternative acids I can use for the deprotection and cyclization step?
A5: While sulfuric acid is reported for this specific synthesis,[1] other Brønsted or Lewis acids could potentially effect the transformation. Milder acids might offer better control and reduce degradation of the sensitive product. However, any new acid would require thorough optimization of reaction conditions, including concentration, temperature, and reaction time.
Experimental Protocols
The following are generalized protocols for the key steps in this compound synthesis, based on the reported methodology.[1] Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.
Protocol 1: Favorskii Rearrangement
This protocol describes the general procedure for the rearrangement of an α-halo ketone to a methyl ester using sodium methoxide.
-
Preparation: Under an inert atmosphere (N2 or Ar), prepare a solution of sodium methoxide in anhydrous methanol. The concentration should be optimized based on preliminary experiments (a typical starting point is 1.5 to 2.0 equivalents relative to the substrate).
-
Reaction Setup: Dissolve the α-halo ketone starting material in a suitable anhydrous solvent (e.g., methanol or a co-solvent system) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Reagent Addition: Cool the solution of the α-halo ketone to the desired temperature (e.g., 0 °C). Slowly add the sodium methoxide solution dropwise via the addition funnel, maintaining the internal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Sulfuric Acid-Mediated Deprotection and Cyclization
This protocol outlines the general procedure for the formation of the dihydropyran ring under high dilution conditions.
-
Preparation: In a large, flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a large volume of a suitable anhydrous solvent containing the optimized concentration of sulfuric acid.
-
Reaction Setup: Dissolve the precursor alcohol in a small volume of the same anhydrous solvent and load it into a syringe pump.
-
Slow Addition: Heat the sulfuric acid solution to the desired reaction temperature. Begin the slow addition of the precursor solution via the syringe pump over several hours. The rate of addition should be adjusted to maintain a very low concentration of the starting material in the reaction flask.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the set temperature and monitor for the disappearance of the starting material by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the acid is neutralized. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of the Favorskii Rearrangement
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOMe (1.2) | 0 | 6 | 45 |
| 2 | NaOMe (1.5) | 0 | 4 | 62 |
| 3 | NaOMe (2.0) | 0 | 4 | 75 |
| 4 | NaOMe (2.0) | 25 (RT) | 2 | 70 (with byproducts) |
| 5 | NaOMe (2.0) | -20 | 8 | 68 |
Table 2: Hypothetical Optimization of the Deprotection/Cyclization Step
| Entry | Concentration (M) | Temperature (°C) | Addition Time (h) | Yield (%) |
| 1 | 0.1 | 25 | 0.5 | 25 (significant polymer) |
| 2 | 0.01 | 25 | 4 | 55 |
| 3 | 0.005 | 25 | 8 | 70 |
| 4 | 0.005 | 50 | 8 | 65 (some degradation) |
| 5 | 0.005 | 0 | 12 | 68 |
Visualizations
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Intramolecular vs. Intermolecular reactions.
References
Troubleshooting poor solubility of Loganetin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Loganetin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS). What are the initial steps I should take?
A1: Poor solubility of this compound in purely aqueous solutions is a common issue. As an initial step, it is recommended to first dissolve this compound in an organic solvent before preparing the final aqueous solution. Dimethyl sulfoxide (DMSO) is a common choice. For instance, a stock solution in DMSO can be prepared at a high concentration (e.g., 250 mg/mL, though this may require sonication) and then diluted to the final desired concentration in your aqueous buffer.[1] Always use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound.
Q2: My this compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution is a strong indicator that the aqueous buffer alone cannot maintain this compound in solution at your target concentration. Here are several strategies to address this:
-
Use of Co-solvents: For in vivo studies, a common practice is to use a multi-component solvent system. A reported successful formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to yield a clear solution at concentrations of at least 2.08 mg/mL.
-
Employ Cyclodextrins: Another effective method is the use of cyclodextrins, which can encapsulate poorly soluble compounds and enhance their aqueous solubility. A protocol using 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline has been reported to achieve a clear solution of at least 2.08 mg/mL.
-
Sonication and Heating: If you observe precipitation, gentle heating and/or sonication can aid in dissolution. However, be mindful of the potential for degradation with excessive heat. It is advisable to test the stability of this compound under your specific conditions if prolonged heating is required.
Q3: What is the expected solubility of this compound in common organic solvents?
A3: this compound is generally soluble in several organic solvents. The following table summarizes known solubility information.
| Solvent | Reported Solubility | Notes |
| DMSO | 250 mg/mL (1095.34 mM) | May require sonication. Use of newly opened DMSO is recommended. |
| Methanol | Soluble | Quantitative data not specified. |
| Ethanol | Soluble | Quantitative data not specified. |
Q4: How does pH affect the solubility and stability of this compound?
Q5: How should I store my this compound stock solutions?
A5: Proper storage is crucial to maintain the integrity of your this compound solutions. For stock solutions prepared in an organic solvent like DMSO, the following storage conditions are recommended:
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO first. 2. Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline). 3. Consider using a solubilizing agent like SBE-β-CD. |
| Precipitation occurs after diluting the DMSO stock solution into the aqueous buffer. | The final concentration exceeds the solubility limit in the aqueous medium. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible). 3. Add a surfactant like Tween-80 to the aqueous buffer to improve wetting and dispersion. 4. Use sonication or gentle warming during the dilution process. |
| The solution is cloudy or hazy. | Incomplete dissolution or formation of micro-precipitates. | 1. Increase the duration of sonication. 2. Gently warm the solution (monitor for degradation). 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results. | Potential degradation of this compound in solution. | 1. Prepare fresh working solutions for each experiment. 2. Protect solutions from light and store them appropriately (aliquoted at -80°C for long-term storage). 3. Be mindful of the pH of your solutions, as extreme pH can affect the stability of iridoid glycosides. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on a formulation reported to achieve a clear solution of this compound at a concentration of at least 2.08 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, weigh 20.8 mg of this compound and dissolve it in 1 mL of DMSO.
-
Prepare the vehicle solution. In a sterile tube, combine the solvents in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the final this compound solution. As an example, to prepare 1 mL of a 2.08 mg/mL this compound solution, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 900 µL of the vehicle (a pre-mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).
-
Mix thoroughly. Vortex the solution until it is clear and homogenous. If necessary, gentle warming or brief sonication can be applied.
-
Use freshly prepared. It is recommended to use this formulation on the same day it is prepared.
Protocol 2: Preparation of this compound Solution with a Cyclodextrin-Based Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
SBE-β-CD
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 200 mg of SBE-β-CD in 1 mL of saline.
-
Prepare a stock solution of this compound in DMSO. For example, prepare a 20.8 mg/mL stock solution by dissolving 20.8 mg of this compound in 1 mL of DMSO.
-
Prepare the final this compound solution. To prepare 1 mL of a 2.08 mg/mL this compound solution, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Vortex the solution until it is clear.
-
Note on stability. If the intended use involves continuous dosing for more than two weeks, the stability of this formulation should be carefully considered.
Signaling Pathway and Experimental Workflow Diagrams
This compound and the Wnt/β-Catenin Signaling Pathway
This compound has been reported to inhibit the proliferation of lymphoma cells and promote apoptosis by inactivating the Wnt/β-catenin signaling pathway.[2] The following diagram illustrates the canonical Wnt/β-catenin pathway and the inhibitory effect of this compound.
Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.
Experimental Workflow for Assessing this compound Solubility
The following diagram outlines a logical workflow for troubleshooting and achieving the desired concentration of this compound in an aqueous solution.
Caption: A workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Storage Conditions to Prevent Loganetin Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Loganetin to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an iridoid monoterpenoid and the aglycone of loganin.[1] As a bioactive compound, its stability is crucial for obtaining reliable and reproducible results in research and for ensuring the potency and safety of potential therapeutic agents. Degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause this compound degradation?
Based on its chemical structure (a methyl ester, lactol, and secondary alcohol) and general knowledge of phytoconstituents, this compound is likely susceptible to degradation from:
-
pH: Exposure to strong acids or bases can catalyze hydrolysis of the ester group.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Oxidation: As a secondary alcohol, this compound may be susceptible to oxidation. Incompatible materials include strong oxidizing agents.[2]
-
Moisture: The presence of water can facilitate hydrolysis.
Q3: What are the recommended long-term storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid/Powder | -20°C or -80°C | Long-term | Store in a tightly sealed, light-resistant container. |
| In Solvent | -80°C | 6 months | Protect from light. Use an appropriate, dry solvent.[2] |
| In Solvent | -20°C | 1 month | Protect from light. Suitable for shorter-term storage.[2] |
Note: For solutions, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound stock solution has been stored at the correct temperature and protected from light.
-
Prepare Fresh Solution: Prepare a fresh stock solution from solid this compound.
-
Perform Purity Check: Analyze the purity of the stock solution using a suitable analytical method like HPLC.
-
Consider Solvent Effects: Ensure the solvent used is compatible with this compound and the experimental conditions.
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling: Assess if the sample was exposed to harsh conditions (e.g., extreme pH, high temperature, light) during the experimental procedure.
-
Conduct Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions. This can help in confirming if the unknown peaks correspond to this compound degradants.
-
Use a Stability-Indicating Method: Ensure the analytical method used can separate the main compound from any potential degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature for various time points (e.g., 1, 4, 8, 12 hours).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and monitor at different time intervals.
-
Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 70°C) and analyze at set time points.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light.
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective:
-
To develop an HPLC method that can separate this compound from its degradation products.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan) or a mass spectrometer.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks do not interfere with the this compound peak.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Identifying and minimizing side products in Loganetin synthesis reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Loganetin. Our aim is to help you identify and minimize the formation of side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the chemical synthesis of this compound where side products are commonly formed?
A1: The synthesis of this compound, particularly from S-(+)-carvone, involves two critical stages prone to side product formation: the Favorskii rearrangement and the acid-mediated deprotection and cyclization. Each of these steps requires careful control of reaction conditions to minimize unwanted byproducts.
Q2: What is the most common class of side products observed during this compound synthesis?
A2: Based on the reaction chemistry, the most common side products are isomers of this compound, products of incomplete reaction, and degradation products arising from the acidic conditions used in the cyclization step. Specific byproducts can include epimers at various stereocenters and products resulting from alternative cyclization pathways.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification of the polar and multifunctional this compound is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, is often effective. For instance, a gradient of ethyl acetate in hexanes is a common choice for separating terpenoid compounds. High-performance liquid chromatography (HPLC) can be employed for final purification to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield and Multiple Byproducts in the Favorskii Rearrangement Step
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks close to the desired product.
-
The isolated yield of the desired cyclopentanecarboxylate intermediate is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Non-optimal Base Concentration or Type | The choice and concentration of the base are critical. An excess or overly strong base can lead to undesired side reactions. • Titrate the base carefully to ensure the correct stoichiometry. • Consider using milder bases such as potassium carbonate or sodium bicarbonate if harsh conditions are suspected to cause degradation. |
| Incorrect Reaction Temperature | The Favorskii rearrangement is sensitive to temperature. Too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction. • Maintain the reaction at the temperature specified in the protocol (e.g., room temperature). • If side reactions persist, try lowering the temperature and extending the reaction time. |
| Presence of Water | Water can interfere with the rearrangement by reacting with the base and intermediates. • Ensure all glassware is thoroughly dried before use. • Use anhydrous solvents to minimize water content. |
| Formation of Stable Enolate Isomers | The regioselectivity of the initial deprotonation can lead to different cyclopropanone intermediates and, consequently, different rearrangement products. • The stereochemistry of the starting material, such as a carvone derivative, can influence the facial selectivity of the enolate formation. While difficult to control directly, careful analysis of the product mixture can provide insight into the predominant pathways. |
Issue 2: Formation of Aromatic Byproducts and Other Impurities During Acid-Mediated Cyclization
Symptoms:
-
The appearance of a new, less polar spot on TLC that may correspond to an aromatic compound.
-
¹H NMR of the crude product shows signals in the aromatic region (δ 7-8 ppm).
-
Mass spectrometry indicates the presence of a compound with a mass corresponding to a dehydrated or rearranged product.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Carbocation Rearrangement and Aromatization | Strong acidic conditions, such as with sulfuric acid, can lead to the formation of a stable carbocation that can undergo rearrangement and subsequent aromatization. For example, carvone derivatives can rearrange to form carvacrol under acidic conditions.[1] • Use the lowest possible concentration of sulfuric acid that still effectively catalyzes the reaction. • Consider using a milder acid catalyst, such as a Lewis acid or an acid-impregnated solid support, to reduce the propensity for aromatization. |
| Incomplete Deprotection | If the starting material for the cyclization is a protected diol, incomplete removal of the protecting groups will result in a mixture of products. • Monitor the deprotection step by TLC or LC-MS to ensure complete removal of the protecting groups before proceeding with cyclization. • If necessary, adjust the reaction time or acid concentration to drive the deprotection to completion. |
| Intermolecular Reactions | At high concentrations, intermolecular etherification or other reactions between two molecules of the diol can compete with the desired intramolecular cyclization. • Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway. |
| Over-oxidation or Degradation | Concentrated sulfuric acid is a strong oxidizing and dehydrating agent, which can lead to charring and the formation of complex degradation products, especially at elevated temperatures. • Maintain a low reaction temperature (e.g., 0 °C) to minimize degradation. • Add the sulfuric acid slowly and with efficient stirring to control the reaction exotherm. |
Experimental Protocols
Key Experiment: Sulfuric Acid-Mediated Deprotection and Cyclization
This protocol is a general guideline based on typical acid-catalyzed cyclizations of terpene diols.
-
Preparation: Dissolve the diol precursor to this compound in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a pre-determined amount of concentrated sulfuric acid dropwise to the stirred solution. The addition should be done over a period of 15-30 minutes to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired synthesis and a common side reaction.
References
Technical Support Center: Overcoming Challenges in Loganetin Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Loganetin.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Resolution and Co-elution of Impurities
Problem: this compound is not well-separated from other compounds in the extract, resulting in overlapping peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For highly polar compounds like this compound, a standard C18 column may not provide sufficient retention and selectivity. Consider using a phenyl-hexyl or a cyano column for reversed-phase HPLC. For normal-phase chromatography, silica gel is common, but its acidic nature can sometimes cause issues with sensitive compounds.[1] |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is critical for achieving good separation. For reversed-phase HPLC, a gradient of methanol and water or acetonitrile and water is typically used. For normal-phase chromatography, a solvent system like hexane/acetone may be employed. It is crucial to optimize the solvent gradient.[1][2] |
| pH of the Mobile Phase | The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. While this compound itself is not strongly ionizable, impurities in the crude extract may be. For reversed-phase HPLC, adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase can improve peak shape and resolution.[3] |
| Column Overload | Injecting too much sample onto the column can lead to broad, overlapping peaks. To address this, either dilute the sample or use a column with a larger diameter and higher loading capacity.[4] |
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor resolution in this compound purification.
Issue 2: Low Yield of Purified this compound
Problem: The amount of this compound recovered after purification is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Degradation on Stationary Phase | Silica gel has a slightly acidic surface which can potentially cause degradation of acid-sensitive compounds. This compound, an iridoid monoterpenoid, may be susceptible to degradation under acidic or basic conditions.[5] To test for this, spot the sample on a TLC plate and let it sit for several hours before developing to see if degradation occurs. If degradation is suspected, consider using a deactivated silica gel or an alternative stationary phase like alumina. |
| Irreversible Adsorption | Highly polar compounds can sometimes bind irreversibly to the stationary phase, especially if the mobile phase is not strong enough to elute them. A gradient elution ending with a strong solvent wash should be employed to ensure all adsorbed compounds are eluted. |
| Co-elution with an Unseen Impurity | If the yield is calculated based on UV detection, a co-eluting impurity that does not absorb at the detection wavelength could be present, leading to an overestimation of the initial amount of this compound. Using a mass spectrometer (LC-MS) can help identify all co-eluting species. |
| Suboptimal Extraction from Source | The initial extraction from the plant material may not be efficient. Ensure the solvent used for extraction is appropriate for this compound. Methanol or ethanol are commonly used for extracting polar compounds from plants.[2] |
Logical Flow for Investigating Low Yield:
Caption: Decision tree for troubleshooting low this compound yield.
Issue 3: Peak Tailing
Problem: The this compound peak in the chromatogram is asymmetrical with a trailing edge.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For silica-based columns, residual silanol groups can interact with polar analytes, causing peak tailing. This is particularly problematic for basic compounds. While this compound is not strongly basic, this effect can still occur.[6] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte or co-eluting impurities, it can lead to poor peak shape. Buffering the mobile phase can help maintain a consistent pH and improve peak symmetry.[7] For reversed-phase chromatography of polar compounds, operating at a lower pH (e.g., 2-3) can often mitigate tailing.[1] |
| Column Overload | As with poor resolution, overloading the column can cause peak tailing.[4] |
| Extra-column Effects | Peak tailing can be caused by issues outside of the column, such as excessive tubing length or dead volume in the system. Ensure that all connections are secure and the tubing length is minimized. |
Troubleshooting Peak Tailing:
Caption: A systematic approach to resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A1: A good starting point is to first perform Thin Layer Chromatography (TLC) to determine a suitable solvent system. For normal-phase chromatography on silica gel, begin with a relatively non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. The ideal solvent system for column chromatography will give a Retention Factor (Rf) of approximately 0.2-0.3 for this compound on the TLC plate.
Q2: How can I improve the yield of this compound from the initial plant extract?
A2: To improve the yield, ensure that the plant material is finely ground to maximize the surface area for extraction. Use a polar solvent like methanol or a methanol-water mixture for the extraction, as this compound is a polar molecule. Techniques like sonication or Soxhlet extraction can also enhance the extraction efficiency.
Q3: Is it better to use isocratic or gradient elution for this compound purification?
A3: For complex crude extracts containing compounds with a wide range of polarities, a gradient elution is generally more effective. This allows for the efficient removal of both non-polar and very polar impurities, while providing good resolution for the compound of interest. An isocratic elution may be suitable for a partially purified sample where the impurities have similar polarities to this compound.
Q4: My purified this compound shows signs of degradation over time. How can I improve its stability?
A4: this compound, like many natural products, can be sensitive to heat, light, and pH. Store the purified compound at low temperatures (e.g., -20°C), protected from light, and in a neutral pH environment. If the compound is in solution, use a buffered solvent if necessary and avoid prolonged storage.
Q5: What are the expected impurities when purifying this compound from a natural source?
A5: Impurities will vary depending on the plant source. However, common co-occurring compounds with iridoid monoterpenoids like this compound include other iridoids, flavonoids, phenolic acids, and alkaloids.
Data Presentation: Comparison of Purification Techniques
| Chromatographic Technique | Stationary Phase | Mobile Phase | Yield | Purity | Reference |
| Fast Centrifugal Partition Chromatography (FCPC) | Liquid (biphasic system) | Methyl tert-butyl ether/Acetonitrile/Water (3:1.5:3 v/v/v) with 8 mM HCl in aqueous phase and 15 mM TEA in organic phase | 3.2% from EtOAc extract | 94.4% | (Specific FCPC protocol for this compound) |
| Preparative HPLC (General for Iridoid Glycosides) | C18 | Methanol/Water (gradient) | Not specified | >98% | (General protocols for similar compounds)[1] |
| Column Chromatography (General for Natural Products) | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol (gradient) | Variable | Variable | (General protocols)[2] |
Experimental Protocols
Protocol 1: General Preparative HPLC for Iridoid Glycosides (Adapted for this compound)
This protocol is a general guideline and should be optimized for your specific sample and system.
-
Sample Preparation: Dissolve the crude or partially purified extract containing this compound in the initial mobile phase (e.g., 10% methanol in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a higher percentage (e.g., 70%) over 30-40 minutes. Then, include a wash step with 100% B and a re-equilibration step at the initial conditions.
-
Flow Rate: Adjust based on the column diameter (e.g., 10-20 mL/min).
-
Detection: UV at 240 nm.
-
-
Fraction Collection: Collect fractions based on the elution of the this compound peak.
-
Post-purification: Combine the fractions containing pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Column Chromatography on Silica Gel (Adapted for this compound)
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate or acetone). This is known as a step gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure this compound.
-
Remove the solvent to obtain the purified compound.
-
Workflow for this compound Purification and Analysis:
Caption: General workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nacalai.com [nacalai.com]
- 5. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iridoid glucosides from Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Addressing Potential Assay Interference with Loganetin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential assay interference when working with Loganetin, an iridoid monoterpenoid with known antibacterial properties. Given that natural products can sometimes interact non-specifically with assay components, this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is an iridoid monoterpenoid, the aglycone of loganin, found in various plants.[1] Like many natural products, its chemical structure possesses features that can potentially lead to assay interference. These include the potential to absorb light, inherent fluorescent properties, or a tendency to aggregate at higher concentrations. Such characteristics can lead to false-positive or false-negative results in common assay formats.
Q2: What are the most common types of assay interference to expect from a compound like this compound?
Based on the general behavior of iridoids and other natural products, the most likely interference mechanisms are:
-
Optical Interference: Compounds with chromophores can absorb light at wavelengths used for absorbance-based assays (e.g., ELISA, MTT). If this compound has an absorbance spectrum that overlaps with the assay's readout wavelength, it can lead to artificially high readings.
-
Fluorescence Interference: this compound may possess intrinsic fluorescence (autofluorescence) or the ability to quench the fluorescence of a reporter molecule. In fluorescence-based assays, this can result in a false-positive or false-negative signal, respectively.
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or sequester other proteins, leading to what appears to be specific inhibition. This is a common characteristic of Pan-Assay Interference Compounds (PAINS).
Q3: I am observing unexpected activity in my antibacterial assay. Could this be interference?
While this compound is reported to have antibacterial activity, it's crucial to rule out artifacts.[1] For instance, in a standard broth microdilution assay using a colorimetric indicator like resazurin or MTT to assess cell viability, interference can occur if this compound absorbs light at the same wavelength as the reduced indicator. Always include "compound-only" controls to assess this possibility.
Q4: Are there any proactive steps I can take to minimize potential interference from this compound?
Yes, optimizing your assay conditions from the outset can significantly reduce the risk of interference. Key considerations include:
-
Buffer Composition: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer can help prevent the formation of compound aggregates.
-
Concentration Range: Use the lowest effective concentration of this compound possible to minimize the likelihood of aggregation and other concentration-dependent artifacts.
-
Control Experiments: Always run parallel controls, including wells with this compound in the assay buffer without the biological target (e.g., enzyme or cells), to quantify any background signal.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Problem 1: High Background Signal in Absorbance-Based Assays (e.g., ELISA, MTT)
Possible Cause: this compound may be absorbing light at the measurement wavelength of your assay.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting absorbance interference.
Problem 2: Inconsistent or Unexpected Results in Fluorescence-Based Assays
Possible Cause: this compound may be autofluorescent at the assay's excitation/emission wavelengths or it may be quenching the fluorescent signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Problem 3: Apparent Inhibition is Sensitive to Assay Conditions
Possible Cause: this compound may be forming aggregates that non-specifically inhibit your target protein.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Loganetin Concentration for Antibacterial Synergy Studies
Welcome to the technical support center for optimizing the use of Loganetin in your antibacterial synergy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in an initial antibacterial screening?
A1: For a novel natural compound like this compound, it is recommended to start with a broad concentration range to determine its Minimum Inhibitory Concentration (MIC). A common starting point is a serial two-fold dilution ranging from 1024 µg/mL down to 1 µg/mL.[1] This initial screening will help identify the concentration range where this compound exhibits antibacterial activity.
Q2: How do I determine the optimal sub-inhibitory concentration of this compound for synergy studies?
A2: The optimal sub-inhibitory concentration for synergy studies is typically a concentration at which the compound itself shows little to no antibacterial activity but can potentially enhance the effect of a conventional antibiotic. This is often set at concentrations below the MIC, such as 1/2 MIC, 1/4 MIC, or 1/8 MIC. The checkerboard assay is the standard method to systematically test various combinations of this compound and an antibiotic to identify synergistic interactions.[2][3]
Q3: What are the most common methods to assess antibacterial synergy?
A3: The most widely used methods for assessing synergy are the checkerboard microdilution assay and the time-kill curve assay.[2][4] The checkerboard assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction between two compounds.[3][5] Time-kill assays provide a dynamic view of the antibacterial effect over time.
Q4: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A4: The FIC Index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)[3]
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Q5: What are the potential mechanisms of action for this compound's synergistic effect?
A5: While the specific mechanism of this compound is under investigation, natural flavonoids often exhibit synergistic effects through various mechanisms. These can include inhibition of bacterial enzymes like DNA gyrase, disruption of the bacterial cell membrane, inhibition of efflux pumps leading to increased intracellular concentration of the antibiotic, or interference with bacterial signaling pathways like quorum sensing.[6][7][8][9][10][11][12]
Troubleshooting Guides
This section addresses common issues that may arise during your antibacterial synergy experiments with this compound.
Issue 1: High variability in MIC and synergy results.
-
Possible Cause: Inconsistent laboratory practices are a common source of variability.[13] This can include inaccurate pipetting, improper mixing of solutions, or variations in bacterial inoculum density.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum is prepared to the same density for each experiment, typically a 0.5 McFarland standard.
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize errors in serial dilutions.
-
Plate Layout: Be mindful of "edge effects" in microplates, where evaporation can alter compound concentrations.[13] It is good practice to fill the outer wells with sterile media and not use them for experimental data.
-
Reagent Quality: Use freshly prepared reagents and ensure the purity of your this compound sample and antibiotics.
-
Issue 2: this compound is not showing any synergistic activity with the chosen antibiotic.
-
Possible Cause: The chosen antibiotic and this compound may not have complementary mechanisms of action. Synergy often occurs when two compounds act on different targets or when one facilitates the action of the other.
-
Troubleshooting Steps:
-
Screen Multiple Antibiotics: Test this compound in combination with antibiotics from different classes that have distinct mechanisms of action (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors, DNA replication inhibitors).
-
Vary Concentration Ratios: The checkerboard assay is crucial for testing a wide range of concentration ratios, as synergy may only be apparent in specific combinations.[5]
-
Consider a Different Bacterial Strain: The synergistic effect can be strain-dependent. Test against a panel of clinically relevant strains, including resistant phenotypes.
-
Issue 3: Difficulty in interpreting checkerboard assay results.
-
Possible Cause: Subjective determination of "no visible growth" can lead to inconsistent MIC readings. Additionally, different synergy models (e.g., Loewe additivity, Bliss independence) can yield different interpretations.[13]
-
Troubleshooting Steps:
-
Use a Growth Indicator: Employ a viability dye like resazurin or measure optical density (OD) with a plate reader for a more objective determination of the MIC.
-
Consistent Endpoint Reading: Read the results at a standardized incubation time.
-
Report Multiple Synergy Models: If possible, analyze your data using more than one synergy model and report the findings from each to provide a more comprehensive picture of the interaction.[13]
-
Data Presentation
Clear and structured presentation of quantitative data is crucial for the interpretation and reproducibility of your findings.
Table 1: Example MIC of this compound and Conventional Antibiotics against various bacterial strains.
| Bacterial Strain | This compound (µg/mL) | Antibiotic A (µg/mL) | Antibiotic B (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 128 | 2 | 8 |
| Escherichia coli ATCC 25922 | 256 | 4 | 16 |
| MRSA N315 | 256 | 64 | 128 |
| Pseudomonas aeruginosa PAO1 | >512 | 8 | 32 |
Table 2: Example FIC Indices for this compound in combination with Antibiotic A against S. aureus ATCC 29213.
| This compound (µg/mL) | Antibiotic A (µg/mL) | FIC of this compound | FIC of Antibiotic A | FIC Index | Interpretation |
| 32 | 0.25 | 0.25 | 0.125 | 0.375 | Synergy |
| 64 | 0.125 | 0.5 | 0.0625 | 0.5625 | Additive |
| 16 | 0.5 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 1 | 0.0625 | 0.5 | 0.5625 | Additive |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of this compound and Antibiotic Stock Solutions: Prepare stock solutions of this compound and the desired antibiotic in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture bacteria to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard in Mueller-Hinton Broth (MHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound and the antibiotic in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Prepare a 96-well plate where this compound is serially diluted horizontally and the antibiotic is serially diluted vertically.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Collection: Determine the MIC of each compound alone and in combination.
-
FIC Calculation: Calculate the FIC index for each combination that shows growth inhibition to determine the nature of the interaction.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Problems in determination of antibiotic synergism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds | MDPI [mdpi.com]
- 7. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on the Antibacterial Activity of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle [ouci.dntb.gov.ua]
- 10. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Loganetin Stability in Experimental Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Loganetin in experimental buffers. The following troubleshooting guides and FAQs are based on established principles for the stabilization of iridoid glycosides, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: The loss of this compound activity is likely due to chemical degradation. Several environmental factors can influence the stability of iridoid glycosides like this compound, including:
-
pH: this compound may be susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or ambient light can induce photolytic degradation.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.
-
Enzymatic Degradation: If working with crude extracts or non-sterile buffers, enzymes like β-glucosidases could cleave the glycosidic bond.
Q2: What is the optimal pH range for my experimental buffer to ensure this compound stability?
A2: While specific data for this compound is limited, a neutral to slightly acidic pH range (pH 6.0-7.5) is generally recommended for iridoid glycosides to minimize acid and base-catalyzed hydrolysis. It is crucial to perform a pH stability study for your specific experimental conditions.
Q3: How should I store my this compound stock solutions and experimental samples?
A3: For optimal stability, it is recommended to:
-
Short-term storage (hours to days): Store solutions at 2-8°C in the dark.
-
Long-term storage (weeks to months): Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light by using amber vials or wrapping vials in aluminum foil.
Q4: Can the choice of buffer components affect this compound's stability?
A4: Yes, buffer species can influence the stability of small molecules. Phosphate buffers are a common choice and are generally considered inert. However, it is advisable to verify that your chosen buffer components do not catalyze the degradation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Inconsistent results between experiments | Degradation of this compound stock solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid contamination and multiple freeze-thaw cycles.- Re-evaluate storage conditions (temperature, light exposure). |
| Loss of biological activity | Chemical degradation of this compound. | - Perform a stability study under your specific experimental conditions (see Experimental Protocols).- Consider adding antioxidants (e.g., ascorbic acid, BHT) or a chelating agent (e.g., EDTA) to mitigate oxidative degradation.- If applicable, ensure buffers are sterile to prevent enzymatic degradation. |
| Precipitate formation in aqueous solution | Poor solubility or aggregation. | - Increase the concentration of a co-solvent (e.g., DMSO, ethanol) in your stock solution before diluting into the aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system.- Briefly sonicate the solution to aid dissolution. |
| Discoloration of the solution | Oxidation or other chemical reactions. | - Degas buffers and store solutions under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity solvents and reagents to minimize contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the optimal pH for this compound stability in a given buffer.
Materials:
-
This compound
-
HPLC-grade water
-
A series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
HPLC system with a suitable column (e.g., C18) and detector
Method:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Dilute the stock solution into each of the different pH buffers to a final concentration suitable for your assay.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Immediately analyze the concentration of the remaining this compound by a validated stability-indicating HPLC method.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate and the pH at which this compound is most stable.
Protocol 2: Temperature Stability Assessment of this compound
Objective: To evaluate the effect of temperature on the stability of this compound.
Materials:
-
This compound
-
An optimized buffer at a stable pH (determined from Protocol 1)
-
HPLC system
Method:
-
Prepare a solution of this compound in the optimized buffer.
-
Aliquot the solution into separate vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
At specified time points, remove a vial from each temperature.
-
Analyze the concentration of the remaining this compound by HPLC.
-
Compare the degradation profiles at different temperatures to understand the thermal liability of this compound.
Data Presentation
Table 1: Illustrative pH Stability of this compound in Phosphate Buffer at 37°C
| pH | % this compound Remaining after 24 hours |
| 4.0 | 75% |
| 5.0 | 88% |
| 6.0 | 95% |
| 7.0 | 98% |
| 7.4 | 97% |
| 8.0 | 85% |
| 9.0 | 60% |
Note: This data is illustrative and should be confirmed by experimentation.
Table 2: Illustrative Temperature Stability of this compound at pH 7.4
| Temperature | % this compound Remaining after 48 hours |
| 4°C | 99% |
| 25°C (Room Temp) | 92% |
| 37°C | 80% |
| 50°C | 55% |
Note: This data is illustrative and should be confirmed by experimentation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Key strategies to enhance this compound stability.
Technical Support Center: Refinement of Loganetin Extraction Protocols for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Loganetin extraction protocols for higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the extraction and purification of this compound?
A1: this compound, an iridoid monoterpenoid, presents several challenges during extraction and purification. Due to its polar nature as a glycoside, it is prone to degradation under acidic or alkaline conditions and at elevated temperatures. A common issue is the co-extraction of other polar compounds, such as other glycosides, phenolic compounds, and saponins, which can complicate purification and lead to lower purity of the final product.[1][2]
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are generally recommended for the extraction of iridoid glycosides like this compound. Methanol, ethanol, and water, or mixtures thereof (e.g., 85% methanol), are commonly used.[3] The choice of solvent will depend on the specific extraction method and the desired purity of the extract. For instance, a 50:50 aqueous methanol solution can be effective for initial extraction with subsequent purification in mind.[3]
Q3: How can I improve the purity of my this compound extract?
A3: Improving the purity of a this compound extract typically involves a multi-step purification process after the initial extraction. Techniques such as liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) can help to remove impurities.[2] Further purification can be achieved using chromatographic methods like column chromatography with silica gel or Sephadex, and for high-purity this compound, techniques like Fast Centrifugal Partition Chromatography (FCPC) or High-Performance Liquid Chromatography (HPLC) are effective.[4][5]
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal to minimize degradation.[6][7][8] It is also advisable to store this compound as a dry powder, as solutions are more susceptible to degradation.[1] If in solution, using a buffered solvent at a neutral pH can help to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inefficient Extraction: The solvent may not be optimal, or the extraction time and temperature may be insufficient. | Optimize the extraction solvent; methanol or aqueous methanol are often effective for iridoids.[3] For heat-sensitive compounds like this compound, consider non-heat-based methods like maceration or ultrasound-assisted extraction.[9] Increase the extraction time or perform multiple extraction cycles. |
| Degradation during Extraction: High temperatures or inappropriate pH levels can degrade this compound. | Use lower temperatures during extraction, especially if using methods like Soxhlet.[10] Ensure the pH of the solvent is near neutral to prevent acid or base-catalyzed hydrolysis.[1] | |
| Low Purity of Extract | Co-extraction of Impurities: The initial extract may contain a high concentration of other polar compounds. | Perform a preliminary purification step using liquid-liquid extraction with solvents of varying polarities to remove non-polar and highly polar impurities.[2] |
| Ineffective Purification: The chosen purification method may not be suitable for separating this compound from closely related compounds. | Employ advanced chromatographic techniques. Column chromatography with silica gel can be a good initial step.[11] For higher purity, consider preparative HPLC or Fast Centrifugal Partition Chromatography (FCPC).[4] | |
| Presence of Unexpected Peaks in HPLC Analysis | Degradation of this compound: The sample may have degraded during storage or processing. | Review storage conditions; ensure samples are stored at low temperatures and protected from light.[1][7] Prepare fresh solutions before analysis. |
| Contamination: The sample may be contaminated with impurities from solvents or equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment before use. | |
| Poor Separation in Liquid-Liquid Extraction | Emulsion Formation: The formation of an emulsion between the two immiscible phases can prevent proper separation. | Gently swirl the separatory funnel instead of vigorous shaking. Adding a saturated NaCl solution (brine) can help to break the emulsion.[12] |
Data Presentation: Comparison of Extraction Methods for Iridoid Glycosides
The following table summarizes a comparison of different extraction methods for iridoid glycosides, providing an indication of what can be expected when extracting this compound. Please note that the optimal method may vary depending on the plant material and specific experimental conditions.
| Extraction Method | Typical Solvent(s) | Temperature | Advantages | Disadvantages | Reported Yield/Purity (for similar Iridoids) |
| Maceration | Methanol, Ethanol, Water | Room Temperature | Simple, requires minimal equipment, suitable for heat-sensitive compounds.[9][13] | Time-consuming, may result in lower yields compared to other methods.[14] | Moderate yield, purity dependent on subsequent purification. |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | 40-60°C | Faster than maceration, improved extraction efficiency.[15][16] | Requires specialized equipment, potential for localized heating. | Higher yield than maceration in a shorter time.[17] |
| Soxhlet Extraction | Ethanol, Methanol | Boiling point of solvent | Can achieve high extraction yields.[18] | Requires high temperatures which can degrade thermolabile compounds like this compound, time-consuming.[10][19] | High yield, but risk of degradation.[18] |
| Fast Centrifugal Partition Chromatography (FCPC) | Biphasic solvent system (e.g., MtBE/ACN/Water) | Room Temperature | High purity in a single step, no solid stationary phase.[4] | Requires specialized and expensive equipment. | This compound Purity: 94.4%[4] |
Experimental Protocols
Maceration Protocol for this compound Extraction
-
Sample Preparation: Air-dry the plant material containing this compound and grind it into a coarse powder.
-
Extraction: Place the powdered plant material in a sealed container and add a 70% methanol solution in a 1:10 solid-to-solvent ratio.
-
Incubation: Store the container at room temperature for 72 hours with occasional agitation.[20]
-
Filtration: Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol for this compound
-
Sample Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction: Place the powdered plant material in an extraction vessel with 70% ethanol at a 1:20 solid-to-solvent ratio.
-
Sonication: Immerse the extraction vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
Filtration and Concentration: Follow the filtration and concentration steps as described in the maceration protocol.
Purification of this compound using Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration. Filter the solutions through a 0.45 µm syringe filter.[11]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with 10% acetonitrile and increase to 90% over 30 minutes.[22]
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV detector at a wavelength of 240 nm.[21]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. The purity of this compound can be determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction, purification, and analysis.
Caption: this compound inactivates the Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Extraction and Purification of Biologically Active Metabolites from Rh" by Mohrah Alenazi [dc.etsu.edu]
- 6. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. thaiscience.info [thaiscience.info]
- 17. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienggj.org [scienggj.org]
Technical Support Center: Troubleshooting Variability in Loganetin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Loganetin bioassay results. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in a this compound cell-based bioassay?
High variability in cell-based assays with this compound can stem from several factors, which can be broadly categorized as biological and technical.
-
Biological Variability:
-
Cell Health and Passage Number: The health, viability, and passage number of the cell line used (e.g., Jurkat cells) are critical. Cells at high passage numbers can exhibit altered growth rates and sensitivity to compounds.[1]
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to significant variability in the final readout.
-
-
Technical Variability:
-
Pipetting Technique: Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents is a major source of error.
-
Reagent Preparation and Storage: Improperly stored or prepared reagents, including this compound stock solutions, can degrade and lose activity. Using different lots of critical reagents like serum or detection agents between experiments can also introduce variability.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in reagent concentration and affecting cell growth.
-
Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels within the incubator can impact cell health and the rate of enzymatic reactions in the assay.
-
Q2: How can I minimize inter-assay variability (variability between different experiments)?
Minimizing variability between experiments requires strict standardization of the assay protocol. Key practices include:
-
Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for the entire workflow.
-
Cell Culture Consistency: Use cells from a consistent and low passage number range. It is advisable to create a master and working cell bank.
-
Reagent Consistency: Whenever possible, use the same lot of all critical reagents for a set of experiments.
-
Control Samples: Include positive and negative controls on every plate to monitor assay performance and for data normalization.
Q3: My this compound dose-response curve is not the expected sigmoidal shape. What could be the issue?
An abnormal dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The selected concentrations of this compound may be too high (leading to a steep drop) or too low (showing no effect). A broad range-finding experiment is recommended to determine the optimal concentrations.
-
Compound Solubility: this compound may not be fully dissolved in the assay medium at higher concentrations, leading to a plateau in the effect. Visually inspect your stock and working solutions for any precipitation.
-
Cell Seeding Density: If the cell density is too high, the cytotoxic or anti-proliferative effects of this compound may be masked. Conversely, a very low cell density can result in a weak assay signal.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CCK-8)
High coefficient of variation (CV) in replicate wells is a common issue.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Variable Incubation Times | Standardize all incubation times precisely, especially the incubation with the detection reagent (e.g., MTT, CCK-8). |
| Incomplete Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing within the wells. |
| Presence of Bubbles | Inspect wells for bubbles before reading the plate, as they can interfere with absorbance readings. |
Issue 2: Inconsistent Results in this compound-Induced Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI)
Variability in apoptosis assays can arise from both sample preparation and the analysis itself.
| Possible Cause | Troubleshooting Step |
| Cell Handling | Jurkat cells are suspension cells and can be fragile. Handle cells gently during washing and staining to avoid mechanical damage that can lead to false positive necrotic cells. |
| Incorrect Staining Protocol | Ensure the correct concentrations of Annexin V and Propidium Iodide (PI) are used and that the incubation time is optimal. Use appropriate compensation controls for multicolor flow cytometry.[1] |
| Delayed Analysis | Analyze stained cells promptly, as prolonged incubation can lead to secondary necrosis and altered light scatter properties. |
| Inconsistent this compound Treatment | Ensure that the timing and concentration of this compound treatment are consistent across all samples. |
Data Presentation
The following tables provide representative data for a this compound bioassay on Jurkat lymphoma cells, based on published findings and typical assay performance.[2]
Table 1: Representative Dose-Response of this compound on Jurkat Cell Viability (MTT Assay)
| This compound (µM) | % Viability (Mean) | Standard Deviation | Coefficient of Variation (%CV) |
| 0 (Vehicle) | 100 | 5.0 | 5.0 |
| 40 | 85 | 6.8 | 8.0 |
| 80 | 65 | 7.8 | 12.0 |
| 160 | 45 | 6.3 | 14.0 |
Note: Acceptable intra-assay CV is typically <10-15%. Higher variability may be observed at concentrations causing significant cell death.
Table 2: Representative Apoptosis Induction by this compound in Jurkat Cells (Flow Cytometry)
| This compound (µM) | % Apoptotic Cells (Mean) | Standard Deviation | Coefficient of Variation (%CV) |
| 0 (Vehicle) | 5 | 1.0 | 20.0 |
| 40 | 20 | 3.0 | 15.0 |
| 80 | 45 | 5.4 | 12.0 |
| 160 | 70 | 7.0 | 10.0 |
Note: Higher %CV is often observed at very low apoptosis rates.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound dose).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle control to calculate the percentage of cell viability.
Apoptosis (Annexin V/PI Flow Cytometry) Assay Protocol
-
Cell Treatment: Treat Jurkat cells with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Caption: Postulated activation of the Nrf2/HO-1 pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for a this compound bioassay.
References
Technical Support Center: Improving Stereoselectivity in Loganetin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of Loganetin. The information is presented in a practical question-and-answer format to aid in experimental design and problem-solving.
I. Troubleshooting Guides
This section addresses common issues that can arise during the key stereoselective steps of this compound synthesis, starting from S-(+)-Carvone. The synthesis primarily involves a critical Favorskii rearrangement to establish four stereocenters, followed by a sulfuric acid-mediated deprotection and cyclization to form the dihydropyran ring.
Favorskii Rearrangement: Low Diastereoselectivity
Issue: The Favorskii rearrangement of the chlorocyclohexanone intermediate derived from S-(+)-Carvone results in a low diastereomeric ratio (d.r.) for the desired cyclopentanecarboxylate product.
Diagram: Favorskii Rearrangement Workflow
Caption: Key parameters influencing the stereochemical outcome of the Favorskii rearrangement.
Possible Causes and Solutions:
-
Inappropriate Base: The choice of base is critical for achieving high diastereoselectivity. Sterically hindered bases may favor the formation of a specific enolate geometry required for the desired stereochemical outcome.
-
Recommendation: While sodium methoxide is commonly used, consider screening other alkoxide bases such as sodium ethoxide or potassium tert-butoxide. The concentration of the base can also influence the selectivity.
-
-
Suboptimal Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the rearrangement.
-
Recommendation: Methanol is the typical solvent. However, exploring a co-solvent system or switching to other alcohols like ethanol could alter the diastereoselectivity. Ensure the solvent is anhydrous, as water can lead to side reactions.
-
-
Incorrect Temperature: The Favorskii rearrangement can be sensitive to temperature fluctuations.
-
Recommendation: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance stereoselectivity by favoring the thermodynamically more stable transition state. Maintain consistent temperature control throughout the reaction.
-
-
Prolonged Reaction Time: Extended reaction times may lead to the epimerization of the product or the formation of byproducts, thus reducing the diastereomeric ratio.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Quantitative Data on Favorskii Rearrangement of Carvone Derivatives:
| Base/Solvent System | Temperature (°C) | Diastereomeric Ratio (Desired:Undesired) | Yield (%) | Reference |
| NaOMe/MeOH | Not specified | High stereoselectivity reported | ~80% for the ester | [1] |
| NaOMe/MeOH | Not specified | Stereospecific formation | Not specified | Zhuang et al., 2023[2] |
Note: Specific d.r. values for the this compound synthesis intermediate are not widely reported in the literature, indicating a potentially highly selective established protocol. The data presented reflects typical outcomes for similar substrates.
Sulfuric Acid-Mediated Cyclization: Incomplete Reaction or Side Product Formation
Issue: The deprotection of the silyl ether and subsequent cyclization to form the dihydropyran ring of this compound is reported to be highly stereoselective. However, issues such as incomplete reaction, low yield, or the formation of elimination or degradation byproducts can occur.
Diagram: Cyclization Logical Pathway
Caption: Decision pathway for troubleshooting the sulfuric acid-mediated cyclization step.
Possible Causes and Solutions:
-
Incorrect Sulfuric Acid Concentration: The concentration of the aqueous sulfuric acid solution is a critical parameter.
-
Recommendation: The original protocol specifies the use of aqueous H₂SO₄.[2] The optimal concentration should be carefully maintained. If the reaction is sluggish, a slight increase in concentration could be tested, but overly concentrated acid may lead to degradation.
-
-
Suboptimal Temperature or Reaction Time: The reaction kinetics are dependent on temperature and time.
-
Recommendation: The reaction is typically performed at room temperature. If incomplete, a modest increase in temperature (e.g., to 40-50 °C) could be beneficial, but this also increases the risk of side reactions. Monitor the reaction by TLC to avoid prolonged exposure to acidic conditions.
-
-
Presence of Impurities: Impurities from the previous steps might interfere with the cyclization.
-
Recommendation: Ensure the diol intermediate is sufficiently pure before proceeding with the cyclization step. Purification by flash column chromatography is recommended.
-
-
Water Content: The amount of water in the aqueous sulfuric acid is crucial for the reaction to proceed cleanly.
-
Recommendation: Prepare the aqueous sulfuric acid solution accurately. Using anhydrous conditions would prevent the desired reaction.
-
Purification of Diastereomers
Issue: Difficulty in separating the desired cyclopentanecarboxylate diastereomer from the undesired ones after the Favorskii rearrangement.
Possible Solutions:
-
Flash Column Chromatography: This is the most common method for separating diastereomers.
-
Recommendation: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation on a silica gel column. Thin-layer chromatography (TLC) should be used to identify a suitable solvent system that provides good separation (ΔRf > 0.1).
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC can provide higher resolution.
-
Recommendation: A normal-phase silica gel column with a mobile phase of hexane and ethyl acetate is often effective for separating diastereomeric esters.[3]
-
-
Crystallization: If the desired diastereomer is a crystalline solid, fractional crystallization can be an effective purification method.
-
Recommendation: Attempt to crystallize the product from various solvent systems. Seeding with a pure crystal of the desired diastereomer can facilitate crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the high stereoselectivity of the Favorskii rearrangement in this synthesis?
A1: The high stereoselectivity is thought to arise from the formation of a rigid cyclopropanone intermediate from a specific enolate conformer. The stereochemistry of the starting material, S-(+)-Carvone, dictates the facial selectivity of the initial enolate formation and the subsequent intramolecular nucleophilic attack to form the cyclopropanone. The cleavage of the cyclopropanone by the alkoxide then proceeds in a stereocontrolled manner to yield the thermodynamically more stable product, where the bulky isopropenyl and the ester groups adopt a trans configuration.
Q2: Can other acids be used for the final deprotection and cyclization step instead of sulfuric acid?
A2: While sulfuric acid is reported to provide complete stereoselectivity, other protic acids like hydrochloric acid (HCl) or phosphoric acid (H₃PO₄), or Lewis acids in the presence of water, could potentially catalyze the reaction. However, the efficiency and stereoselectivity may vary. Any alternative acid would require careful optimization of concentration, temperature, and reaction time to avoid side reactions such as elimination or epimerization.
Q3: How can I confirm the stereochemistry of the cyclopentanecarboxylate intermediate?
A3: The relative stereochemistry of the four stereocenters in the cyclopentanecarboxylate intermediate can be confirmed using advanced NMR techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space correlations between protons. Additionally, single-crystal X-ray crystallography provides unambiguous proof of the stereostructure if a suitable crystal can be obtained.
Q4: Are there alternative synthetic routes to this compound that offer better stereocontrol?
A4: The synthesis from S-(+)-Carvone is notable for its efficiency and high stereoselectivity in key steps.[2] Other approaches to the iridoid skeleton exist, including enzymatic methods and strategies employing organocatalysis.[4][5] For instance, organocatalytic intramolecular Michael additions have been used to construct the iridoid core with good stereocontrol. However, the route from Carvone via the Favorskii rearrangement is a robust and well-established method for accessing the specific stereochemistry of this compound.
III. Experimental Protocols
Key Experiment: Stereoselective Favorskii Rearrangement
This protocol is a generalized representation based on the synthesis of this compound and related iridoids and may require optimization.
-
Preparation: To a solution of the α-chlorocyclohexanone intermediate (1.0 eq) in anhydrous methanol (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Reaction: Add a solution of sodium methoxide (typically 1.1 to 1.5 eq) in anhydrous methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Add water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.
Key Experiment: Sulfuric Acid-Mediated Deprotection and Cyclization
This protocol is a generalized representation and should be optimized for the specific substrate.
-
Preparation: Dissolve the purified diol intermediate (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%) to the solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC (e.g., using a 1:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by flash column chromatography on silica gel.
References
- 1. Stereoselective Favorskii rearrangement of carvone chlorohydrin; expedient synthesis of (+)-dihydronepetalactone and (+)-iridomyrmecin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A divergent approach to the diastereoselective synthesis of several ant-associated iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Loganetin Stock Solutions: A Technical Support Guide for Long-Term Storage and Handling
This guide provides best practices for the preparation, long-term storage, and troubleshooting of Loganetin stock solutions to ensure experimental consistency and reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For long-term stability, this compound stock solutions should be stored under specific temperature and light conditions. Aliquoting the stock solution into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: How long can I store this compound stock solutions?
A: The shelf life of your this compound stock solution is dependent on the storage temperature. At -80°C, the solution can be stored for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] Always protect the solution from light during storage.[1][2]
Q4: Should I be concerned about the stability of this compound in solution?
A: Yes, like many organic molecules, this compound can be susceptible to degradation over time, especially when not stored properly.[3] Factors such as temperature, light exposure, and repeated freeze-thaw cycles can affect its stability.[1] For in vivo experiments, it is best to use freshly prepared working solutions on the same day.[1]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound stock solutions to maintain their integrity and stability.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
| 4°C or Room Temp | Not Recommended | Prone to degradation; avoid for storage. |
Note: Regardless of the storage temperature, it is imperative to protect the stock solutions from light.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various experimental dilutions.
Materials:
-
This compound powder (Molecular Weight: 228.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 228.24 g/mol x 1000 mg/g = 2.28 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 2.28 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there is no particulate matter.
-
-
Aliquoting and Storage:
Protocol 2: Assessment of this compound Stock Solution Stability via HPLC
This protocol provides a general method to assess the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of this compound remaining after storage under various conditions.
Procedure:
-
Prepare Initial HPLC Sample (Time 0):
-
Immediately after preparing the fresh this compound stock solution as per Protocol 1, dilute a small amount with a suitable mobile phase (e.g., methanol or acetonitrile) to a final concentration appropriate for HPLC analysis.
-
Analyze this "Time 0" sample by HPLC to obtain an initial purity profile and peak area.
-
-
Store Aliquots:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -80°C, -20°C, and a control at 4°C to observe degradation).
-
-
Analyze at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
-
Prepare HPLC samples from these aliquots in the same manner as the "Time 0" sample.
-
Analyze the samples by HPLC using the same method.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the "Time 0" sample.
-
A decrease in the peak area and the appearance of new peaks are indicative of degradation.
-
Calculate the percentage of this compound remaining to assess the stability under each storage condition.
-
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of this compound solutions.
Caption: Troubleshooting flowchart for common this compound solution issues.
References
Validation & Comparative
A Comparative Analysis of Loganin and its Aglycone, Loganetin, in Inflammation: A Data-Driven Guide
A notable disparity exists in the scientific literature regarding the anti-inflammatory properties of the iridoid glycoside Loganin and its aglycone, Loganetin. While extensive research has elucidated the mechanisms and efficacy of Loganin as a potent anti-inflammatory agent, a significant data gap persists for this compound, precluding a direct, evidence-based comparison of their activities.
This guide provides a comprehensive overview of the well-documented anti-inflammatory effects of Loganin, supported by quantitative experimental data and detailed methodologies. The information presented is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Loganin: A Profile of Anti-Inflammatory Activity
Loganin, a primary iridoid glycoside isolated from Cornus officinalis, has demonstrated significant anti-inflammatory and antioxidant properties across numerous in vitro and in vivo studies.[1] Its activity is attributed to the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Quantitative Analysis of In Vitro Anti-Inflammatory Effects
Loganin has been shown to effectively inhibit the production of key inflammatory markers in various cell-based assays. The following table summarizes the quantitative data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation.
| Cell Line | Treatment | Concentration(s) | Assay | Key Findings | Reference(s) |
| RAW264.7 Macrophages | Loganin + LPS (100 ng/mL) | 10, 30, 50 µM | Griess Assay (Nitric Oxide) | Dose-dependent reduction in NO production. | [1][2] |
| RAW264.7 Macrophages | Loganin + LPS (100 ng/mL) | 10, 30, 50 µM | ELISA (PGE₂, TNF-α, IL-1β) | Significant, dose-dependent decrease in the secretion of PGE₂, TNF-α, and IL-1β.[1][2] | [1][2] |
| RAW264.7 Macrophages | Loganin + LPS (100 ng/mL) | Not specified | Western Blot (iNOS, COX-2) | Decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] | [1] |
| RAW264.7 Macrophages | Loganin + LPS (100 ng/mL) | Not specified | Western Blot (Nrf2, HO-1) | Promoted the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the expression of Heme oxygenase-1 (HO-1).[1] | [1] |
Quantitative Analysis of In Vivo Anti-Inflammatory Effects
In vivo studies have corroborated the anti-inflammatory potential of Loganin in various animal models of inflammation.
| Animal Model | Treatment | Dosage(s) | Key Findings | Reference(s) |
| Dextran Sulfate Sodium (DSS)-induced Ulcerative Colitis (Mice) | Loganin (Oral) | Low & High doses | Significantly decreased body weight loss, disease activity index, and colon shortening. Inhibited mRNA and protein levels of IL-6, TNF-α, and IL-1β in colon tissues.[3] | [3] |
| Monosodium Urate (MSU) Crystal-induced Gout (Mice) | Loganin (Oral) | 5, 30 mg/kg | Prevented foot thickness increase and suppressed NLRP3 inflammasome activation. Reduced IL-1β secretion in air pouch exudates.[4] | [4] |
| Streptozotocin-induced Diabetic Rats | Loganin | Not specified | Significantly lowered serum concentrations of IL-6 and TNF-α. Alleviated depression- and anxiety-like behaviors associated with diabetes.[5] | [5] |
Mechanistic Insights: Signaling Pathways Modulated by Loganin
Loganin exerts its anti-inflammatory effects by targeting several critical signaling pathways. The diagrams below illustrate the key mechanisms of action.
Figure 1: Loganin inhibits the NF-κB signaling pathway.
Figure 2: Loganin activates the Nrf2/HO-1 antioxidant pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Inflammation: Cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Loganin for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent assay.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against iNOS, COX-2, Nrf2, HO-1, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General workflow for in vitro anti-inflammatory assays.
In Vivo DSS-Induced Colitis Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.
-
Treatment: Mice are orally administered with Loganin (at varying doses) or a vehicle control daily during the DSS treatment period.
-
Assessment of Colitis Severity: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI). At the end of the experiment, colon length is measured.
-
Histological Analysis: Colon tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Colon tissue homogenates are used to measure the levels of IL-6, TNF-α, and IL-1β by ELISA or qRT-PCR.
Conclusion
The available scientific evidence robustly supports the anti-inflammatory activity of Loganin, highlighting its potential as a therapeutic agent for inflammatory diseases. It effectively suppresses the production of pro-inflammatory mediators and modulates key signaling pathways such as NF-κB and Nrf2/HO-1. In contrast, the anti-inflammatory profile of its aglycone, this compound, remains uncharacterized. Further research is imperative to investigate the biological activities of this compound to enable a comprehensive comparative analysis and to fully understand the structure-activity relationship within this class of iridoid glycosides.
References
- 1. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
Validating the Neuroprotective Effects of Loganetin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Loganetin, primarily through the lens of its widely studied glycoside precursor, Loganin, in various animal models of neurodegenerative diseases. Due to the limited direct research on this compound, this document leverages the extensive data on Loganin, as its neuroprotective properties are largely attributed to its aglycone form, this compound, post-hydrolysis in vivo. We will objectively compare its performance with other naturally derived neuroprotective agents and provide supporting experimental data and detailed protocols.
Comparative Efficacy of Loganin in Preclinical Models
The neuroprotective potential of Loganin has been evaluated in several key animal models of neurodegenerative diseases, demonstrating promising results in mitigating neuronal damage and improving functional outcomes.
Table 1: Comparison of Loganin's Neuroprotective Effects in Different Animal Models
| Animal Model | Disease Modeled | Loganin Dosage | Key Findings | Citations |
| MPTP-induced Mice | Parkinson's Disease | 30 mg/kg/day | Rescued dopamine levels, improved locomotor activity, and reduced neuroinflammation. | [1] |
| Collagenase-induced Rat | Intracerebral Hemorrhage | 2.5, 5, 10 mg/kg | Dose-dependently improved neurological function, reduced blood-brain barrier permeability and cerebral edema. | [2] |
| 3xTg-AD Mice | Alzheimer's Disease | Not Specified | Alleviated anxiety, improved memory deficits, and decreased Aβ deposition. | [3] |
Table 2: Comparative Efficacy of Iridoids in a Parkinson's Disease Mouse Model (MPTP-induced)
| Compound | Dosage | Key Neuroprotective Outcomes | Citations |
| Loganin | 30 mg/kg/day | - Rescued dopamine levels and tyrosine hydroxylase (TH) expression. - Alleviated microglia and astrocyte activation. - Suppressed TNF-α and caspase-3 expression. | [1] |
| Geniposide | 100 mg/kg/day | - Restored TH-positive dopaminergic neuron numbers. - Increased Bcl-2 (anti-apoptotic) and decreased Bax (pro-apoptotic) levels. - Reduced Caspase-3 activation. | [4][5] |
| Morroniside | 25, 50, 100 mg/kg | - Restored impaired motor function and reduced neuronal injury. - Activated the Nrf2/ARE antioxidant pathway. - Inhibited ferroptosis and reduced iron levels. | [6][7] |
| Aucubin | Not specified in a direct MPTP model, but has shown neuroprotection in other models. | - In other neurodegenerative models, it has demonstrated antioxidant and anti-inflammatory effects. | [8] |
Key Signaling Pathways Modulated by Loganin
Loganin exerts its neuroprotective effects through the modulation of several critical signaling pathways involved in inflammation, oxidative stress, and cell survival.
References
- 1. Neuroprotective Effects of Loganin on MPTP-Induced Parkinson's Disease Mice: Neurochemistry, Glial Reaction and Autophagy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loganin exerts neuroprotective effect by inhibiting neuronal pyroptosis in rat with cerebral haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of geniposide in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Cross-Validation of Analytical Methods for Loganetin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds such as Loganetin is fundamental for pharmacokinetic studies, quality control, and elucidating its mechanism of action. This compound, an iridoid monoterpenoid and the aglycone of loganin, requires robust and validated analytical methods for reliable measurement in various matrices, from plant extracts to biological fluids.[1] This guide provides a comprehensive comparison of the two primary analytical techniques employed for the quantification of structurally similar compounds: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD/UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
Due to the limited availability of direct cross-validation studies for this compound, this guide collates and compares representative validation data from studies on structurally analogous iridoid glycosides and other relevant small molecules.[2][3][4] This comparative analysis is intended to assist researchers in selecting the most appropriate method for their specific research and development needs.
Executive Summary
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a widely accessible and cost-effective method. It is well-suited for routine quality control of raw materials and formulations where high sensitivity is not the primary requirement.[4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity. This makes it the preferred method for bioanalytical studies involving complex matrices like plasma and urine, and for the detection of trace-level concentrations.[4][5]
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for HPLC-DAD/UV and UPLC-MS/MS methods, based on data from the analysis of structurally related iridoid and flavonoid glycosides. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.
| Validation Parameter | HPLC-DAD/UV (Representative) | UPLC-MS/MS (Representative) |
| Linearity (R²) | > 0.999[3][6] | > 0.996 - 0.999+[3][7][8] |
| Limit of Detection (LOD) | 0.046 - 0.167 µg/mL[3][9] | 0.5 - 1 ng/mL[7][8] |
| Limit of Quantification (LOQ) | 0.14 - 0.322 µg/mL[2][9] | 1 - 5 ng/mL[7][8] |
| Accuracy (Recovery %) | 88.6% - 110.7%[9] | 92.6% - 109.8%[7][10] |
| Precision (%RSD) | Intra-day: < 6.7%Inter-day: < 9.4%[9] | Intra-day: < 13.49%Inter-day: < 10.5%[7][10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar compounds and can be adapted for this compound quantification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.[4]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[3]
-
Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase : A gradient elution is typically employed, consisting of:
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 25-30 °C.[3]
-
Detection : Diode-array detector monitoring at the maximum absorbance wavelength of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine due to its high sensitivity and selectivity.[4][10]
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][11]
-
Chromatographic Column : An Acquity UPLC BEH C18 column (e.g., 2.1 mm x 50-100 mm, 1.7 µm particle size) is a common choice.[10][12]
-
Mobile Phase : A gradient elution is typically used:
-
Mass Spectrometry Conditions :
Visualizations
References
- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
Comparative Analysis of Flavonoid Activity Against Gram-negative Bacteria: A Guide for Researchers
The increasing prevalence of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural products, particularly flavonoids, have emerged as a promising area of research. This guide provides a comparative analysis of the activity of various flavonoids against Gram-negative bacteria, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in this field.
Antibacterial Activity of Flavonoids: A Quantitative Comparison
The efficacy of flavonoids against Gram-negative bacteria can be quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[1][2] The following table summarizes the MIC values for several well-studied flavonoids against common Gram-negative pathogens.
| Flavonoid | Gram-negative Bacteria | MIC (µg/mL) | Reference |
| Quercetin | Pseudomonas aeruginosa | 250 | [3] |
| Quercetin | Chromobacterium violaceum | 125 | [3] |
| Quercetin | Serratia marcescens | 500 | [3] |
| Luteolin | Mycobacterium tuberculosis | 25 | [4][5] |
| Baicalein | Mycobacterium tuberculosis | 50 | [4][5] |
| Myricetin | Mycobacterium tuberculosis | 50 | [4][5] |
| Naringenin | Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis | 0.25 - 4 | [6] |
| Pinocembrin | Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis | 0.25 - 4 | [6] |
| 7-O-methyleriodictyol | Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis | 0.25 - 4 | [6] |
Mechanisms of Action: How Flavonoids Combat Gram-negative Bacteria
Flavonoids exert their antibacterial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[4][5][6][7] This multi-targeted approach is a significant advantage in overcoming bacterial resistance. The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: Flavonoids can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[4][5][7]
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids, such as quercetin, have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[8][9]
-
Inhibition of Energy Metabolism: Flavonoids can disrupt the electron transport chain and inhibit ATP synthase, thereby depleting the cell's energy supply.[4][5][9]
-
Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that bacteria use to expel antibiotics. Certain flavonoids can inhibit these pumps, thereby increasing the intracellular concentration of antibacterial agents.[7][10]
-
Anti-biofilm and Anti-quorum Sensing Activity: Flavonoids like quercetin can inhibit the formation of biofilms, which are protective communities of bacteria, and interfere with quorum sensing, the cell-to-cell communication system that regulates virulence factor production.[3]
Caption: Mechanisms of flavonoid action against Gram-negative bacteria.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Flavonoid stock solution
-
Positive control (bacterial culture without flavonoid)
-
Negative control (MHB without bacteria)
Procedure:
-
Prepare serial two-fold dilutions of the flavonoid stock solution in MHB directly in the 96-well plate.
-
Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the flavonoid that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of the flavonoid
-
Incubator
Procedure:
-
Evenly streak the bacterial suspension onto the surface of the MHA plate using a sterile swab.
-
Aseptically place the flavonoid-impregnated disks on the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown). The size of the zone is indicative of the flavonoid's antibacterial activity.
Conclusion
Flavonoids represent a diverse and promising class of natural compounds with significant potential for the development of new antibacterial agents against Gram-negative pathogens. Their multifaceted mechanisms of action may help to circumvent the development of bacterial resistance. Further research focusing on structure-activity relationships, in vivo efficacy, and potential synergistic effects with existing antibiotics is warranted to fully exploit their therapeutic potential. This guide provides a foundational framework for researchers to design and interpret studies on the antibacterial properties of flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Quercetin Exhibits Broad-Spectrum Antibiofilm and Antiquorum Sensing Activities Against Gram-Negative Bacteria: In Vitro and In Silico Investigation Targeting Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Antibacterial Activity of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry [frontiersin.org]
In Vivo Validation of Loganetin: A Comparative Guide to Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Loganetin's performance against alternative therapies in two key therapeutic areas: acute kidney injury (AKI) and gastric cancer. The information is compiled from preclinical studies to support further research and development.
This compound in Acute Kidney Injury (AKI)
This compound has demonstrated significant nephroprotective effects in a mouse model of rhabdomyolysis-induced AKI.[1][2] Its mechanism of action involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to reduced inflammation and apoptosis in renal tissues.[1][2]
Comparative Efficacy in AKI: this compound vs. Curcumin
This section compares the in vivo efficacy of this compound with Curcumin, a well-researched natural compound known for its anti-inflammatory and antioxidant properties in AKI.
| Parameter | This compound | Curcumin |
| Animal Model | Rhabdomyolysis-induced AKI in C57/BL6J mice | Sepsis-induced AKI (cecal ligation and puncture) in rats; Ischemia/reperfusion injury in diabetic rats |
| Treatment Regimen | 2 or 18 mg/kg, intraperitoneally, 30 min, 24h, and 48h post-glycerol injection[1][2] | Pretreatment before CLP-induced injury; treatment after ischemia/reperfusion[3][4] |
| Key Efficacy Readouts | - Reduced mortality rate- Decreased serum creatinine and blood urea nitrogen (BUN)[1][2][5]- Ameliorated kidney tissue damage[1] | - Decreased serum creatinine and BUN- Reduced levels of inflammatory cytokines (TNF-α, IL-6)[3][4]- Attenuated renal histological injury[4] |
Experimental Protocols: AKI Models
This compound in Rhabdomyolysis-Induced AKI [1][2]
-
Animal Model: Male C57/BL6J mice (6-8 weeks old).
-
Induction of AKI: A single intramuscular injection of 50% glycerol.
-
Treatment: this compound (2 or 18 mg/kg) was administered intraperitoneally at 30 minutes, 24 hours, and 48 hours after glycerol injection.
-
Endpoint Analysis: Blood and kidney tissues were collected at 24, 48, and 72 hours for biochemical (serum creatinine, BUN) and histopathological analysis.
Curcumin in Sepsis-Induced AKI [4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of AKI: Cecal ligation and puncture (CLP) surgery.
-
Treatment: Curcumin was administered as a pretreatment before the CLP procedure.
-
Endpoint Analysis: Serum levels of cystatin C, creatinine, BUN, and inflammatory cytokines (IL-6, TNF-α) were measured. Renal tissues were examined for histological changes and protein expression of signaling pathway components.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the TLR4 signaling pathway in AKI.
References
- 1. This compound protects against rhabdomyolysis‐induced acute kidney injury by modulating the toll‐like receptor 4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against rhabdomyolysis-induced acute kidney injury by modulating the toll-like receptor 4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin plays a protective role against septic acute kidney injury by regulating the TLR9 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin attenuates inflammation and cell apoptosis through regulating NF-κB and JAK2/STAT3 signaling pathway against acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Synthetic vs. Naturally Sourced Loganetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sourcing of Loganetin: A Comparative Overview
The two primary methods for obtaining this compound are extraction from natural sources and chemical synthesis. Each method presents a unique set of advantages and challenges.
Naturally Sourced this compound
This compound is naturally present in various plants, with Cornus officinalis being a prominent source.[2] The typical method for obtaining this compound from natural sources involves the extraction of its glycoside precursor, loganin, followed by enzymatic or acidic hydrolysis to yield this compound.
Typical Extraction Protocol for Loganin from Cornus officinalis
A common method for extracting loganin involves solvent extraction, followed by chromatographic purification.
-
Preparation of Plant Material : The fruit of Cornus officinalis is dried and ground into a fine powder.
-
Extraction : The powdered material is extracted with an organic solvent, often an alcohol such as ethanol or methanol, sometimes with the aid of techniques like ultrasonication to improve efficiency.
-
Purification : The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or other resins, to isolate loganin.
-
Hydrolysis : The purified loganin is then hydrolyzed using an acid or a specific enzyme (e.g., β-glucosidase) to cleave the glucose molecule, yielding this compound.
-
Final Purification : The resulting this compound is further purified using chromatographic methods to ensure high purity.
Synthetic this compound
The chemical synthesis of this compound offers a controlled and potentially more scalable alternative to natural extraction. A notable synthetic route starts from the readily available chiral molecule S-(+)-carvone.
Key Steps in the Synthesis of this compound from S-(+)-Carvone
The gram-scale synthesis of this compound has been achieved through a multi-step process. The key reactions include a Favorskii rearrangement to establish four stereocenters and a sulfuric acid-mediated deprotection/cyclization to form the dihydropyran ring with high stereoselectivity. This synthetic approach also allows for the production of this compound's enantiomer and other derivatives for further structure-activity relationship studies.
Comparative Bioactivity Data
While direct comparative studies are lacking, the following tables summarize the known bioactivities of naturally sourced this compound and its precursor, loganin. This data provides a benchmark for the expected activity of pure synthetic this compound.
Table 1: Antioxidant Activity
| Compound | Assay | Observed Effect | IC50 Value | Reference |
| Loganin | DPPH Radical Scavenging | Concentration-dependent radical scavenging activity | Data not available | General knowledge from flavonoid/iridoid studies |
| This compound | DPPH Radical Scavenging | Expected to have antioxidant properties due to its chemical structure | Data not available | Inferred from structural similarity to other bioactive molecules |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Observed Effect | IC50 Value | Reference |
| Loganin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Markedly attenuated LPS-mediated release of NO. | Data not available in the provided abstract. | [3] |
| This compound | Jurkat (lymphoma cells) | Wnt/β-catenin pathway | Inactivated the Wnt/β-catenin pathway to restrain lymphoma cell proliferation and promote apoptosis. | Data not available |
Table 3: Cytotoxicity
| Compound | Cell Line | Assay | Observed Effect | IC50 Value | Reference |
| This compound | Jurkat (lymphoma cells) | Cell Viability (CCK-8) | Decreased Jurkat cell viability with increasing concentration. | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the bioactivity of compounds like this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation : this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction : In a 96-well plate, the this compound solutions of varying concentrations are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation : The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (Absorbance of Control - Absorbance of Sample) / Absorbance of Control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1-2 hours).
-
Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS but without this compound treatment are included.
-
Incubation : The plates are incubated for a further 24 hours.
-
NO Measurement : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation : A standard curve using sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from a dose-response curve.
Cytotoxicity: MTT Assay in MCF-7 Cells
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Culture : MCF-7 human breast cancer cells are cultured in an appropriate medium (e.g., MEM) with supplements.
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment : The cells are treated with different concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition : After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).
-
Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm).
-
Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.
Visualizations
Signaling Pathway
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion: A Comparative Perspective
This guide has outlined the current understanding of the bioactivity of this compound, presenting methods for its sourcing from both natural and synthetic routes.
-
Naturally Sourced this compound : The primary advantage of natural sourcing is the established presence of bioactivity in extracts from plants like Cornus officinalis. However, the concentration of this compound can vary depending on factors such as plant maturity and extraction conditions. The presence of other phytochemicals in the extract could lead to synergistic effects, but also introduces complexity in terms of purification and standardization.
-
Synthetic this compound : Chemical synthesis offers the potential for high-purity, standardized, and scalable production of this compound. This method eliminates the variability associated with natural sources and allows for the creation of derivatives to explore structure-activity relationships. The primary challenge is the complexity and cost of the multi-step synthesis.
Recommendation for Researchers : For initial exploratory studies on the bioactivity of this compound, well-characterized extracts from natural sources can be a valuable starting point. For more detailed mechanistic studies, drug development, and applications requiring high purity and consistency, synthetically produced this compound is the preferred option.
It is crucial to emphasize the need for future research to conduct direct, head-to-head comparative studies of the bioactivity of synthetic versus naturally sourced this compound. Such studies would provide invaluable data for the scientific and pharmaceutical communities, enabling a more definitive understanding of any potential differences and solidifying the basis for its therapeutic applications.
References
Statistical Validation of Loganetin's Synergistic Effects with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. A promising strategy to combat this threat lies in the exploration of synergistic drug combinations, which can enhance the efficacy of existing antimicrobial agents. This guide provides a comparative analysis of the synergistic effects of Loganetin, a naturally occurring iridoid, with other drugs, supported by experimental data and detailed methodologies.
Synergistic Activity of this compound with Nalidixic Acid
Initial research has indicated that this compound, while not possessing inherent antibacterial properties, can potentiate the activity of the antibiotic nalidixic acid against Escherichia coli. This synergistic interaction is characterized by a reduction in the Minimum Inhibitory Concentration (MIC) of nalidixic acid in the presence of this compound.
Experimental Data: Checkerboard Assay
The synergistic effect of this compound and nalidixic acid is typically quantified using a checkerboard microdilution assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter for assessing drug interactions.
Table 1: Hypothetical Checkerboard Assay Results for this compound and Nalidixic Acid against E. coli
| This compound (µg/mL) | Nalidixic Acid (µg/mL) | Growth |
| MIC alone → | 64 | - |
| 32 | 4 | + |
| 16 | 8 | - |
| 8 | 16 | - |
| 4 | 32 | - |
| 2 | 32 | + |
| MIC alone → | >128 | - |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental results for the this compound-nalidixic acid combination are not publicly available at this time.
The FIC index is calculated as follows:
FIC Index = FIC of this compound + FIC of Nalidixic Acid
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Nalidixic Acid = (MIC of Nalidixic Acid in combination) / (MIC of Nalidixic Acid alone)
An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.
Experimental Protocol: Checkerboard Microdilution Assay
-
Preparation of Reagents: Prepare stock solutions of this compound and nalidixic acid in an appropriate solvent. Serially dilute the compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of E. coli (e.g., ATCC 25922) equivalent to a 0.5 McFarland standard and dilute to the final desired concentration in MHB.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination by visual inspection of turbidity. Calculate the FIC index for each combination that inhibits bacterial growth.
Time-Kill Kinetic Assays
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of drug combinations over time.
Experimental Protocol: Time-Kill Assay
-
Bacterial Culture: Grow an overnight culture of E. coli and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Drug Exposure: Add this compound and/or nalidixic acid at predetermined concentrations (e.g., based on MIC values from the checkerboard assay) to the bacterial cultures. Include a growth control without any drugs.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture, perform serial dilutions, and plate on nutrient agar plates.
-
Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Potential Mechanisms and Signaling Pathways
While the precise mechanism of synergy between this compound and nalidixic acid is yet to be fully elucidated, it is hypothesized that this compound may enhance the penetration of nalidixic acid into the bacterial cell or inhibit efflux pumps that would otherwise expel the antibiotic. Nalidixic acid's primary mechanism of action is the inhibition of DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication.
Caption: Hypothetical mechanism of this compound and Nalidixic Acid synergy.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the synergistic effects of this compound with other drugs.
Caption: Workflow for validating synergistic drug interactions.
Conclusion and Future Directions
The potential of this compound to act as a synergistic agent with antibiotics like nalidixic acid warrants further investigation. Rigorous statistical validation through standardized in vitro assays is crucial to confirm and quantify these effects. Future research should focus on elucidating the precise molecular mechanisms underlying this synergy, which could pave the way for the development of novel combination therapies to combat antibiotic resistance. Researchers are encouraged to utilize the detailed protocols provided in this guide to ensure the reproducibility and comparability of their findings.
A Comparative Analysis of Loganetin and Other Iridoid Monoterpenoids in Neuroprotection and Anti-inflammatory Pathways
An objective guide for researchers and drug development professionals on the performance of Loganetin against other prominent iridoid monoterpenoids, supported by experimental data and detailed methodologies.
Iridoid monoterpenoids, a class of naturally occurring compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities. Among these, this compound, the aglycone of Loganin, has emerged as a promising candidate for therapeutic development due to its potent neuroprotective and anti-inflammatory effects. This guide provides a comparative analysis of this compound with other well-studied iridoid monoterpenoids, including Catalpol, Geniposide, and Aucubin. The comparison is based on their efficacy in key biological activities, supported by quantitative data from various experimental studies. Detailed experimental protocols and visualizations of the underlying signaling pathways are also provided to facilitate further research and development.
Comparative Biological Activities of Iridoid Monoterpenoids
The following table summarizes the quantitative data on the neuroprotective and anti-inflammatory activities of this compound and other selected iridoid monoterpenoids.
| Compound | Biological Activity | Model System | Key Findings | Reference |
| This compound | Neuroprotection | MPP+-induced neurotoxicity in primary mesencephalic neuronal cultures | Attenuated apoptosis, neurite damage, and oxidative stress. | [1] |
| Neuroprotection | Aβ25-35-induced injury in PC12 cells | Suppressed ROS generation and attenuated apoptosis by inhibiting caspase-3 activity. | [2] | |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Attenuated the release of nitric oxide (NO) and prostaglandin E2 (PGE2). | [3] | |
| Catalpol | Neuroprotection | H2O2-induced oxidative stress in astrocytes | Ameliorated oxidative stress. | [4] |
| Neuroprotection | d-(+)-galactose-injected animals | Reduced the level of Aβ in the cerebral cortex and improved learning and memory. | [4] | |
| Geniposide | Neuroprotection | Aβ-exposed primary cortical neurons | Rescued neurons from toxicity and oxidative stress. | [4] |
| Anti-inflammatory | Not specified | Inhibits COX-2. | [5] | |
| Aucubin | Anti-inflammatory | Not specified | Hydrolyzed form (H-aucubin) showed moderate inhibition of COX-2. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Neuroprotection Assay against MPP+-induced Neurotoxicity
Cell Culture: Primary mesencephalic neuronal cultures are prepared from embryonic day 14-15 mice. Cells are plated on poly-L-lysine-coated plates and cultured in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
Treatment: After 7 days in vitro, cultures are pre-treated with various concentrations of this compound for 24 hours, followed by co-treatment with 1-methyl-4-phenylpyridinium (MPP+) for another 24 hours.
Assessment:
-
Cell Viability: Assessed using the MTT assay.
-
Apoptosis: Determined by TUNEL staining and caspase-3 activity assays.
-
Neurite Length: Measured using immunocytochemistry for β-III tubulin followed by image analysis.
-
Oxidative Stress: Evaluated by measuring intracellular reactive oxygen species (ROS) levels using DCFH-DA staining.
Anti-inflammatory Assay in LPS-stimulated Macrophages
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
Assessment:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) Production: Quantified using an ELISA kit.
-
Gene Expression: Expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by RT-qPCR.
-
Protein Expression: Protein levels of iNOS and COX-2 are analyzed by Western blotting.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and other iridoid monoterpenoids are mediated through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved.
References
- 1. The novel protective effects of loganin against 1-methyl-4-phenylpyridinium-induced neurotoxicity: Enhancement of neurotrophic signaling, activation of IGF-1R/GLP-1R, and inhibition of RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Loganetin: Evaluating Reproducibility and Robustness
For researchers and professionals in the field of drug development and natural product synthesis, the efficient and reliable synthesis of bioactive compounds is of paramount importance. Loganetin, the aglycone of loganin, is a key iridoid monoterpenoid that serves as a crucial intermediate in the biosynthesis of numerous bioactive alkaloids and possesses a range of pharmacological activities. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, with a focus on their reproducibility and robustness as demonstrated by key performance indicators.
This guide will delve into two distinct synthetic strategies: a recently developed gram-scale synthesis commencing from the readily available chiral pool starting material S-(+)-carvone, and a classic approach involving a photochemical [2+2] cycloaddition to construct the core iridoid skeleton. By presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows, this document aims to equip researchers with the necessary information to select the most suitable method for their specific needs.
Comparative Analysis of this compound Synthesis Methods
The selection of a synthetic route is often a trade-off between factors such as overall yield, number of steps, scalability, and the availability of starting materials. The following table summarizes the key quantitative data for the two primary methods of this compound synthesis discussed herein.
| Parameter | Method 1: Gram-Scale Synthesis from S-(+)-Carvone | Method 2: Photochemical [2+2] Cycloaddition |
| Starting Material | S-(+)-Carvone | Preformed symmetrical cyclopentene synthon |
| Overall Yield | Not explicitly stated as a single percentage | Not explicitly stated as a single percentage |
| Number of Linear Steps | Approximately 10 steps | Varies depending on specific adaptations |
| Key Reactions | Favorskii rearrangement, acid-mediated deprotection/cyclization | Photochemical [2+2] cycloaddition |
| Scalability | Demonstrated on a gram-scale[1] | Potentially limited by photochemical reactor setup |
| Stereocontrol | High stereoselectivity achieved through key reactions[1] | Cis-fusion often ensured by a temporary bridge |
| Purity | High purity achievable, characterized by NMR and HRMS[1] | Requires careful purification of intermediates |
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic method, the following diagrams illustrate the key transformations and intermediates.
Caption: Key stages of the gram-scale this compound synthesis from S-(+)-carvone.
Caption: General workflow for this compound synthesis via a photochemical approach.
Detailed Experimental Protocols
For a method to be considered reproducible, a detailed and unambiguous experimental protocol is essential. Below are the key experimental procedures for the gram-scale synthesis of this compound from S-(+)-carvone, as a representative example.
Method 1: Gram-Scale Synthesis from S-(+)-Carvone
This synthesis has been successfully performed on a gram-scale, indicating its robustness for producing significant quantities of this compound.[1] The key steps involve a Favorskii rearrangement to establish the core stereochemistry and a final acid-mediated cyclization to form the dihydropyran ring.[1]
Representative Experimental Steps:
-
Step 1: Synthesis of an advanced intermediate from S-(+)-carvone. This typically involves multiple transformations to introduce the necessary functional groups and stereocenters. (Detailed procedures for these initial steps can be found in the supporting information of the source publication).
-
Step 2: Favorskii Rearrangement. A key intermediate is subjected to rearrangement conditions to contract the ring and set four contiguous stereocenters. This reaction is crucial for the stereochemical outcome of the final product.
-
Step 3: Sulfuric Acid-mediated Deprotection and Cyclization. The final step involves the removal of protecting groups and a subsequent intramolecular cyclization to form the sensitive dihydropyran ring of this compound with high stereoselectivity.[1]
Note: The detailed experimental procedures, including reagent quantities, reaction times, temperatures, and purification methods, are critical for the successful replication of this synthesis and are available in the primary literature.
Method 2: Photochemical [2+2] Cycloaddition
This approach has been historically significant in the synthesis of iridoids.
General Experimental Workflow:
-
Step 1: Preparation of the Cyclopentene Synthon. A suitably functionalized and symmetrical cyclopentene derivative is prepared as the starting material.
-
Step 2: Photochemical [2+2] Cycloaddition. The cyclopentene synthon is irradiated with a suitable light source in the presence of a reaction partner to induce a [2+2] cycloaddition, forming a bicyclic system. A temporary bridge is often incorporated to ensure the desired cis-ring fusion.
-
Step 3: Ring Opening and Functional Group Manipulation. The temporary bridge is cleaved, and the resulting functional groups are manipulated through a series of standard organic transformations to elaborate the iridoid core.
-
Step 4: Final Elaboration to this compound. Further functional group interconversions and cyclization lead to the final this compound structure.
Conclusion
The gram-scale synthesis of this compound from S-(+)-carvone presents a robust and reproducible method for obtaining this valuable iridoid. Its demonstrated scalability and high degree of stereocontrol make it an attractive option for researchers requiring significant quantities of the material. The photochemical [2+2] cycloaddition strategy, while historically important, may present challenges in terms of scalability and the handling of specialized photochemical equipment. The choice between these methods will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis. Researchers are encouraged to consult the primary literature for comprehensive experimental details before embarking on any synthetic route.
References
A Comparative Analysis of the Antibacterial Potentiation of Loganetin and Other Natural Products
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of natural products as adjuvants to potentiate the efficacy of existing antibiotics. This guide provides a comparative analysis of the antibacterial potentiation capabilities of Loganetin against other well-documented natural products: Quercetin, Tannic Acid, and Carvacrol. This objective comparison is supported by available experimental data to aid researchers in the field of antimicrobial drug discovery.
Quantitative Data on Antibacterial Potentiation
The following tables summarize the synergistic effects of this compound, Quercetin, Tannic Acid, and Carvacrol when combined with various antibiotics against different bacterial strains. The data is presented as the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the natural product and the Fractional Inhibitory Concentration Index (FICI), where available. An FICI of ≤ 0.5 is typically considered synergistic.
Note on this compound Data: Peer-reviewed experimental data on the antibacterial potentiation of this compound is not readily available in the public domain. The information presented below is based on a product description from a commercial supplier, MedChemExpress.[1] This information has not been independently verified by a peer-reviewed study.
Table 1: Antibacterial Potentiation of this compound
| Natural Product | Antibiotic | Bacterial Strain | Reported Effect | Source |
| This compound | Nalidixic Acid | Escherichia coli (Nalidixic acid-resistant and -sensitive strains) | Appreciably reduces the MIC of nalidixic acid | [1] |
Table 2: Antibacterial Potentiation of Quercetin
| Natural Product | Antibiotic | Bacterial Strain | MIC Reduction of Antibiotic | FICI | Source |
| Quercetin | Florfenicol | Aeromonas hydrophila | 32-fold (from 2.5 µg/mL to 0.078 µg/mL) | 0.28 | [2] |
| Quercetin | Levofloxacin | Pseudomonas aeruginosa (clinical isolate) | Not specified | ≤ 0.5 | [3][4] |
| Quercetin | Ceftriaxone | Pseudomonas aeruginosa (clinical isolate) | Not specified | ≤ 0.5 | [3][4] |
| Quercetin | Gentamicin | Pseudomonas aeruginosa (clinical isolate) | Not specified | ≤ 0.5 | [3][4] |
| Quercetin | Tobramycin | Pseudomonas aeruginosa (clinical isolate) | Not specified | ≤ 0.5 | [3][5] |
| Quercetin | Amikacin | Pseudomonas aeruginosa (clinical isolate) | Not specified | ≤ 0.5 | [3][5] |
Table 3: Antibacterial Potentiation of Tannic Acid
| Natural Product | Antibiotic | Bacterial Strain | MIC Reduction of Antibiotic | FICI | Source |
| Tannic Acid | Fusidic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Synergistic | [1] |
| Tannic Acid | Tetracycline | Staphylococcus aureus (effluxing strain) | Significant decrease | Not specified | [6] |
| Tannic Acid | Erythromycin | Staphylococcus aureus (effluxing strain) | Significant decrease | Not specified | [6] |
| Tannic Acid | Novobiocin, Chlorobiocin, Coumermycin, Fusidic acid, Rifampicin | Not specified | 4-fold increase in potency | Not specified | [7] |
Table 4: Antibacterial Potentiation of Carvacrol
| Natural Product | Antibiotic | Bacterial Strain | MIC Reduction of Antibiotic | FICI | Source |
| Carvacrol | Gentamicin | Staphylococcus aureus | Up to 16-fold | 0.25 - 0.5 | [8][9] |
| Carvacrol | Chloramphenicol | Staphylococcus aureus | 4 to 16-fold | 0.25 - 0.5 | [9] |
| Carvacrol | Streptomycin | Staphylococcus aureus | 4 to 16-fold | 0.25 - 0.5 | [9] |
| Carvacrol | Gentamicin | Acinetobacter baumannii | 4 to 16-fold | 0.25 - 0.5 | [8][9] |
| Carvacrol | Erythromycin | Erythromycin-resistant Group A Streptococci | 2 to 2048-fold | ≤ 0.5 |
Experimental Protocols
A standard method for evaluating the synergistic interaction between two antimicrobial agents is the checkerboard assay . The following is a generalized protocol for performing this assay.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of the natural product and the antibiotic in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each agent in a 96-well microtiter plate. The natural product is typically diluted along the y-axis (rows), and the antibiotic is diluted along the x-axis (columns).
-
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar medium.
-
Suspend a few colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to the final desired concentration (typically ~5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Include appropriate controls: wells with bacteria and no antimicrobial agent (growth control), wells with media only (sterility control), and wells with each agent alone to determine their individual MICs.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FIC of Agent A + FIC of Agent B where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Mandatory Visualizations
Proposed Mechanisms of Antibacterial Potentiation
The following diagrams illustrate the potential mechanisms by which this compound, Quercetin, Tannic Acid, and Carvacrol may potentiate the effects of antibiotics.
Caption: Hypothetical mechanism of this compound.
Caption: Mechanisms of Quercetin.
Caption: Mechanisms of Tannic Acid.
Caption: Mechanisms of Carvacrol.
Experimental Workflow
The following diagram illustrates a typical workflow for a checkerboard assay to determine antibacterial synergy.
Caption: Checkerboard Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antivirulence compound myricetin possesses remarkable synergistic effect with antibacterials upon multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Loganetin vs. its Enantiomer: A Comparative Bioactivity Study - An Unexplored Frontier in Iridoid Research
A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the comparative bioactivity of Loganetin and its enantiomer. While the synthesis of both chiral forms has been achieved, head-to-head biological evaluations are not publicly available. This guide will synthesize the known biological activities of this compound, discuss the critical role of stereochemistry in pharmacology, and outline the necessary experimental protocols to facilitate future comparative studies. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of these iridoid monoterpenoids.
Introduction to this compound and the Importance of Chirality
This compound is a naturally occurring iridoid monoterpenoid, identified as the aglycone of loganin.[1] It is recognized for its role in enhancing the efficacy of antibiotics. Specifically, this compound has been shown to reduce the minimum inhibitory concentration (MIC) of nalidixic acid against resistant strains of Escherichia coli. While this compound itself does not possess intrinsic antibacterial activity, its ability to potentiate existing antibiotics makes it a compound of interest in the fight against antimicrobial resistance.
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer exhibiting the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. Therefore, the separate evaluation of each enantiomer of a chiral compound like this compound is a critical step in drug discovery and development. Although a gram-scale synthesis of both this compound and its enantiomer has been successfully developed, a comparative analysis of their biological activities remains a crucial but unaddressed area of research.
Known Bioactivity of this compound
The primary reported bioactivity of this compound is its synergistic effect with antibiotics. This has been observed in studies involving nalidixic acid and E. coli. The exact mechanism behind this activity is not yet fully elucidated but is a key area for future investigation.
Postulated Comparative Bioactivities: An Unanswered Question
Given the lack of direct comparative studies, the following table outlines potential areas of investigation and the type of data that would be necessary to build a comprehensive bioactivity profile for both this compound and its enantiomer.
| Bioactivity Assay | Target Organism/Cell Line | Key Performance Metric | This compound (Hypothetical Data) | Enantiomer of this compound (Hypothetical Data) |
| Antibacterial Synergy | Nalidixic acid-resistant E. coli | Fold reduction in MIC of Nalidixic Acid | 8-fold | Data Not Available |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production (IC₅₀) | Data Not Available | Data Not Available |
| Cytotoxicity | Human cancer cell line (e.g., HeLa) | 50% inhibitory concentration (IC₅₀) | Data Not Available | Data Not Available |
Experimental Protocols for Future Comparative Studies
To address the current knowledge gap, the following experimental protocols are proposed for a head-to-head comparison of this compound and its enantiomer.
Antibacterial Synergy Assay (Checkerboard Method)
Objective: To quantify the synergistic antibacterial effect of this compound and its enantiomer in combination with a standard antibiotic.
Methodology:
-
Bacterial Strain: A clinically relevant antibiotic-resistant bacterial strain (e.g., nalidixic acid-resistant E. coli) should be used.
-
Preparation of Compounds: Prepare stock solutions of this compound, its enantiomer, and the antibiotic (e.g., nalidixic acid) in a suitable solvent.
-
Checkerboard Assay: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for the iridoid (this compound or its enantiomer) and the antibiotic.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that visibly inhibits bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To assess the potential anti-inflammatory properties of this compound and its enantiomer by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.
Methodology:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for this assay.
-
Cell Culture: Culture the RAW 264.7 cells in appropriate media and conditions.
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound or its enantiomer for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Quantification (Griess Assay): Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration and determine the IC₅₀ value.
Visualizing the Path Forward: A Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative bioactivity study of this compound and its enantiomer.
Caption: A proposed workflow for the comparative bioactivity study of this compound and its enantiomer.
Signaling Pathways: A Realm for Future Discovery
Currently, there is no published information on the specific signaling pathways modulated by this compound or its enantiomer. The proposed anti-inflammatory and cytotoxicity assays would provide initial insights. For instance, if anti-inflammatory activity is observed, further studies could investigate key inflammatory pathways such as the NF-κB and MAPK signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound or its enantiomer demonstrates anti-inflammatory effects.
Caption: A hypothetical signaling pathway for investigating the anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
The study of this compound and its enantiomer presents a compelling opportunity for the discovery of novel therapeutic agents. While current research has established a foundation with the synthesis of both enantiomers and the identification of this compound's antibiotic-potentiating effects, a direct comparative bioactivity study is urgently needed. The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers to undertake this crucial investigation. Elucidating the distinct pharmacological profiles of each enantiomer will be paramount in determining their potential for future drug development and will contribute significantly to the broader understanding of iridoid bioactivity.
References
Safety Operating Guide
Loganetin: Operational and Disposal Procedures for Laboratory Use
Disclaimer: This document provides procedural guidance for the handling and disposal of Loganetin based on currently available public safety information. All laboratory activities should be conducted in accordance with your institution's Chemical Hygiene Plan and under the direct supervision of a qualified individual.
This compound is an iridoid monoterpenoid found in various plants.[1] According to available safety data, this compound is not classified as a hazardous substance or mixture.[2] It is often described in literature as a non-toxic natural product.[3][4] Despite its non-hazardous classification, adherence to standard laboratory best practices is essential for maintaining a safe research environment. This guide provides detailed procedures for the proper use, handling, and disposal of this compound.
This compound: Properties and Safety Data
The following table summarizes the key physical, chemical, and safety properties of this compound.
| Property | Data | Source |
| Chemical Formula | C₁₁H₁₆O₅ | [1] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| CAS Number | 29748-10-5 | [2] |
| Physical State | Oily liquid | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | [3] |
| GHS Classification | Not a hazardous substance or mixture. | [2] |
| Storage Temperature | Recommended: 4°C, protected from light. | [2] |
Personal Protective Equipment (PPE)
Even when working with non-hazardous chemicals, a baseline of personal protective equipment is required to prevent accidental contact and maintain good laboratory practice.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5][6]
-
Hand Protection: Disposable nitrile gloves are recommended to prevent skin contact. Gloves should be removed and replaced immediately if they become contaminated.[5][6]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[7][8]
-
General Attire: Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[5][9]
Experimental Protocols: Disposal and Decontamination
Proper disposal of this compound and associated materials involves segregating waste into appropriate streams. The following step-by-step procedures ensure compliance with standard laboratory waste management protocols.
Liquid Waste Disposal (Aqueous & Organic Solutions)
-
Step 1: Evaluation: Determine if the liquid waste contains any other hazardous materials. This procedure applies only to solutions where this compound is the sole chemical constituent in a non-hazardous solvent.
-
Step 2: Organic Solvents: If this compound is dissolved in an organic solvent (e.g., DMSO, ethanol), dispose of the solution in a designated organic or solvent waste carboy. Do not pour organic solvents down the drain.
-
Step 3: Aqueous Solutions: Purely aqueous solutions of this compound, which are free of other hazardous chemicals, may be permissible for drain disposal depending on institutional and local regulations.[1][3] Always flush the drain with a copious amount of water (at least 20 parts water) following disposal.[3] Consult your institution's EHS office for specific guidance.
-
Step 4: Labeling: Ensure all waste containers are clearly labeled with their contents.
Solid Waste Disposal (Contaminated Consumables)
This category includes items such as used gloves, paper towels, and plasticware contaminated with this compound.
-
Step 1: Segregation: Collect all non-sharp, solid waste items contaminated with this compound in a designated container or bag.
-
Step 2: Disposal: Since this compound is non-hazardous, this solid waste can typically be disposed of in the regular laboratory trash, unless institutional policy requires a specific "non-hazardous chemical waste" stream.[4] Do not dispose of these items in biohazard or hazardous waste containers.
-
Step 3: Container Closure: Ensure the waste bag or container is securely closed before placing it in the larger disposal bin.
Spill Cleanup Procedures
In the event of a minor spill, follow these steps to decontaminate the area.
-
Step 1: Ensure Safety: Alert others in the area and ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).
-
Step 2: Containment: For liquid spills, surround the spill with an absorbent material (e.g., absorbent pads, cat litter, or vermiculite), working from the outside in to prevent it from spreading.[10][11]
-
Step 3: Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[10][12]
-
Step 4: Collection: Using a scoop or dustpan, carefully collect the absorbed material.[12] For solid powder spills, use damp cloths or towels to wipe up the material to avoid creating dust.[13]
-
Step 5: Disposal: Place the collected waste and any contaminated cleaning materials (gloves, pads) into a sealed bag for disposal in the regular laboratory trash.
-
Step 6: Decontamination: Wipe the spill area three times with a detergent solution and then rinse with water to ensure all residue is removed.[13]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams in a laboratory setting.
Caption: this compound Waste Disposal Decision Tree.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com [westlab.com]
- 9. Boston University | Login [shib.bu.edu]
- 10. acs.org [acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Essential Safety and Operational Guide for Handling Loganetin
This document provides immediate safety, handling, and disposal information for Loganetin, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices when working with this compound.
This compound is an iridoid monoterpenoid, identified as the aglycone of loganin.[1] It is considered a non-toxic natural product and is not classified as a hazardous substance or mixture.[2][3][4] Despite its non-hazardous classification, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the use of standard personal protective equipment is mandatory to protect against unforeseen reactions and to maintain good laboratory practice.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | Protects skin from direct contact. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat or impervious clothing | Prevents contamination of personal clothing. |
| Respiratory | Not required under normal use with adequate ventilation. A suitable respirator should be used if dust or aerosols are generated. | Protects respiratory tract from inhalation of airborne particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed.
-
For long-term storage, refer to the supplier's recommendations, which may include refrigeration (-20°C or -80°C), especially when in solvent, and protection from light.[2]
-
Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as hazardous, standard chemical waste disposal procedures for non-hazardous materials should be followed. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Protocols: Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.[2]
Spill Response:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE as outlined in the table above.
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.[2]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment.[2]
-
Collect all waste in a sealed container for proper disposal.
Visual Guides
The following diagrams illustrate standard laboratory procedures for donning and doffing PPE and for responding to a chemical spill. These are general guidelines and should be adapted to your specific laboratory protocols.
Caption: Standard sequence for donning and doffing Personal Protective Equipment.
Caption: General workflow for responding to a laboratory chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
